(R)-6-fluorochroman-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYSVLMDHXHOV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677280 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911825-61-1 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911825-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-Fluorochroman-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-6-fluorochroman-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-6-fluorochroman-4-amine is a chiral heterocyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its rigid, conformationally restricted framework and the presence of a fluorine atom make it a valuable building block for synthesizing a range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the development of cardiovascular and neurological therapeutics.
Physicochemical Properties
This compound is typically available as its hydrochloride salt to improve its stability and handling properties. The free amine has a molecular formula of C₉H₁₀FNO and a molecular weight of approximately 167.18 g/mol . The hydrochloride salt has a molecular formula of C₉H₁₁ClFNO and a molecular weight of approximately 203.64 g/mol .
| Property | Value | Source |
| Molecular Formula (Free Amine) | C₉H₁₀FNO | |
| Molecular Weight (Free Amine) | 167.18 g/mol | |
| Molecular Formula (HCl Salt) | C₉H₁₁ClFNO | |
| Molecular Weight (HCl Salt) | 203.64 g/mol | |
| Appearance | Solid | |
| Storage | Room temperature, under inert atmosphere |
Spectroscopic and Analytical Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Although specific spectra for this particular enantiomer are not widely published, the expected spectral characteristics can be inferred from the general knowledge of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center (C4), the diastereotopic protons of the methylene group adjacent to the oxygen (C2), and the methylene group at C3. The aromatic protons will likely appear as complex multiplets in the range of 6.5-7.5 ppm. The proton at C4, being adjacent to the amine and the aromatic ring, would likely be a multiplet in the 4.0-5.0 ppm region. The protons on C2 and C3 would appear as multiplets in the upfield region, typically between 2.0 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The chiral carbon (C4) bearing the amino group would appear in the 45-60 ppm range. The C2 and C3 carbons would be found further upfield.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. For the free amine, the molecular ion peak [M]⁺ would be observed at m/z 167. For the hydrochloride salt, the base peak would likely correspond to the free amine at m/z 167 after the loss of HCl.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching just below 3000 cm⁻¹.
-
N-H bending (scissoring) around 1600 cm⁻¹.
-
Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching of the chroman ether linkage in the 1200-1250 cm⁻¹ region.
-
C-F stretching in the 1100-1200 cm⁻¹ region.
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure this compound is a key challenge and is crucial for its use in stereospecific drug synthesis. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Synthetic Pathways
A common precursor for the synthesis of 6-fluorochroman-4-amine is 6-fluorochroman-4-one . This ketone can be subjected to reductive amination or converted to an oxime followed by reduction to yield the racemic amine.
Figure 1: General synthetic routes to racemic 6-fluorochroman-4-amine.
Enantioselective Synthesis and Chiral Resolution
Obtaining the desired (R)-enantiomer requires either an enantioselective synthesis or the resolution of the racemic mixture.
Enantioselective Synthesis: Enantioselective methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, asymmetric reduction of the corresponding imine or oxime can be achieved using chiral reducing agents.
Chiral Resolution: A more common approach is the resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.
Figure 2: Workflow for the chiral resolution of 6-fluorochroman-4-amine.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amine group. It readily undergoes reactions typical of primary amines, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
These reactions allow for the facile incorporation of the this compound scaffold into larger, more complex molecules.
Applications in Drug Development
The primary application of this compound is as a key chiral building block in the synthesis of pharmaceuticals.
Intermediate in the Synthesis of Nebivolol
This compound is a crucial intermediate in some synthetic routes to Nebivolol , a highly selective β₁ adrenergic receptor blocker used for the treatment of hypertension. The synthesis of Nebivolol involves the coupling of two different chiral chroman fragments. The stereochemistry of the final molecule is critical for its pharmacological activity, necessitating the use of enantiomerically pure starting materials like this compound. While many industrial syntheses of Nebivolol start from 6-fluorochroman-2-carboxylic acid, the use of the 4-amino derivative represents an alternative and important synthetic strategy.
Scaffold for 5-HT₁A Receptor Antagonists
Derivatives of 6-fluorochroman have been extensively investigated as potential antagonists for the 5-HT₁A serotonin receptor. The chroman nucleus serves as a rigid scaffold to which various pharmacophoric groups can be attached. The introduction of an amino group at the 4-position, as in this compound, provides a convenient handle for further chemical modification to explore the structure-activity relationships (SAR) of this class of compounds. The fluorine atom can also enhance metabolic stability and receptor binding affinity. Studies have shown that modifications at the chroman C-4 position can improve receptor selectivity.
Figure 3: Simplified signaling pathway of the 5-HT1A receptor and the role of antagonists.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its synthesis, particularly in an enantiomerically pure form, is a key step in the production of important pharmaceuticals like Nebivolol. Furthermore, its rigid structure and the presence of a reactive amino group make it an attractive scaffold for the development of new therapeutic agents, especially in the field of neuroscience. Further research into the physical and chemical properties of this compound will undoubtedly facilitate its broader application in drug discovery and development.
References
- Pharmacological Activities of Chromene Deriv
- (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem. (URL: [Link])
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL: [Link])
- (S)-6-fluorochroman-4-amine hydrochloride | C9H11ClFNO | CID 56973614 - PubChem. (URL: [Link])
- Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed. (URL: [Link])
- (4R)-6-fluoroisochroman-4-amine | C9H10FNO | CID 130657337 - PubChem. (URL: [Link])
- (4S)-6-fluoroisochroman-4-amine | C9H10FNO | CID 130768212 - PubChem. (URL: [Link])
- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. (URL: [Link])
- (S)-6-Fluorochroman-4-amine hydrochloride - Lead Sciences. (URL: [Link])
- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)
- Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - NIH. (URL: [Link])
- This compound hydrochloride, CAS No. 911826-09-0 - iChemical. (URL: [Link])
- Chiral resolution - Wikipedia. (URL: [Link])
- ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. | Request PDF. (URL: [Link])
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. (URL: [Link])
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry - Vapourtec. (URL: [Link])
- A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
- Preparation method of 6-fluorochroman-2-formic acid - Google P
- (S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630 - PubChem. (URL: [Link])
- 5-Fluorochroman-4-amine | C9H10FNO | CID 59704898 - PubChem. (URL: [Link])
- Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communic
- (4R)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - PubChem. (URL: [Link])
(R)-6-fluorochroman-4-amine IUPAC name and structure
An In-depth Technical Guide to (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
Abstract
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine, commonly known as (R)-6-fluorochroman-4-amine, is a chiral heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic core, featuring a strategically placed fluorine atom and a chiral amine center, makes it a valuable and versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and critical role in drug development, with a particular focus on its application as a key intermediate. The discussion is grounded in established synthetic methodologies and highlights the rationale behind experimental choices, offering researchers and drug development professionals a detailed resource for understanding and utilizing this important chemical entity.
Chemical Identity and Structure
The precise chemical identity of a molecule is fundamental to its application in research and development. The structure of this compound incorporates a chroman scaffold, which is a dihydropyran ring fused to a benzene ring. A fluorine substituent at the 6-position and an amine group at the chiral center of the 4-position define its specific characteristics.
-
IUPAC Name: (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
-
Synonyms: this compound, (4R)-6-fluoro-chroman-4-ylamine
-
Molecular Formula: C₉H₁₀FNO
-
Molecular Weight: 167.18 g/mol [1]
The stereochemistry at the C4 position, designated as '(R)' (Rectus), is crucial for the biological activity of its downstream derivatives. The fluorine atom at the C6 position is a key feature, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.
Chemical Structure:
(A simplified 2D representation of this compound)
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound is a multi-step process that requires precise control over reaction conditions to establish the desired stereochemistry. The most common and industrially scalable approach involves the synthesis of a key precursor, 6-fluorochroman-4-one, followed by asymmetric reduction or reductive amination.
Synthesis of the Key Precursor: 6-Fluorochroman-4-one
The versatile building block 6-fluorochroman-4-one serves as the immediate precursor to the target amine.[2] Its synthesis typically begins with readily available starting materials like p-fluorophenol.
Workflow for 6-Fluorochroman-4-one Synthesis:
Caption: Synthetic pathway from p-fluorophenol to 6-fluorochroman-4-one.
Experimental Protocol: Synthesis of 6-Fluorochroman-4-one
This protocol is based on established methodologies for the synthesis of the chromanone core structure.[2][3]
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid
-
In a suitable reaction vessel, dissolve p-fluorophenol and dimethyl butynedioate in methanol at a molar ratio of 1:1.1.
-
Cool the mixture to 10-15°C and add triethylamine as a catalyst.
-
Allow the addition reaction to proceed for 1 hour.
-
Perform an in situ hydrolysis by adding aqueous sodium hydroxide solution and maintaining the temperature at 25-35°C for 3 hours.[2]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to yield 2-(4-fluorophenoxy)but-2-enedioic acid.
Step 2: Cyclization and Reduction to 6-Fluorochroman-4-one
-
Carefully dissolve the diacid from Step 1 in concentrated sulfuric acid. The acid serves as both a solvent and the cyclizing agent.[2]
-
Maintain the temperature below 30°C to ensure the stability of the ketone group.
-
After cyclization is complete, perform a catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (≤3.0 MPa) to selectively saturate the chromene ring without reducing the ketone.[2]
-
Work-up the reaction mixture to isolate the final product, 6-fluorochroman-4-one.
Chiral Resolution and Amination
With the achiral ketone in hand, the critical amine stereocenter can be introduced. This is typically achieved through one of two primary strategies:
-
Asymmetric Reductive Amination: This is the most direct method, where the ketone reacts with an ammonia source (e.g., ammonia or a protected amine) in the presence of a chiral catalyst and a reducing agent to directly form the (R)-amine.
-
Racemic Synthesis and Resolution: The ketone can be converted to a racemic mixture of the amine via standard reductive amination (e.g., using NaBH₃CN and ammonium acetate). The resulting (R/S)-6-fluorochroman-4-amine is then resolved into its constituent enantiomers using a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.
Applications in Drug Development
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific enantiomer, this compound, is a highly sought-after intermediate, primarily for its role in the synthesis of complex cardiovascular drugs.
| Property / Application | Description | Significance in Drug Development |
| Chemical Scaffold | Fluorinated Chroman Amine | Provides a rigid, three-dimensional structure that can be used to precisely orient functional groups for optimal interaction with biological targets. |
| Key Intermediate | Building block for Nebivolol[4][5] | Essential for constructing one of the chiral centers in Nebivolol, a highly cardioselective beta-blocker used to treat hypertension.[4] |
| Fluorine Substitution | C6-Fluoro group | The fluorine atom enhances lipophilicity and can block sites of metabolism, improving the pharmacokinetic profile (e.g., oral bioavailability, half-life) of the final drug.[2] |
| Chiral Center | (R)-configuration at C4 | Stereochemistry is critical for biological activity. The specific (R) configuration is required for the desired pharmacological effect in its derivatives like Nebivolol. |
| Broader Potential | 5-HT1A Receptor Antagonism | Derivatives of the 6-fluorochroman core have shown potent activity as 5-HT1A receptor antagonists, indicating potential applications in treating neurological disorders.[6] |
Case Study: Role in the Synthesis of Nebivolol
Nebivolol is a complex molecule with four chiral centers, which is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of these specific stereoisomers relies on enantiopure building blocks. This compound and its derivatives are critical starting materials for constructing the (R,R,R)-fragment of the active (S,R,R,R)-Nebivolol isomer.[4][5] The synthesis involves coupling this amine-containing fragment with another chiral chroman-based epoxide.[4] The precise stereochemistry of the amine is paramount for the final compound's high selectivity for β1-adrenergic receptors.
Logical Flow of Nebivolol Synthesis Intermediate:
Caption: Role of the chiral amine as a key fragment in Nebivolol synthesis.
Conclusion
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine is more than a simple chemical; it is an enabling tool for the creation of sophisticated, life-saving pharmaceuticals. Its synthesis requires careful control of reaction conditions to achieve the necessary enantiopurity. The structural features—the rigid chroman core, the strategic fluorine atom, and the vital chiral amine—combine to make it an invaluable asset for medicinal chemists. Understanding the synthesis and application of this key intermediate provides insight into the intricate process of modern drug design and development, underscoring the critical link between fundamental organic chemistry and advanced therapeutic applications.
References
- Benchchem. 6-Fluorochroman-4-one | High-Purity Research Chemical. [URL: https://vertexaisearch.cloud.google.
- PubChem. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuaWcwzSEKsXNxJHdOByE8FEVU2f6BGcyIrrZyOf5v00dadV2sNSTELLGMFlCpHCnyw4f8-PCCU0tREM2J-iDdnZyZPpRZepFrENrd9Kz55R3Nk6tj9FPyaN7v01vLK0JG_H2cIXDqpaD9k0nH]
- Google Patents. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvGKQQdep9XjTGWcc43Y_hRZ6393r9-eGAZPJlnIj7SDnwmpPDi3hS9ykpN6lCxC1dKHhp0MdYkdZYiTQN09iJrwzw7a01e-5CQCW5dx7ePfAP79_FhPwqrchqGNPOuHbR_VOh66tC5LXN4QMCww==]
- National Institutes of Health (NIH). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErKWJxYkHVO_QU50TTcn8HVEG8RwOLp04NSQI9-SQpAFEAkOdoKxJE7NUi0suSrTSo34y47YkyEgDC1bFD3TYul_CbDZQ-waCloQhN71f4wNSPLk9CCLULi8ee5j8ojx76IYmu-JTrHm4zu-Y=]
- PubMed. Crystal Structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOLvqy0a9v-EQnARnK9VfY-s8dzaYHUt2mN2TrER6HU8cM5mHkaBCTbSYkLYUAnjICXxUUBvEts_uup1hPK3nVy6uMzHHd3TaoNim1cOmbueTSbCzjTfmILZBtg3cgaqGLLQaa]
- PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWrvG_PETYPKdYeWmqrlO02J7MpnGnr_8E78Z3VBW4QqS8HdPxUMBGVqgkKBUfC4AjaS8TeDYjFlAArfuPVRF5sUn4iiJckBhXPavdypBKrMsuYd_XxA-OgI5qxTACFCYKCyM=]
- ResearchGate. A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOtb-Arac_2BxyL09MCjFRp_nTZqWaXAc9Zvy1jF-ZQ3KPIpP4DYl2MRX2CDDYZL5pt7yr218OzbhNL_i-vJRcOguDsKfqfZmcwQ4kzUx6GpDrwwNQH4_k6KRv1xiPmtnY1EQlI8OI3VaL-kvWxhhn8hVfPpvdLId_YECOuS4Czdj2VKG3FYReyQDeZp8FiZpkpeGZ2xZynsIdzeMgHSVkHnsI8mObEShX3_4ZVyBIb1NcPQdUYQ1pOrMkPAoCLQbfVLyt-46WX4G]
- Google Patents. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzupMGlGU-u3719bR0oaeQAVHz3c-1UWo8pRaWLeUQUW0XSoNbYx--0zldG_nah-kZpN31Q1SxzHGH6bDPHFi6R2uBtuk6q1d-xrxzuU_B_eW7QgQD7z1QnwmvZQUBilaW0ORULL874QKxLIQ=]
Sources
- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 4. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-6-fluorochroman-4-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
(S)-6-fluorochroman-4-amine is a chiral synthetic building block of significant interest in medicinal chemistry, primarily due to its prevalence in the core structure of various pharmacologically active agents. This comprehensive technical guide provides a detailed exploration of a robust and reproducible methodology for the synthesis of (S)-6-fluorochroman-4-amine. The synthetic strategy hinges on the preparation of the racemic amine via a direct reductive amination of 6-fluorochroman-4-one, followed by an efficient chiral resolution protocol employing a tartaric acid derivative. Furthermore, this guide delineates a thorough characterization of the final enantiomerically pure compound, encompassing spectroscopic and chromatographic techniques. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field of drug discovery and development.
Introduction: The Significance of (S)-6-fluorochroman-4-amine
The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles. The stereochemistry of the amine group at the 4-position is frequently crucial for target engagement and biological efficacy. Consequently, access to enantiomerically pure (S)-6-fluorochroman-4-amine is a critical step in the synthesis of numerous drug candidates, including those targeting central nervous system disorders and cardiovascular diseases.
This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic and analytical challenges and their solutions in the preparation of this valuable chiral intermediate.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of (S)-6-fluorochroman-4-amine is most efficiently achieved through a two-stage process:
-
Stage 1: Synthesis of Racemic 6-fluorochroman-4-amine. This is accomplished via the direct reductive amination of the readily available precursor, 6-fluorochroman-4-one.
-
Stage 2: Chiral Resolution. The racemic mixture is then resolved to isolate the desired (S)-enantiomer using a chiral resolving agent.
This approach is often favored in process chemistry for its scalability and cost-effectiveness compared to a direct asymmetric synthesis, which may require more expensive chiral catalysts and stringent reaction conditions.
Stage 1: Synthesis of Racemic 6-fluorochroman-4-amine
The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis. For this particular substrate, a direct reductive amination offers a high-yielding and straightforward approach.
Principle of Reductive Amination: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical to selectively reduce the C=N bond in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their mildness and selectivity.[1]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 6-fluorochroman-4-one (1.0 eq) in methanol (10 mL/g of ketone) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (10 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 1 hour. Basify the solution to pH > 10 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 6-fluorochroman-4-amine can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the product as a solid or oil.
Stage 2: Chiral Resolution of (±)-6-fluorochroman-4-amine
Chiral resolution via the formation of diastereomeric salts is a classical and highly effective method for separating enantiomers on a preparative scale.[2][3] The choice of the resolving agent is crucial and often requires empirical screening. For primary amines, chiral carboxylic acids are commonly employed. (+)-Di-p-toluoyl-D-tartaric acid is a commercially available and often effective resolving agent for a wide range of racemic amines.[2]
Principle of Diastereomeric Salt Formation: The reaction of a racemic amine with an enantiomerically pure chiral acid results in the formation of a mixture of two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic 6-fluorochroman-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent. Add the acid solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For complete crystallization, the flask can be stored at 4 °C for 24 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the (S)-Amine: Suspend the collected diastereomeric salt in water and add a 2 M NaOH solution dropwise until the pH is > 10.
-
Extraction: Extract the liberated free amine with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-fluorochroman-4-amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
Characterization of (S)-6-fluorochroman-4-amine
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, with coupling patterns indicative of a substituted benzene ring. Methylene and methine protons of the chroman ring will appear at higher field, with characteristic splitting patterns. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. Aliphatic carbons of the chroman ring will appear at higher field. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns typical for amines, such as alpha-cleavage, are expected.[4] |
Table 1: Predicted NMR Data for (S)-6-fluorochroman-4-amine (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | 4.1 - 4.3 (m) | ~65 |
| C3-H₂ | 1.9 - 2.2 (m) | ~30 |
| C4-H | 4.0 - 4.2 (t) | ~50 |
| C5-H | 6.7 - 6.9 (dd) | ~115 (d, JCF ≈ 23 Hz) |
| C7-H | 6.8 - 7.0 (dd) | ~117 (d, JCF ≈ 7 Hz) |
| C8-H | 6.6 - 6.8 (dd) | ~114 |
| C4a | - | ~122 |
| C5a | - | ~158 (d, JCF ≈ 240 Hz) |
| C8a | - | ~148 |
| NH₂ | 1.5 - 2.5 (br s) | - |
Note: These are estimated chemical shifts based on analogous structures and may vary slightly from experimental values. 'd' denotes doublet and 'J' denotes coupling constant.
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.
Principle of Chiral HPLC: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different stabilities, leading to different retention times.[5]
Proposed Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.
Physicochemical Characterization
| Property | Value/Description |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Appearance | White to off-white solid or oil |
| Melting Point | To be determined experimentally |
| Optical Rotation | The specific rotation, [α]D, should be measured for the enantiomerically pure sample. The (S)-enantiomer is expected to have a specific, non-zero rotation.[6][7] The sign (+ or -) and magnitude are key identifiers of the specific enantiomer. |
Conclusion
This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of (S)-6-fluorochroman-4-amine. By employing a robust reductive amination followed by a classical chiral resolution, this valuable building block can be obtained in high purity and enantiomeric excess. The detailed protocols and characterization data provided herein serve as a reliable resource for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development. The emphasis on the rationale behind the chosen methods aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges.
References
- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
- SUMICHIRAL. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
- Benchchem. (2025).
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-187.
- Benchchem. (2025). Application Notes and Protocols for the Use of Di-p-toluoyl-D-tartaric Acid in Asymmetric Synthesis. Benchchem.
- Wikipedia. (2024).
- Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Phenomenex.
- ResearchGate. (2021). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Master Organic Chemistry. (2017).
- The Royal Society of Chemistry. (2017).
- Wikipedia. (2024).
- The Royal Society of Chemistry. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. The Royal Society of Chemistry.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2022).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube.
- Google Patents. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- ResearchGate. (2022). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- PubMed. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. PubMed.
- Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- SciSpace. (2017).
- Thieme. 13C NMR Spectroscopy. Thieme.
- PubMed. (2007).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Conversion of 6-Fluorochroman-4-one to Novel Amine Scaffolds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochroman-4-one has emerged as a pivotal precursor in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active amine derivatives. The strategic introduction of a fluorine atom at the 6-position enhances the molecule's lipophilicity and metabolic stability, making it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of amines derived from 6-fluorochroman-4-one, with a primary focus on the reductive amination of the C4-ketone. We will delve into the mechanistic underpinnings of this transformation, explore various synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting amine derivatives, highlighting their potential in targeting a range of therapeutic areas, including neurodegenerative diseases and cancer.
Introduction: The Significance of the 6-Fluorochroman-4-one Scaffold
The chroman-4-one framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position of the chroman-4-one ring system imparts unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the fluorinated scaffold can improve membrane permeability and bioavailability.
The ketone at the 4-position of 6-fluorochroman-4-one serves as a key functional handle for the introduction of diverse amine functionalities. The conversion of this ketone to an amine opens up a vast chemical space for the generation of novel compounds with the potential to interact with a variety of biological targets.
Synthesis of 6-Fluorochroman-4-one
The efficient synthesis of 6-fluorochroman-4-one is a critical first step in its utilization as a precursor for amine synthesis. A common and effective method involves a two-step process starting from 4-chloro-2-fluorophenol.
Step 1: Synthesis of 3-(4-chloro-2-fluorophenoxy)propanoic acid
This intermediate is prepared through a nucleophilic substitution reaction between 4-chloro-2-fluorophenol and 3-chloropropionic acid under basic conditions.
Step 2: Intramolecular Friedel-Crafts Acylation
The synthesized 3-(4-chloro-2-fluorophenoxy)propanoic acid undergoes cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the target 6-chloro-8-fluorochroman-4-one.[1] A similar strategy can be employed to synthesize 6-fluorochroman-4-one.
The Gateway to Amine Diversity: Reductive Amination of the C4-Ketone
Reductive amination is a powerful and widely used method for the conversion of ketones to amines.[2][3] This one-pot reaction typically involves the reaction of the ketone with an amine in the presence of a reducing agent.
Reaction Mechanism
The reductive amination of 6-fluorochroman-4-one proceeds through a two-step mechanism:
-
Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the chromanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from primary amines) or an enamine (from secondary amines).
-
Reduction: The iminium ion or enamine is then reduced by a suitable reducing agent to afford the final amine product.
Methodologies for Reductive Amination
A variety of reagents and catalytic systems can be employed for the reductive amination of 6-fluorochroman-4-one, each with its own advantages in terms of selectivity, reactivity, and functional group tolerance.
Borohydride-Based Reducing Agents
Sodium borohydride (NaBH₄) and its derivatives are commonly used reducing agents for this transformation.
-
Sodium Borohydride (NaBH₄): A cost-effective and readily available reagent. The reaction is typically carried out in an alcoholic solvent.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over ketones, allowing for a one-pot reaction.
-
Sodium Triacetoxyborohydride (Na(OAc)₃BH): Another mild and selective reducing agent that is often used for the reductive amination of a wide range of aldehydes and ketones.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to hydride-based reductions. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.
Named Reactions for Amine Synthesis
Several classic named reactions in organic chemistry provide alternative routes for the synthesis of amines from ketones.
-
Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amine. It is particularly useful for the synthesis of N-methyl and N-formyl amines.
-
Eschweiler-Clarke Reaction: This method is specifically used for the methylation of primary or secondary amines using formaldehyde and formic acid. It can be applied to the product of a primary reductive amination to obtain the corresponding tertiary amine.
Synthesis of Chiral Amines
The synthesis of enantiomerically pure amines is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Asymmetric reductive amination of 6-fluorochroman-4-one can be achieved using chiral catalysts or by employing biocatalysis.
Catalytic Asymmetric Reductive Amination
The use of chiral transition metal catalysts, such as those based on iridium or rhodium, in combination with chiral ligands, can facilitate the enantioselective reduction of the intermediate imine.
Biocatalytic Reductive Amination
Engineered amine dehydrogenases and imine reductases have emerged as powerful tools for the asymmetric synthesis of amines.[4] These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.
Applications and Biological Activities of 6-Fluorochroman-4-one Derived Amines
The amine derivatives of 6-fluorochroman-4-one have shown promise in a variety of therapeutic areas, underscoring the value of this scaffold in drug discovery.
Neurological Disorders
Chroman-4-amine derivatives have been identified as potent and selective inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases. The 6-fluoro substitution can enhance the potency and selectivity of these inhibitors.
Cancer
The chroman-4-one scaffold has been explored for the development of anticancer agents. Derivatives of 6-fluorochroman-4-one have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme that is overexpressed in several types of cancer.
Structure-Activity Relationship (SAR) Studies
SAR studies on 4-aminochroman derivatives have revealed key structural features that govern their biological activity. The nature of the substituent on the amine nitrogen, as well as the substitution pattern on the chroman ring, can significantly impact potency and selectivity. For instance, studies on related thiochroman-4-one derivatives have shown that electron-withdrawing groups at the 6-position can enhance antifungal activity.[5]
Experimental Protocols
General Procedure for Reductive Amination using Sodium Borohydride:
-
To a solution of 6-fluorochroman-4-one (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluorochroman-4-amine derivative.
Data Presentation
Table 1: Physicochemical Properties of 6-Fluorochroman-4-one
| Property | Value |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114-116 °C |
| Solubility | Soluble in common organic solvents |
Visualization
Reaction Workflow
Caption: General workflow for the synthesis of 6-fluorochroman-4-amine derivatives.
Mechanistic Pathway
Caption: Simplified mechanism of reductive amination of 6-fluorochroman-4-one.
Conclusion
6-Fluorochroman-4-one stands as a valuable and versatile precursor for the synthesis of a wide range of novel amine derivatives with significant potential in drug discovery. The reductive amination of its C4-ketone provides a straightforward and efficient route to access this chemical diversity. The strategic incorporation of fluorine, coupled with the ability to introduce various amine functionalities, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. Further exploration of the synthetic methodologies, particularly in the realm of asymmetric synthesis, and comprehensive structure-activity relationship studies will undoubtedly lead to the discovery of new and potent therapeutic agents based on the 6-fluorochroman-4-amine scaffold.
References
- New Steroidal 4-Aminoquinolines Antagonize Botulinum Neurotoxin Serotype A in Mouse Embryonic Stem Cell Derived Motor Neurons in Post-intoxication Model. (n.d.).
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). PubMed Central. [Link]
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC). [Link]
- Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2025).
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. [Link]
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]
- ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. (2025).
- Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. (2025).
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.).
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
- (S)-6-fluorochroman-4-amine hydrochloride. (n.d.). PubChem. [Link]
- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). PubMed. [Link]
- (S)-6-Fluorochroman-4-amine. (n.d.). PubChem. [Link]
- Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (n.d.). PubMed. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PubMed Central. [Link]
- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination in Chroman Derivatives: A Technical Guide to Unlocking Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool to modulate and enhance its therapeutic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of effects. As a Senior Application Scientist, the aim here is to provide a cohesive narrative that elucidates the causal relationships between fluorination, physicochemical properties, and the resulting biological activities of chroman derivatives. We will explore the synthetic methodologies for creating these valuable compounds, delve into their diverse biological activities—including antiviral, anticancer, anti-inflammatory, neuroprotective, and antioxidant effects—and provide detailed, field-proven experimental protocols for their evaluation. This guide emphasizes the "why" behind the "how," offering insights into the rationale for experimental design and the interpretation of results, all grounded in authoritative, verifiable references.
The Rationale for Fluorination: A Physicochemical Perspective
The introduction of fluorine, the most electronegative element, into the chroman scaffold is not a trivial modification; it is a strategic decision rooted in the unique properties of the fluorine atom.[2] These properties can profoundly alter a molecule's steric and electronic profile, leading to significant improvements in its pharmacokinetic and pharmacodynamic properties.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can prolong the in vivo half-life of a drug candidate.[4]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.[3] This can lead to enhanced binding affinity and greater selectivity for the target protein over off-target molecules.
-
Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]
The decision of where to place the fluorine atom(s) on the chroman ring is a critical aspect of rational drug design, often guided by structure-activity relationship (SAR) studies. For instance, in the case of chroman-4-one inhibitors of Sirtuin 2 (SIRT2), electron-withdrawing groups, such as fluorine, at the 6- and 8-positions have been shown to enhance inhibitory activity, whereas a fluoro substituent at the 7-position resulted in only weak activity.[3][5] This highlights the nuanced and position-dependent impact of fluorination.
Synthetic Strategies for Fluorinated Chroman Derivatives
The successful synthesis of fluorinated chroman derivatives is a prerequisite for exploring their biological potential. Several synthetic routes have been developed, often involving the cyclization of fluorinated precursors.
A common and efficient method for the synthesis of fluorinated 2-arylchroman-4-ones involves a p-toluenesulfonic acid-catalyzed one-pot reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes.[6] Another approach involves the cyclization of 2'-hydroxychalcones in the presence of an acid catalyst.[4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Below is a generalized synthetic workflow for the preparation of fluorinated chroman-4-ones.
Caption: Generalized workflow for the synthesis of fluorinated chroman-4-ones.
Biological Activities and Therapeutic Potential
The strategic fluorination of chroman derivatives has unlocked a wide spectrum of enhanced biological activities, positioning these compounds as promising candidates for various therapeutic applications.
Antiviral Activity
Fluorinated 2-arylchroman-4-ones have demonstrated significant potential as antiviral agents, particularly against influenza viruses.[6] A notable example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, which exhibited potent activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus, as well as other influenza strains.[6]
Mechanism of Action: While the precise antiviral mechanism is still under investigation, it is hypothesized that these compounds may interfere with critical stages of the viral life cycle, such as viral entry into host cells or viral replication.[3] Some flavonoids, the parent class of many chroman derivatives, are known to inhibit viral neuraminidase or interfere with the viral hemagglutinin protein.[3]
Caption: Potential points of inhibition in the viral life cycle.
Anticancer Activity and SIRT2 Inhibition
Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[3][7] The inhibition of SIRT2 is a promising strategy for cancer therapy.
Mechanism of Action: One of the proposed anticancer mechanisms of SIRT2 inhibitors involves the regulation of α-tubulin acetylation.[3] By inhibiting SIRT2, these compounds increase the acetylation of α-tubulin, which in turn affects microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: SIRT2 inhibition by fluorinated chromans leads to apoptosis.
Neuroprotective Effects
The role of chroman derivatives in neuroprotection is an emerging area of research, with fluorinated analogs showing promise in the context of neurodegenerative diseases like Alzheimer's.[2][8] The inhibition of SIRT2 is also relevant here, as this enzyme is implicated in neurodegenerative processes.[7] Additionally, some chroman derivatives have been shown to exert neuroprotective effects through the activation of key signaling pathways.
Mechanism of Action: One such pathway is the TRKB-CREB-BDNF signaling cascade. Activation of the Tropomyosin receptor kinase B (TRKB) by neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) leads to the phosphorylation of cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in neuronal survival and plasticity.[9] Some coumarin derivatives, structurally related to chromans, have been shown to activate this pathway, suggesting a potential mechanism for fluorinated chromans.[9]
Caption: Potential neuroprotective mechanism via the TRKB-CREB-BDNF pathway.
Anti-inflammatory and Antioxidant Activities
Fluorinated chroman derivatives also exhibit potent anti-inflammatory and antioxidant properties. Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK, which are central regulators of inflammation. As antioxidants, they can directly scavenge free radicals, with fluorination sometimes enhancing this capacity.[3]
Data Presentation: The Impact of Fluorination
The enhanced biological activity of fluorinated chroman derivatives is best illustrated through quantitative data. The following tables summarize the comparative efficacy of fluorinated versus non-fluorinated analogs in various assays.
Table 1: Comparison of Antioxidant Activity [3]
| Compound | Structure | EC50 (µg/mL) |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |
Table 2: Antiviral Activity of a Fluorinated Chroman-4-one [6]
| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 |
Experimental Protocols
To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of fluorinated chroman derivatives.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is designed to measure a compound's ability to inhibit the deacetylase activity of the SIRT2 enzyme.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer (e.g., Tris-HCl with NaCl and a reducing agent)
-
Developer solution
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well containing either the test compound or vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[3]
-
Antiviral Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Reagents and Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
Virus stock of known titer
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agar or methylcellulose)
-
Test compound
-
Fixative solution (e.g., formalin)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed a monolayer of host cells in multi-well plates and incubate until confluent.
-
Infect the cell monolayer with a known amount of virus.
-
After a brief incubation period for viral adsorption, remove the virus-containing medium.
-
Overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the IC50 value as the concentration that reduces the plaque number by 50% compared to the untreated control.[3]
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of the test compounds.[3]
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Prepare a dilution series of the test compound in methanol.
-
Add the test compound at various concentrations to the DPPH solution in a 96-well plate.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value from the dose-response curve.[3]
-
Caption: A generalized workflow for in vitro biological activity assessment.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the chroman scaffold represents a highly effective approach for optimizing the biological activity of this important class of compounds. The evidence presented in this guide demonstrates that fluorination can lead to significant enhancements in antiviral, anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The provided experimental protocols offer a robust framework for the continued investigation and development of these promising therapeutic agents.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological effects, particularly in the context of complex signaling networks. Further exploration of structure-activity relationships will also be crucial for the rational design of next-generation fluorinated chroman derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for developing novel and effective therapies based on the versatile chroman scaffold.
References
- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity | Request PDF. (2023).
- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). PubMed.
- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.).
- Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity | Request PDF. (2025).
- Synthetic Fluorination Methodology. (n.d.). Altmaniacs.
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
- Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease. (n.d.). PubMed.
- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? (n.d.). MDPI.
- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- The major signaling pathways involved in the neuroprotective effects of... (n.d.). ResearchGate.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC.
- Fluoride nanoparticles could hold promise in treating Alzheimer's. (2022).
- Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. (2012). PubMed.
- Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (n.d.). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Discovery and Synthesis of Novel 6-Fluorochroman Compounds: A Guide to Strategy and Execution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide not just a methodology, but a strategic framework for the discovery and synthesis of novel 6-fluorochroman compounds. We will delve into the fundamental rationale behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. The chroman scaffold is a privileged structure in medicinal chemistry, and its strategic fluorination, particularly at the 6-position, offers a powerful tool for modulating physicochemical and biological properties.[1][2]
The Strategic Imperative: Why 6-Fluorochroman?
The decision to incorporate fluorine into a drug candidate is a deliberate strategy aimed at enhancing its therapeutic profile.[3][4] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug design.[5][6] When applied to the chroman scaffold, the introduction of a fluorine atom at the 6-position can profoundly influence the molecule's behavior.
Key Physicochemical & Pharmacokinetic Enhancements:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5][7] Placing fluorine at the 6-position can block a potential "metabolic soft spot," thereby increasing the compound's half-life and bioavailability.[8]
-
Binding Affinity & Potency: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins.[9] This can translate directly to increased binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine is considered a lipophilic bioisostere of a hydrogen atom or a hydroxyl group.[10][11][12] Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its site of action.[13] This modulation can improve absorption and tissue penetration.[7]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[14] This is a critical parameter that affects a drug's solubility, ionization state at physiological pH, and interaction with its biological target.
The following diagram illustrates the logical workflow from the strategic decision to utilize the 6-fluorochroman scaffold to its synthesis and eventual application.
Caption: High-level workflow from strategic conception to application of 6-fluorochroman compounds.
Synthetic Strategies for the 6-Fluorochroman Core
The synthesis of 6-fluorochroman derivatives hinges on the reliable construction of the core heterocyclic system. A common and robust approach begins with a commercially available fluorinated phenol, which ensures the fluorine atom is precisely positioned from the outset.
Retrosynthetic Analysis
A logical retrosynthetic analysis of a generic 6-fluorochroman derivative reveals key disconnections. The chroman ring can be disconnected at the ether linkage and the C2-C3 bond, often leading back to a substituted phenol and a C3 synthon. A common intermediate is the corresponding chroman-4-one, which is readily prepared and can be further modified.
Caption: Retrosynthetic analysis of a 6-fluorochroman derivative.
Core Synthesis Protocol: From p-Fluorophenol to 6-Fluorochroman-4-one
This protocol details a reliable, multi-step synthesis of the key intermediate, 6-fluoro-8-hydroxychroman-4-one, which serves as a versatile platform for further derivatization.[15] The methodology is based on established procedures for analogous substituted chromans.[16]
Step 1: Michael Addition to form 3-(4-Fluorophenoxy)propanoic acid
-
Objective: To couple the phenolic starting material with a three-carbon side chain.
-
Procedure:
-
To a stirred solution of p-fluorophenol (1.0 eq) in a suitable solvent such as water or tert-butanol, add a base like sodium hydroxide (1.1 eq).
-
Heat the mixture to 50-60 °C until a clear solution is obtained.
-
Add acrylic acid (1.05 eq) dropwise, maintaining the temperature.
-
Continue heating for 4-6 hours until TLC or LC-MS analysis indicates consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Causality: The basic conditions deprotonate the phenol, forming a phenoxide which acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of acrylic acid. This is a highly efficient and regioselective method for forming the required C-O bond.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)
-
Objective: To form the chroman-4-one ring system.
-
Procedure:
-
Add the 3-(4-fluorophenoxy)propanoic acid (1.0 eq) to an excess of a strong acid/dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Pour the hot, viscous mixture carefully onto crushed ice.
-
The cyclized product will precipitate. Allow the ice to melt completely, then collect the solid by filtration.
-
Wash the solid thoroughly with water and aqueous sodium bicarbonate solution to remove residual acid. Dry the product under vacuum.
-
-
Causality: The strong acid protonates the carboxylic acid, forming a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring to form the six-membered heterocyclic ring.
The following diagram illustrates this core synthetic pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. research.brighton.ac.uk [research.brighton.ac.uk]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Characterization of (R)-6-fluorochroman-4-amine
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-6-fluorochroman-4-amine, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established scientific principles and data from analogous structures. The methodologies presented herein are designed to serve as a robust framework for the empirical validation and characterization of this compound.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in medicinal chemistry. Its rigid, bicyclic core and strategically placed functional groups—a primary amine, a fluorine atom, and a chiral center—make it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity, while the chiral amine is a common pharmacophore in many biologically active molecules.
Accurate structural elucidation and purity assessment are paramount in drug development. This guide provides the foundational spectroscopic knowledge base for researchers working with this compound, ensuring confidence in its identity and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
Methodologies for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of NMR data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
-
Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are influenced by the electron-withdrawing fluorine atom, the anisotropic effects of the aromatic ring, and the stereochemistry of the chroman ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-5 | ~7.0 - 7.2 | dd | J ≈ 8.5, 3.0 | Coupled to H-7 and H-8. |
| H-7 | ~6.8 - 6.9 | ddd | J ≈ 8.5, 8.5, 3.0 | Coupled to H-5 and H-8. |
| H-8 | ~6.7 - 6.8 | dd | J ≈ 8.5, 4.5 | Coupled to H-5 and H-7. |
| H-2 (axial & equatorial) | ~4.2 - 4.4 | m | - | Diastereotopic protons of the methylene group adjacent to the ether oxygen. |
| H-4 | ~4.0 - 4.2 | t | J ≈ 5.0 | Benzylic proton deshielded by the adjacent amine and aromatic ring. |
| H-3 (axial & equatorial) | ~1.9 - 2.2 | m | - | Diastereotopic methylene protons. |
| -NH₂ | ~1.5 - 2.5 | br s | - | Chemical shift is concentration and solvent dependent. Signal may exchange with D₂O.[1] |
Note: The aromatic region will show complex splitting patterns due to the fluorine substitution.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-6 | ~155 - 160 (d, ¹JCF ≈ 240 Hz) | Carbon bearing the fluorine atom, showing a large one-bond C-F coupling. |
| C-8a | ~145 - 150 | Quaternary carbon of the aromatic ring. |
| C-4a | ~120 - 125 | Quaternary carbon of the aromatic ring. |
| C-5 | ~115 - 120 (d, ²JCF ≈ 25 Hz) | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |
| C-7 | ~115 - 120 (d, ²JCF ≈ 25 Hz) | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |
| C-8 | ~110 - 115 (d, ³JCF ≈ 8 Hz) | Aromatic carbon meta to the fluorine, showing a three-bond C-F coupling. |
| C-2 | ~65 - 70 | Methylene carbon adjacent to the ether oxygen. |
| C-4 | ~45 - 50 | Chiral carbon bearing the amine group. |
| C-3 | ~30 - 35 | Methylene carbon at the 3-position. |
Note: The presence of fluorine will result in through-bond couplings (JCF) for the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Methodology for IR Data Acquisition
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR setup.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[2][3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Two distinct peaks are characteristic of a primary amine.[1][2] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | Confirms the presence of a primary amine.[2] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected. |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric) | Strong | |
| C-F Stretch | 1100 - 1250 | Strong | |
| N-H Wag | 650 - 900 | Broad, Strong | Characteristic of primary amines.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Methodology for MS Data Acquisition
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI, as the primary amine is readily protonated.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation data, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₉H₁₀FNO, with a monoisotopic mass of 167.07 g/mol .
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 168.1. In electron ionization (EI) MS, the molecular ion peak [M]⁺• at m/z 167 would be observed. According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms in the molecule.[4]
-
Key Fragmentation Pathways: The fragmentation of the protonated molecule is expected to be dominated by cleavages alpha to the amine and within the chroman ring system.
dot
Sources
The Strategic Imperative of Fluorine Substitution in Modulating Chroman Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including natural products and synthetic drugs.[1] The strategic introduction of fluorine, an element with unique physicochemical properties, into the chroman framework has emerged as a powerful tactic for optimizing drug candidates.[2][3] This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in modulating the bioactivity of chroman derivatives. We will explore the causal relationships between fluorination and its effects on metabolic stability, target binding affinity, and overall pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of next-generation chroman-based therapeutics.
Introduction: The Convergence of a Privileged Scaffold and a Unique Element
The chroman ring system is a recurring motif in molecules with a wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties.[4][5][6] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.
Fluorine, the most electronegative element, possesses a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å).[7] This allows it to act as a hydrogen bioisostere, often without introducing significant steric hindrance.[7][8] However, its profound electronic effects and the exceptional strength of the carbon-fluorine (C-F) bond set it apart, providing medicinal chemists with a unique tool to fine-tune molecular properties.[7][9] The strategic incorporation of fluorine can enhance metabolic stability, modulate acidity/basicity (pKa), alter lipophilicity, and improve binding affinity and selectivity.[3][10] This guide will dissect these effects within the context of the chroman scaffold.
Modulating Physicochemical Properties: The Foundation of Enhanced Bioactivity
The introduction of fluorine into the chroman scaffold directly impacts its fundamental physicochemical properties. Understanding these changes is critical to predicting the downstream effects on the molecule's biological performance.
Enhancing Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic oxidation.[7][9] Cytochrome P450 (CYP450) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often leading to rapid clearance and reduced bioavailability. These enzymes typically hydroxylate electron-rich C-H bonds.
Causality: The C-F bond is significantly stronger (bond dissociation energy ~105-116 kcal/mol) than a typical C-H bond (~96-101 kcal/mol), making it highly resistant to enzymatic cleavage.[7][11] By replacing a metabolically labile hydrogen atom on the chroman ring with fluorine, that position is effectively shielded from CYP450-mediated oxidation. This strategy can dramatically increase the half-life and overall exposure of the drug candidate.
Tuning Lipophilicity and Permeability
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and membrane permeability.[12] The effect of fluorine on lipophilicity is context-dependent.[13]
-
Single Fluorine Atom: Replacing a hydrogen with a single fluorine atom generally increases the local dipole moment but can lead to a modest increase in LogP due to the hydrophobic nature of the C-F bond.
-
Trifluoromethyl (CF₃) Group: The CF₃ group is significantly more lipophilic than a methyl (CH₃) group and can substantially increase a molecule's LogP, which can enhance membrane partitioning.[14][15]
Strategic fluorination allows for the fine-tuning of a chroman derivative's lipophilicity to achieve the optimal balance for cell permeability and solubility, a key aspect of the drug discovery optimization process.[12]
Altering Electronic Properties and pKa
As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect (a negative inductive effect, -I).[7] When placed near an ionizable group, such as a basic amine or an acidic phenol that might be appended to the chroman scaffold, fluorine can significantly lower the group's pKa.
Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid (making it more acidic, lower pKa) or destabilizes the protonated form of a base (making it less basic, lower pKa). This modulation can be critical for controlling the ionization state of a drug at physiological pH (7.4), which in turn affects its target binding, solubility, and off-target activities.[2][16]
Pharmacodynamic Consequences: Enhancing Potency and Selectivity
The changes in physicochemical properties induced by fluorination translate directly into altered pharmacodynamics.
Impact on Binding Affinity
Fluorine can enhance binding affinity to a target protein through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in productive multipolar interactions with electron-deficient groups, such as the carbonyl carbons of a protein's peptide backbone.[17]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing the chroman derivative into a bioactive conformation that better fits the target's binding pocket.[3][17] This reduces the entropic penalty of binding.
-
Displacing Water Molecules: A strategically placed fluorine or CF₃ group can displace unfavorable water molecules from a hydrophobic binding pocket, leading to a net gain in binding energy.
Case Studies: Fluorinated Chromans in Action
Experimental data clearly demonstrates the positive impact of fluorination on the bioactivity of chroman derivatives across different therapeutic areas.[4]
Antiviral Activity: Studies on fluorinated 2-arylchroman-4-ones have shown potent activity against influenza viruses. The strategic placement of fluorine atoms enhances inhibitory effects, likely by improving interactions with viral proteins like hemagglutinin or neuraminidase.[4][18]
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a target for neurodegenerative diseases and cancer. Structure-activity relationship (SAR) studies have revealed that the position of fluorine on the chroman-4-one scaffold is critical for potency. While a 7-fluoro substitution resulted in weak activity, electron-withdrawing groups (like fluorine) at the 6- and 8-positions generally enhance inhibitory activity.[4][19][20]
Antioxidant Activity: A direct comparison between a trihydroxyflavone (a chromone derivative) and its 3-fluorinated counterpart showed that fluorination enhanced antioxidant potency, as indicated by a lower EC₅₀ value.[4]
Data Summary Table
The following table summarizes comparative data illustrating the effects of fluorination on the bioactivity of chroman derivatives.
| Compound Class | Non-Fluorinated Analog | Activity Metric | Fluorinated Analog | Activity Metric | Bioactivity | Reference |
| Antioxidant (Flavone) | 3',4',5'-Trihydroxyflavone | EC₅₀ = 0.33 µg/mL | 3-Fluoro-3',4',5'-trihydroxyflavone | EC₅₀ = 0.24 µg/mL | Antioxidant | [4] |
| Antiviral (Influenza A) | Non-fluorinated parent not specified | - | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | IC₅₀ = 6 µM, SI = 150 | Antiviral | [4][18] |
| SIRT2 Inhibition | Unsubstituted Chroman-4-one | Weak Activity | 6,8-Dibromo-2-alkylchroman-4-one (proxy for electron-withdrawing groups) | IC₅₀ = 1.5 µM | SIRT2 Inhibition | [20] |
| SIRT2 Inhibition | 6,8-unsubstituted chroman-4-one | Weak Activity | 7-Fluoro-2-ethylchroman-4-one | 18% inhibition @ 200 µM | SIRT2 Inhibition | [19][20] |
Note: SI = Selectivity Index. A direct comparison for the antiviral compound was not available in the cited literature, but the high potency of the polyfluorinated derivative is noteworthy.[4]
Experimental Protocols & Methodologies
To systematically evaluate the impact of fluorine substitution, a suite of standardized, self-validating assays is essential.
Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of fluorinated and non-fluorinated chroman analogs using human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare 1 mM stock solutions of test compounds (fluorinated and non-fluorinated analogs) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
Thaw HLM (commercially available) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compounds to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. The final test compound concentration should be 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (ACN) with an internal standard (a structurally similar, stable compound not found in the matrix). This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio (Parent Compound / Internal Standard) versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k . A longer half-life for the fluorinated analog indicates increased metabolic stability.
-
Protocol: LogP Determination by HPLC
Objective: To estimate the lipophilicity (LogP) of chroman derivatives using a validated High-Performance Liquid Chromatography (HPLC) method.
Causality: This method correlates a compound's retention time on a reverse-phase column (like C18) with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Methodology:
-
Standard Preparation: Prepare solutions of 5-7 commercially available compounds with known LogP values that span a relevant range (e.g., -1 to +5).
-
Sample Preparation: Prepare solutions of the test chroman derivatives at the same concentration.
-
Chromatography:
-
Use a reverse-phase C18 column.
-
Employ an isocratic mobile phase of methanol/water or ACN/water. The exact ratio should be optimized to achieve good separation and reasonable run times.
-
Inject the standards and test compounds. Record their retention times (tᵣ).
-
-
Calibration Curve:
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (measured using a non-retained compound like uracil).
-
Plot the known LogP values of the standards against their corresponding log(k) values.
-
Perform a linear regression to generate a calibration curve.
-
-
LogP Estimation:
-
Calculate log(k) for the test chroman compounds from their retention times.
-
Interpolate the LogP values of the test compounds from the calibration curve using the regression equation.
-
Conclusion and Future Outlook
The substitution of hydrogen with fluorine in the chroman scaffold is a validated and highly effective strategy in medicinal chemistry. It provides a rational means to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the potency and selectivity of drug candidates.[3][4] The case studies presented herein underscore the importance of considering not just the presence of fluorine, but its precise location on the chroman ring, as this dictates its influence on the final biological profile.
Future research will likely focus on the development of novel and more precise methods for late-stage fluorination, allowing for the rapid generation of fluorinated analogs from advanced intermediates.[2] Furthermore, as our understanding of protein-ligand interactions deepens, the use of computational chemistry to predict the optimal placement of fluorine for enhancing binding affinity and other key drug-like properties will become increasingly integral to the design of next-generation chroman-based therapeutics.
References
- Benchchem. (n.d.). Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance. Benchchem.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Taylor, R. J. K., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Shcherbakova, E. S., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecular Diversity.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6647-6651.
- Gautam, V., & Singh, P. P. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1167-1191.
- Hassan, A. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2971-2983.
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Berger, R., et al. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 60(27), 14885-14891.
- Ojima, I. (2014). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Future Medicinal Chemistry, 6(9), 1067-1085.
- Shah, S., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4).
- Costa, M. S., et al. (2024). Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review. Bioorganic Chemistry, 153, 107865.
- Ni, C., & Hu, J. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Wagner, C. D., et al. (2017). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 15(38), 8049-8053.
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 177, 467-482.
- Sun, H., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1433-1443.
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of (R)-6-fluorochroman-4-amine receptor binding
An In-Depth Technical Guide: In Silico Modeling of (R)-6-fluorochroman-4-amine Receptor Binding: A Structure-Based Approach to Unraveling Molecular Interactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step framework for investigating the receptor binding profile of this compound, a novel small molecule with potential psychoactive properties. Recognizing the challenges in early-stage drug discovery, this document outlines a robust in silico workflow that leverages structure-based computational methods to predict target interactions, elucidate binding modes, and assess the stability of the ligand-receptor complex. By integrating molecular docking, all-atom molecular dynamics simulations in a realistic membrane environment, and pharmacophore modeling, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide actionable insights, accelerate hypothesis-driven research, and build a self-validating computational model grounded in established scientific principles and authoritative protocols.
Introduction: The Case for In Silico Investigation
This compound is a synthetic compound whose chroman-amine scaffold bears structural resemblance to known aminergic neurotransmitters, such as serotonin and dopamine. This similarity strongly suggests that its biological activity may be mediated through interactions with G-protein coupled receptors (GPCRs), a vast family of membrane proteins that are the targets of approximately 30% of all marketed drugs.[1] Specifically, serotonin (5-HT) and dopamine (D) receptors are implicated in a wide array of neurological processes and are primary targets for therapeutics treating psychiatric disorders.[2][3]
Before committing to costly and time-consuming in vitro and in vivo studies, computational modeling offers a powerful, efficient alternative to explore the molecular basis of action for novel compounds.[4][5] In silico techniques allow us to:
-
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and various receptor subtypes.
-
Visualize Binding Poses: Determine the most likely orientation and conformation of the ligand within the receptor's binding pocket.
-
Analyze Dynamic Interactions: Observe how the ligand-receptor complex behaves over time in a simulated physiological environment.
-
Generate Hypotheses for Optimization: Identify key molecular interactions that can be targeted for chemical modification to improve potency and selectivity.
This guide will walk through a complete workflow, from target selection to the final analysis of a simulated ligand-receptor complex, providing both the "how" and the "why" behind each critical step.
Foundational Workflow: An Integrated Computational Strategy
The entire process can be visualized as a multi-stage pipeline, where the output of one stage serves as the validated input for the next. This ensures a logical progression from a static prediction to a dynamic and more biologically relevant model.
Caption: High-level workflow for in silico receptor binding analysis.
Prerequisites: The Scientist's Virtual Toolkit
This guide assumes access to the following software and databases. The chosen tools represent a combination of academic and commercial standards known for their robustness and extensive validation in the scientific community.
| Tool/Resource | Category | Purpose |
| RCSB Protein Data Bank (PDB) | Database | Source for experimentally-determined 3D structures of proteins. |
| PubChem | Database | Source for 2D and 3D structures of small molecules. |
| GOLD (CCDC) | Molecular Docking | Predicts the binding mode of a flexible ligand to a protein.[6][7] |
| CHARMM-GUI | System Builder | Web-based tool to build and prepare complex biological systems, especially membrane proteins, for simulation.[8][9] |
| GROMACS | MD Engine | A high-performance, open-source package for performing molecular dynamics simulations.[10][11] |
| VMD / UCSF Chimera / PyMOL | Visualization | Software for visualizing and analyzing molecular structures and simulation trajectories. |
Phase 1: System Preparation
The quality of any simulation is dictated by the quality of its starting materials. Rigorous preparation of both the receptor and the ligand is non-negotiable.
Target Identification and Receptor Preparation
Based on the ligand's structure, the serotonin 5-HT2A receptor and the dopamine D2 receptor are high-priority targets. For this guide, we will proceed with the Dopamine D2 Receptor (D2R) .
Protocol: Receptor Structure Preparation
-
Structure Acquisition: Download the crystal structure of the human D2R in complex with an antagonist, e.g., risperidone (PDB ID: 6CM4 ), from the RCSB PDB.[3] This provides a relevant, ligand-bound conformation.
-
Initial Cleaning: Load the PDB file into a molecular viewer. Remove all non-essential components:
-
Delete all water molecules.
-
Delete any co-crystallized ligands, ions, and buffer molecules (in this case, risperidone).
-
If the crystallized structure is a fusion protein (e.g., with T4 Lysozyme for stability), remove the fusion partner, leaving only the receptor chain(s).
-
-
Structural Integrity Check: Use a tool like the SWISS-MODEL structure assessment tool or MolProbity to check for missing atoms, and missing residues, particularly in the loop regions.[12] Add missing hydrogen atoms, as they are critical for defining the correct hydrogen bonding network.
-
Protonation State Assignment: Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Many software packages can automate this based on the local hydrogen-bonding environment.
-
Final Output: Save the cleaned, validated, and protonated receptor structure as a PDB file for input into the docking software.
Ligand Preparation
The ligand must be converted into a valid 3D structure and its conformational space must be adequately sampled.
Protocol: Ligand Structure Preparation
-
Structure Acquisition: Obtain the 2D structure of this compound. This can be done by drawing it in a chemical sketcher or by searching for its SMILES string in a database like PubChem.
-
Conversion to 3D: Use a program to convert the 2D representation into an initial 3D structure.
-
Protonation: At physiological pH (7.4), the primary amine group will be protonated (-NH3+). Ensure this is correctly represented.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation. This step is crucial for ensuring realistic bond lengths and angles.
-
Final Output: Save the optimized 3D structure of the ligand in a suitable format (e.g., MOL2 or SDF) for the docking program.
Phase 2: Molecular Docking - Predicting the Static Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] We will use GOLD (Genetic Optimisation for Ligand Docking) , which employs a genetic algorithm to explore the full range of ligand conformational flexibility.[13][14]
Caption: The molecular docking workflow using GOLD software.
Protocol: Docking with GOLD
-
Load Structures: Import the prepared D2R PDB file and the ligand MOL2 file into the GOLD interface.
-
Define the Binding Site: The most reliable method is to define the binding site as a sphere (typically 10 Å radius) centered on the position of the co-crystallized ligand (risperidone in PDB 6CM4). This ensures the search is focused on the known active site.
-
Configure Search Algorithm: GOLD's genetic algorithm is highly effective.[14] Standard settings are often a good starting point, but for a thorough search, consider increasing the number of docking runs (e.g., to 30-50).
-
Select Scoring Function: Choose a scoring function to evaluate the fitness of each docked pose. ChemPLP is a robust default choice that is effective at reproducing experimental binding modes.[6]
-
Execute Docking: Launch the docking calculation. GOLD will explore different ligand conformations and orientations within the binding site, saving the top-scoring poses.
-
Analyze Results:
-
Clustering: Examine the top-scoring poses. Often, they will cluster into a few distinct conformational families. A large, low-energy cluster suggests a well-defined and probable binding mode.
-
Visual Inspection: Visually inspect the top-ranked pose. Does it make chemical sense? Look for key interactions like hydrogen bonds with polar residues (e.g., Ser, Thr, Asp) and pi-stacking with aromatic residues (e.g., Phe, Tyr, Trp). The protonated amine of our ligand is expected to form a salt bridge with an acidic residue, a hallmark of aminergic GPCR binding.[15]
-
Select Best Pose: Choose the highest-scoring pose that is part of a significant cluster and displays chemically reasonable interactions for further study with molecular dynamics.
-
| Docking Parameter | Recommended Setting | Rationale |
| Binding Site Definition | 10 Å sphere around co-crystallized ligand | Focuses the search on the confirmed active site. |
| Genetic Algorithm Runs | 30 | Provides a balance between computational cost and thorough sampling. |
| Scoring Function | ChemPLP | A well-validated function for pose prediction.[6] |
| Protein Flexibility | Allow sidechain flexibility for key residues | Can improve docking accuracy by allowing minor receptor adjustments. |
Phase 3: Molecular Dynamics - Simulating a Dynamic System
While docking provides a valuable static snapshot, it doesn't account for the dynamic nature of proteins or the influence of the surrounding environment. Molecular dynamics (MD) simulations track the movements of every atom in the system over time, providing a much more realistic view of the complex's stability and interactions.[16][17]
Caption: Workflow for MD simulation setup and execution.
Protocol: MD Simulation with CHARMM-GUI and GROMACS
-
System Setup with CHARMM-GUI:
-
Upload the PDB file of the best-docked D2R-ligand complex.
-
The tool will automatically orient the protein within a lipid bilayer. A typical choice for a mammalian membrane protein is a POPC (palmitoyl-oleoyl-phosphatidylcholine) bilayer.
-
Specify the box size, ensuring sufficient padding of water molecules (e.g., 20 Å) on the top and bottom of the membrane.
-
Add water (using the TIP3P water model) and neutralizing counter-ions (e.g., Na+ and Cl-) to a physiological concentration of 0.15 M.
-
Generate the input files for GROMACS. CHARMM-GUI will provide all necessary topology (.top), coordinate (.gro), and simulation parameter (.mdp) files for a standard equilibration protocol.[19][20]
-
Simulation with GROMACS:
-
Energy Minimization: Run a steep-descent energy minimization to remove any steric clashes introduced during the system setup.
-
Equilibration (NVT & NPT): Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature (310 K). Second, an NPT (constant Number of particles, Pressure, Temperature) simulation to adjust the system density to the correct pressure (1 bar).[21] During these phases, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent and lipids to relax around them.
-
Production MD: Run the final production simulation for a duration sufficient to observe stable behavior, typically at least 100 nanoseconds (ns) . No restraints are used in this phase, allowing the entire system to evolve freely.
-
| MD Parameter | Recommended Setting | Rationale |
| Force Field | CHARMM36m | A modern, well-parameterized force field for proteins, lipids, and small molecules. |
| Ensemble | NPT | Simulates conditions of constant pressure and temperature, mimicking a biological environment. |
| Temperature | 310 K | Approximates human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100+ ns | Necessary to allow for conformational relaxation and to sample meaningful dynamics.[22] |
Phase 4: Data Analysis and Pharmacophore Generation
The output of the MD simulation is a trajectory file—a molecular movie of the system. Analyzing this trajectory reveals the stability of the binding and the key interactions that maintain it.
Trajectory Analysis
-
System Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms relative to their starting positions. A plateau in the RMSD plot after an initial rise indicates that the system has reached equilibrium and the ligand is stably bound.
-
Local Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) for each residue. This highlights which parts of the protein are rigid and which are flexible. High fluctuation in the binding pocket may indicate an unstable interaction.
-
Interaction Analysis: Over the entire stable portion of the trajectory, analyze and quantify the key molecular interactions:
-
Hydrogen Bonds: Identify hydrogen bonds that are present for a high percentage (>50%) of the simulation time.
-
Hydrophobic Contacts: Map the persistent hydrophobic interactions between the ligand and nonpolar residues.
-
Ionic/Salt Bridge Interactions: Confirm the stability of the salt bridge between the ligand's protonated amine and an acidic residue (e.g., Asp, Glu) in the receptor.
-
Pharmacophore Modeling
A pharmacophore is a 3D abstract representation of the key molecular features essential for biological activity.[23][24] It can be derived from the stable interactions observed in the MD simulation.
Protocol: Interaction-Based Pharmacophore Generation
-
Feature Identification: Based on the interaction analysis, identify the essential features. For our complex, this might include:
-
A Positive Ionizable feature at the location of the protonated amine.
-
A Hydrogen Bond Acceptor feature from the chroman oxygen.
-
An Aromatic Ring feature for the fluorinated benzene ring.
-
One or more Hydrophobic features corresponding to key contacts.
-
-
Model Generation: Use a program like GASP or LigandScout to place these features in 3D space, with appropriate tolerance spheres, based on their average positions during the MD simulation.[25][26]
-
Application: This resulting pharmacophore model is a powerful tool. It can be used to rapidly screen large databases of compounds to identify other molecules that possess the same key features and are therefore likely to bind to the D2 receptor, accelerating the discovery of new leads.[27]
Conclusion: From Prediction to Insight
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the binding of this compound to a target GPCR. By progressing from static docking to dynamic simulation and finally to an abstract pharmacophore model, this process builds confidence at each step. The results of this workflow—a predicted binding pose, an assessment of its dynamic stability, and a detailed map of the critical intermolecular interactions—provide a robust, data-driven foundation for subsequent experimental validation and lead optimization efforts. This approach exemplifies modern, computer-aided drug design, where computation serves not just as a screening tool, but as an engine for generating deep molecular insight.[28][29]
References
- Abriata, L. A., & Dal Peraro, M. (2016). Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. PLoS ONE, 11(7), e0158625. [Link]
- Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). GOLD: The All In One Molecular Docking Package. CCDC. [Link]
- Lee, J., Patel, D. S., Ståhle, J., & Im, W. (2019). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 2022, 55-67. [Link]
- BioSolveIT. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. BioSolveIT Blog. [Link]
- Weibull, M., & Lindahl, E. (2017). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology, 13(10), e1005799. [Link]
- CSC - IT Center for Science. (n.d.). GOLD. CSC Docs. [Link]
- EMBL-EBI. (n.d.).
- Gapsys, V., & de Groot, B. L. (2022). Building a protein membrane system using CHARMM-GUI. Compchems. [Link]
- Dror, R. O., et al. (2012). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations.
- GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
- Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor 5-HT3A. RCSB PDB. [Link]
- Lee, C. T., & Shang, Y. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. Molecules, 23(8), 2046. [Link]
- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug. [Link]
- InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
- OpenEye Scientific. (2021). CCDC's GOLD Now Available on Orion®. OpenEye Scientific. [Link]
- Clement, O., & Dean, P. M. (2003). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. Journal of Computer-Aided Molecular Design, 17(2-4), 117-130. [Link]
- Gapsys, V., & de Groot, B. L. (2022).
- Lee, J., et al. (2019). Preparing Membrane Proteins for Simulation Using CHARMM-GUI.
- Klabunde, T., & Evers, A. (2005). Pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects. ChemBioChem, 6(4), 658-669. [Link]
- Goodsell, D. (2012). Molecule of the Month: Serotonin Receptor. PDB-101. [Link]
- Clement, O., & Dean, P. M. (2003). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. SciSpace. [Link]
- BioExcel. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. BioExcel. [Link]
- Lateral Communications. (2024). GOLD software: Significance and symbolism.
- He, Y., et al. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(9), 247. [Link]
- Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. [Link]
- Omixium. (2023). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. [Link]
- Zhuang, Y., et al. (2021).
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-434. [Link]
- Joy, J. S., et al. (2024). PDB structure of dopamine receptor.
- Zhuang, Y., et al. (2023). Dopamine Receptor D5R-Gs-Rotigotine complex. RCSB PDB. [Link]
- Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. [Link]
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
- Dror, R. O., et al. (2012). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. Current Opinion in Structural Biology, 22(2), 178-188. [Link]
- Barillari, C., et al. (2012). Molecular docking using the molecular lipophilicity potential as hydrophobic descriptor: impact on GOLD docking performance. Journal of Chemical Information and Modeling, 52(6), 1614-1624. [Link]
- AlphaFold DB. (2021). Computed structure model of D(2) dopamine receptor. RCSB PDB. [Link]
- Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and Limitations of In Silico Models in Drug Discovery. Methods in Molecular Biology, 914, 87-124. [Link]
- Caveney, J., & Tanga, M. J. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Yoshino, R., & Mizuguchi, K. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Journal of Computer-Aided Molecular Design, 32(4), 521-536. [Link]
- Kim, K., & Cheong, E. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(11), 585-592. [Link]
- Lopez-Sanchez, U., & Nury, H. (2024). Human serotonin 5-HT3A receptor in complex with vortioxetine. RCSB PDB. [Link]
- Kaur, A., et al. (2023). List of softwares related to pharmacophore modeling.
- Fan, H., et al. (2011). Ligand-based pharmacophore models recapture the known binders.
- The Assay Depot. (2023). in silico assays & screening for drug binding. YouTube. [Link]
- Caveney, J., & Tanga, M. J. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Journal of Molecular Graphics and Modelling, 111, 108107. [Link]
- Sakkiah, S., et al. (2011). Prospective Validation of a Comprehensive In silico hERG Model and its Applications to Commercial Compound and Drug Databases.
- Manoharan, S., et al. (2022). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 19(2). [Link]
- Caveney, J., & Tanga, M. J. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Molecule of the Month: Serotonin Receptor [pdb101.rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. scispace.com [scispace.com]
- 5. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. eyesopen.com [eyesopen.com]
- 8. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. compchems.com [compchems.com]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GOLD - Docs CSC [docs.csc.fi]
- 14. GOLD software: Significance and symbolism [wisdomlib.org]
- 15. GPCR antitarget modeling: pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery [mdpi.com]
- 17. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. compchems.com [compchems.com]
- 22. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 26. A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 29. youtube.com [youtube.com]
The Chroman Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract: The chroman ring system, a core structural feature in a myriad of natural products and synthetic compounds, stands as a "privileged scaffold" in medicinal chemistry. Its unique conformational properties and ability to interact with a wide range of biological targets have made it a focal point for the development of novel therapeutic agents. This in-depth guide explores the multifaceted role of chroman derivatives across key therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the synthetic strategies for accessing this versatile core, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Enduring Legacy of the Chroman Ring System
The chroman scaffold, characterized by a fused benzene and dihydropyran ring, is a cornerstone of heterocyclic chemistry with profound implications for medicinal science.[1] Its prevalence in nature, most notably in the form of tocopherols (Vitamin E) and various flavonoids, hints at its evolutionary selection for specific biological functions.[2]
1.1. Structural Features and Physicochemical Properties of Chroman
Structurally, chroman (3,4-dihydro-2H-1-benzopyran) possesses a conformationally flexible dihydropyran ring fused to a rigid aromatic system. This blend of flexibility and rigidity allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with biological macromolecules. The oxygen heteroatom in the pyran ring can act as a hydrogen bond acceptor, further contributing to its binding capabilities. The absence of the C2-C3 double bond in chroman-4-ones, as compared to their chromone counterparts, leads to significant variations in their biological activities.[1]
1.2. Chroman as a Privileged Scaffold in Nature and Medicine
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The chroman ring system is a prime example of such a scaffold, with derivatives exhibiting a broad spectrum of pharmacological activities.[3] These include anticancer, anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiviral properties.[4][5] This versatility has spurred extensive research into the synthesis and biological evaluation of novel chroman-based compounds.[6]
1.3. Scope of this Guide
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the current landscape of chroman derivatives in medicinal chemistry. We will explore:
-
Synthetic Methodologies: Key strategies for the construction of the chroman core.
-
Therapeutic Applications: In-depth analysis of chroman derivatives in oncology, neuroprotection, and anti-inflammatory research.
-
Structure-Activity Relationships (SAR): Insights into how molecular modifications influence biological activity.
-
Experimental Protocols: Detailed, step-by-step procedures for relevant assays and syntheses.
Synthetic Strategies for Accessing the Chroman Core
The efficient synthesis of the chroman scaffold is a critical first step in the development of new drug candidates. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
2.1. Classical and Modern Synthetic Approaches
Historically, the synthesis of chromans often involved the intramolecular cyclization of phenolic precursors. For instance, the synthesis of chroman-4-ones can be achieved through the intramolecular cyclization of 2'-hydroxychalcones.[7] More contemporary methods often employ transition metal catalysis to achieve higher efficiency and stereoselectivity. Rhodium-catalyzed asymmetric transfer hydrogenation, for example, provides access to enantiomerically enriched chromanols.[8] Another modern approach is the use of bifunctional aminoboronic acids to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to chroman derivatives in high yields and enantiomeric excesses.[8]
2.2. Step-by-Step Protocol: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one
This protocol describes a common method for the synthesis of a chroman-4-one derivative, which can serve as a versatile intermediate for further functionalization. The synthesis involves an intramolecular cyclization of a phloroglucinol derivative.
Materials:
-
Phloroglucinol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phloroglucinol (1 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents).
-
Cyclization: Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 7-hydroxy-2,2-dimethylchroman-4-one.
Chroman Derivatives as Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry, and chroman derivatives have emerged as a promising class of compounds.[4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[9]
3.1. Targeting Key Signaling Pathways in Cancer
Many chroman-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[7] Some derivatives have been shown to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
3.2. Structure-Activity Relationship (SAR) Studies for Anticancer Activity
SAR studies are crucial for optimizing the anticancer potency of chroman derivatives. For instance, in a series of chromen-4-one and chromane-2,4-dione scaffolds, the chromane-2,4-dione derivatives generally exhibited higher cytotoxic potencies.[9] Furthermore, the nature and position of substituents on the chroman ring can significantly impact activity. For example, the presence of a 1,3-benzylidene moiety in certain thiochroman-4-one derivatives was associated with the highest anti-proliferative activity.[10]
3.3. Data Summary: IC50 Values of Promising Anticancer Chroman Derivatives
The following table summarizes the cytotoxic activity of selected chroman derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 6i (a chroman derivative) | MCF-7 (Breast) | 34.7 µM | [11] |
| 5,7-Dihydroxychromone-3-O-α-L-rhamnopyranoside | MCF-7 (Breast) | 9.62 µg/mL | [7] |
| Chromene derivative 91 | HepG-2 (Liver) | 2.41 µg/mL | [4] |
| Chromene derivative 91 | HCT-116 (Colon) | 4.98 µg/mL | [4] |
| Chromane-2,4-dione derivative 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 μM | [9] |
3.4. Workflow Diagram: Screening for Anticancer Activity
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: A typical workflow for screening chroman derivatives for anticancer activity.
Neuroprotective Effects of Chroman Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge.[12] Chroman derivatives, particularly those related to Vitamin E, have garnered attention for their potential neuroprotective properties.[11]
4.1. Mechanism of Action in Neurodegenerative Diseases
The neuroprotective effects of chroman derivatives are often attributed to their antioxidant and radical scavenging properties. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Chromans can neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[13] Additionally, some chromone derivatives have been shown to inhibit key enzymes involved in neurodegeneration, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE).[12][14]
4.2. Key Examples: Chroman Derivatives in Neuroprotection
Several chroman-based compounds have shown promise in preclinical studies for neurodegenerative diseases. For example, certain chromone derivatives have demonstrated the ability to suppress neuroinflammation and improve mitochondrial function in models of Alzheimer's disease.[15] A series of gem-dimethylchroman-4-ol derivatives were found to be good inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease.[16][17]
4.3. Diagram: Key Targets of Chroman Derivatives in Neurodegenerative Disease
The following diagram illustrates some of the key molecular targets of chroman derivatives in the context of neurodegenerative diseases.
Caption: Key molecular targets of chroman derivatives in neurodegenerative diseases.
Anti-inflammatory and Immunomodulatory Chroman Derivatives
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Chroman derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[18]
5.1. Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of chroman derivatives are often mediated by their ability to inhibit the production of pro-inflammatory mediators. For example, some chroman derivatives have been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a crucial role in the inflammatory response.[19][20] Other derivatives have demonstrated the ability to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[21]
5.2. SAR Insights for Anti-inflammatory Activity
SAR studies have provided valuable insights into the structural requirements for the anti-inflammatory activity of chroman derivatives. For amidochromans, the chain length of the amide moiety and the presence of substituents on the phenyl ring have been shown to significantly affect their inhibitory activities.[19] In the case of chromanyl acrylates, the number and position of methoxy groups on the phenyl ring are critical for their activity.[19]
5.3. Experimental Protocol: In Vitro TNF-α Induced ICAM-1 Expression Assay
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of chroman derivatives by measuring their ability to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells.[22]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
Chroman derivatives (test compounds)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ICAM-1
-
Secondary antibody conjugated to a fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well plate until confluent.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chroman derivatives for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include a vehicle-treated, unstimulated control and a vehicle-treated, TNF-α-stimulated control.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with fixation buffer. If the antibody target is intracellular, permeabilize the cells with a suitable buffer.
-
Immunostaining: Block non-specific binding with blocking buffer. Incubate the cells with the primary antibody against ICAM-1, followed by incubation with the fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the fluorescence intensity and calculate the percentage inhibition of ICAM-1 expression by the test compounds compared to the TNF-α-stimulated control.
Future Perspectives and Challenges
The chroman scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more potent and selective chroman derivatives, as well as the exploration of novel therapeutic targets. However, challenges remain in translating promising preclinical findings into clinical success. These challenges include optimizing the pharmacokinetic properties of chroman derivatives and identifying predictive biomarkers to guide their clinical development.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.).
- Singh, R. P., et al. (1975). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). Journal of Pharmacy and Pharmacology, 27(6), 443-447.
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727.
- Demirayak, Ş., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1045-1053.
- Gouda, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2967-2979.
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 749-754.
- Pozdnyakov, D. I., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 14, 1185309.
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. (n.d.). ResearchGate.
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727.
- Fassihi, A., et al. (2018). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 13(4), 336-346.
- Singh, S., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1181-1205.
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate.
- Demirayak, Ş., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1045-1053.
- Pinto, D. C. G. A., et al. (2023).
- Fridén-Saxin, M. (2012).
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Current Drug Targets, 22(12), 1413-1431.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (2021). Journal of Medicinal Chemistry, 64(15), 11244-11266.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 339-361.
- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). ResearchGate.
- Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1652.
- Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807.
- A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. (2020). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of chromans and flavanes. (n.d.). Organic Chemistry Portal.
- Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807.
- Structure–activity relationship (SAR) of 4H‐chromene derivatives with... (n.d.). ResearchGate.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromane synthesis [organic-chemistry.org]
- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 11. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.uevora.pt [dspace.uevora.pt]
- 18. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
(R)-6-fluorochroman-4-amine hydrochloride solubility and stability
An In-depth Technical Guide to the Solubility and Stability of (R)-6-fluorochroman-4-amine hydrochloride
Abstract
This compound hydrochloride is a chiral amine derivative of the chroman scaffold, a heterocyclic motif of significant interest in medicinal chemistry. As with any potential drug candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of this compound hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.
Introduction and Physicochemical Profile
This compound hydrochloride is a specific enantiomer of a fluorinated chroman amine. The chroman core is a privileged structure found in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling of the parent amine.
A foundational understanding of the molecule's intrinsic properties is the first step in any characterization workflow.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 911826-09-0 | [1][2] |
| Molecular Formula | C₉H₁₁ClFNO | [1] |
| Molecular Weight | 203.64 g/mol | |
| Appearance | Solid (Form may vary) | |
| Purity | Typically >95% | [1] |
| Storage Conditions | Sealed in dry, room temperature, inert atmosphere |
Solubility Profiling: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a hydrochloride salt such as this, solubility is expected to be pH-dependent. A comprehensive solubility profile is therefore essential.
Theoretical Considerations: pKa and logP
Before embarking on experimental work, it is insightful to predict the acid-dissociation constant (pKa) and the partition coefficient (logP). The primary amine in the structure will have a pKa, and its protonated (salt) form will dominate at lower pH values, typically leading to higher aqueous solubility. The logP value provides an indication of the molecule's lipophilicity. While experimental determination is the gold standard, in-silico tools can provide valuable initial estimates. For a typical primary amine of this nature, a pKa in the range of 8-10 would be expected. The logP of the free base would likely be in the range of 1.5-2.5, indicating moderate lipophilicity.
Experimental Workflow for Solubility Determination
A robust determination of solubility involves assessing both kinetic and thermodynamic solubility in a range of relevant media.
Sources
Unlocking the Therapeutic Potential of 6-Fluorochroman-4-Amine Analogs: A Technical Guide to Target Identification and Validation
Abstract
The 6-fluorochroman-4-amine scaffold represents a compelling, yet underexplored, chemotype in modern medicinal chemistry. The incorporation of a fluorine atom into the privileged chroman ring system, combined with the versatile 4-amine functionality, suggests a high potential for novel pharmacological activity. Fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This in-depth technical guide provides a scientifically-grounded framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this promising class of analogs. Drawing upon structure-activity relationships of related chromane and fluorinated heterocyclic compounds, this whitepaper outlines a series of high-priority potential targets, details the causal logic for their selection, and provides robust, step-by-step experimental protocols for their validation.
Introduction: The Rationale for Investigating 6-Fluorochroman-4-amine Analogs
The chromane ring system is a core component of numerous biologically active natural products and synthetic drugs, demonstrating a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] The introduction of an amine at the C-4 position creates a chiral center and a basic nitrogen atom, features common in ligands for central nervous system (CNS) targets. Indeed, various chroman-amine derivatives have been investigated for neurodegenerative diseases, targeting enzymes like cholinesterases and monoamine oxidases.[7][8]
The strategic addition of a fluorine atom at the C-6 position is predicted to significantly modulate the molecule's properties. Fluorine's high electronegativity can alter the pKa of the C-4 amine and influence hydrogen bonding, while the strength of the C-F bond can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile.[2][9] This unique combination of a privileged scaffold, a key pharmacophoric amine, and a bio-potentiating fluorine atom makes the 6-fluorochroman-4-amine core a high-priority template for novel drug discovery.
This guide will proceed by first identifying the most probable protein target classes based on available literature for analogous structures. For each proposed target, we will present the scientific rationale, a detailed workflow for target validation, and the necessary experimental protocols.
Primary Hypothesized Targets: The Aminergic System
The prominent amino group in the 6-fluorochroman-4-amine structure strongly suggests interaction with targets that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine.
Monoamine Oxidase (MAO) Isoforms A and B
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of neurotransmitters.[10] Their inhibition is a validated therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[10] The core structure of 6-fluorochroman-4-amine shares features with known MAO inhibitors. Studies on related chroman-4-one and chroman-4-amine derivatives have demonstrated significant and selective MAO-B inhibitory activity, making this a primary target for investigation.[7][8][11][12]
Target Validation Workflow: The logical flow for validating MAO inhibition involves an initial screen for inhibitory activity, followed by determination of potency (IC50), selectivity between isoforms, and the mechanism of inhibition (e.g., reversible vs. irreversible).
Caption: Workflow for Identification and Characterization of MAO Inhibitors.
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Amplex® Red MAO Assay Kit) which measure hydrogen peroxide production.[11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes. Dilute to a final concentration of 0.2 mg/mL in Assay Buffer.
-
Substrate: Prepare a 20 mM stock of p-tyramine (a common substrate for both isoforms) in water.
-
Detection Reagent: Prepare a working solution containing 10 U/mL Horseradish Peroxidase (HRP) and 2.5 µmol/L Amplex Red reagent in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock solution of each 6-fluorochroman-4-amine analog in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Include a known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control.
-
-
Assay Procedure (384-well format):
-
To each well of a black, flat-bottom 384-well plate, add 5 µL of the test compound dilution or control.
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of a reaction mixture containing the substrate (diluted to a final concentration of 1 mM) and the detection reagent.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Serotonin (5-HT) Receptors
Scientific Rationale: The chroman scaffold is a known pharmacophore for serotonin receptors. Specifically, certain lactam-fused chroman derivatives show dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT).[13][14][15] Furthermore, other 4-phenylchroman analogues have been evaluated for their activity at 5-HT1A receptors.[16] Given the structural similarity of 6-fluorochroman-4-amine to known serotonergic ligands, a comprehensive screening against a panel of 5-HT receptor subtypes is highly warranted.
Target Validation Workflow: The validation process begins with broad radioligand binding assays across multiple 5-HT receptor subtypes to identify initial hits. These hits are then profiled in functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. soc.chim.it [soc.chim.it]
- 10. Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT(1A) receptor and the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of chroman-4-ones
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chroman-4-ones
Authored by: A Senior Application Scientist
Introduction: The Chroman-4-one Core as a Privileged Scaffold
The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a heterocyclic scaffold characterized by a benzene ring fused to a dihydropyranone ring.[1] This structural motif is not merely a synthetic curiosity but is the core of numerous naturally occurring compounds, particularly flavonoids like flavanones and isoflavanones.[1] In the realm of medicinal chemistry and drug discovery, the chroman-4-one framework is recognized as a "privileged structure".[2][3] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making the chroman-4-one scaffold a subject of intense investigation for the development of novel therapeutics.[4][2][5]
The biological potential of any chroman-4-one derivative is intricately linked to the nature and position of its substituents. The absence of the C2-C3 double bond, which distinguishes it from the related chromone structure, imparts a three-dimensional conformation that significantly influences its binding capabilities and, consequently, its biological function.[1][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chroman-4-one derivatives, synthesizing technical data with field-proven insights to elucidate how specific structural modifications modulate their therapeutic effects.
General Synthetic Strategies for the Chroman-4-one Scaffold
The ability to efficiently synthesize a diverse library of chroman-4-one analogs is fundamental to exploring their SAR. While several methods exist, a prevalent and highly effective strategy involves a base-promoted Aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde. This is followed by an intramolecular oxa-Michael ring closure, often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[6][7] This one-pot procedure is highly adaptable for creating derivatives with various substituents at the 2-position and on the aromatic A-ring.[8] Other established methods include the intramolecular Friedel-Crafts-type cyclization of 3-phenoxypropanoic acids.[8]
The choice of synthetic route is critical as it dictates the feasibility of introducing specific functional groups at desired positions, which is the cornerstone of SAR-driven drug design.
Caption: A generalized workflow for the synthesis of chroman-4-one derivatives.
Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival
Chroman-4-ones have emerged as a promising class of anticancer agents, with derivatives showing cytotoxicity against a wide range of human cancer cell lines.[9][10] The SAR exploration in this area is rich, revealing critical roles for substituents at nearly every position of the scaffold.
Key Structural Requirements for Anticancer Efficacy
-
Position 3 (C3): The introduction of a benzylidene group at C3, creating 3-benzylidene-4-chromanones, is a widely successful strategy. These compounds act as rigid analogs of chalcones, a well-known class of cytotoxic agents, and often exhibit superior activity.[11] The substitution pattern on the benzylidene ring is crucial; for instance, a 3-chloro-4,5-dimethoxybenzylidene derivative showed significant inhibition against MDA-MB-231 breast cancer cells.[1]
-
Position 2 (C2): Substitution at C2 with alkyl chains of three to five carbons has been found to be important for potent activity, particularly for SIRT2 inhibition.[7] Bulky aromatic or heterocyclic moieties can also be accommodated, but their size and properties must be optimized to fit within the target's binding pocket.[6]
-
A-Ring (C5-C8): The electronic properties of substituents on the benzoyl ring play a pivotal role. Large, electron-withdrawing groups, such as halogens or nitro groups, at positions C6 and C8 are highly favorable for potent SIRT2 inhibition.[7][12] Conversely, a hydroxyl group at C7 is often associated with enhanced activity in other contexts, though its alkylation can diminish efficacy.[13]
Mechanisms of Anticancer Action
The cytotoxic effects of chroman-4-ones are not monolithic; they operate through multiple, often interconnected, mechanisms.
-
Sirtuin 2 (SIRT2) Inhibition: A significant number of chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[6][14] By inhibiting SIRT2, these compounds can induce cell cycle arrest and apoptosis. The SAR for SIRT2 inhibition is well-defined: an intact carbonyl group at C4, an alkyl chain at C2, and electron-withdrawing groups at C6 and C8 are all crucial features for high potency.[6][7]
-
Induction of Oxidative Stress and Apoptosis: Many active chroman-4-one derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[15] This elevation in ROS can lead to DNA damage and trigger apoptotic cell death through caspase-dependent pathways.[15]
-
Kinase Inhibition: The chroman-4-one scaffold has been successfully utilized to design inhibitors of key signaling kinases. For example, certain 3-benzylidene chroman-4-one analogs have been shown to bind to and potentially inhibit the Akt enzyme, a critical node in cell survival pathways.[16][17]
Caption: Mechanism of antioxidant action via radical scavenging.
Part 5: Key Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. The following are step-by-step methodologies for key assays.
Protocol 1: Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol is adapted from microwave-assisted synthesis methods. [7][8]
-
Reaction Setup: In a microwave-safe vial, combine the substituted 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and a base such as N,N-diisopropylamine (DIPA) (1.1 mmol) in ethanol (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 160-170 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure chroman-4-one derivative.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Protocol 2: MTT Cell Viability Assay for Anticancer Evaluation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [8]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chroman-4-one test compounds in culture medium. Add 100 µL of the compound dilutions (or vehicle control, e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. [18]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess Reagent Assay.
-
Griess Reaction: Transfer 50 µL of culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells, using a sodium nitrite standard curve for quantification.
Conclusion and Future Perspectives
The chroman-4-one scaffold is unequivocally a privileged platform in drug design, offering a foundation for developing potent and selective modulators of various biological targets. The structure-activity relationship studies summarized herein demonstrate that precise, rational modifications to the core structure can fine-tune its activity towards specific therapeutic goals.
-
For anticancer applications, the development of selective SIRT2 inhibitors and compounds that target kinases or induce ROS remains a highly promising avenue. Future work should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and clinical translatability.
-
In the anti-inflammatory space, modulating key pathways like TLR4/MAPK with chroman-4-one derivatives offers a targeted approach to treating inflammatory diseases.
-
As antimicrobial agents, the key is to build upon the SAR knowledge, such as the importance of the C7-hydroxyl group for antifungal activity, to design novel compounds that can overcome existing resistance mechanisms.
-
The potent antioxidant properties, especially of catechol-containing derivatives, warrant further investigation for their potential in diseases driven by oxidative stress.
The continued, synergistic application of synthetic chemistry, biological screening, and computational modeling will undoubtedly unlock the full therapeutic potential of the versatile chroman-4-one scaffold, paving the way for the next generation of innovative medicines.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Chromones as a privileged scaffold in drug discovery: A review. (n.d.).
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014).
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023). MDPI. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. (n.d.).
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). MDPI. [Link]
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2023). MDPI. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023).
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). PubMed. [Link]
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). PubMed. [Link]
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.).
- Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. (2021). Taylor & Francis Online. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PubMed Central. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). PubMed Central. [Link]
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). NIH. [Link]
- Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (n.d.).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- Structures of chroman-4-one and chromone. (n.d.).
- Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjug
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2018). NIH. [Link]
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom
- Synthesis and anti-inflammatory activity evaluation of novel chroman deriv
- Evaluation of 4H-4-chromenone derivatives as inhibitors of protein kinase CK2. (n.d.).
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). ScienceDirect. [Link]
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. [Link]
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017).
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Asymmetric Synthesis of (R)-6-Fluorochroman-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-6-fluorochroman-4-amine is a privileged chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereoselective synthesis is a critical challenge that directly impacts the efficacy and safety of the final drug substance. This document provides an in-depth guide to the asymmetric synthesis of this key intermediate. We move beyond a simple recitation of steps to explore the mechanistic rationale behind three leading-edge methodologies: transition-metal catalysis, biocatalysis, and organocatalysis. Each section includes a discussion of the underlying principles, detailed experimental protocols, and a critical evaluation of the method's strengths and limitations, empowering researchers to select and implement the optimal strategy for their specific needs.
Introduction: The Significance of Chiral Chromanamines
The chroman scaffold is a recurring motif in a vast array of natural products and pharmaceuticals, prized for its unique conformational properties and biological activity.[1] The introduction of a chiral amine at the C4 position, particularly the (R)-enantiomer of 6-fluorochroman-4-amine, creates a key stereocenter that is fundamental to the molecular recognition and therapeutic action of several drug candidates. Chiral amines are ubiquitous in pharmaceuticals, with estimates suggesting they are present in 40-45% of small-molecule drugs.[2][3] Consequently, robust, efficient, and highly enantioselective methods for their synthesis are of paramount importance to the pharmaceutical industry.[4]
The primary challenge lies in controlling the stereochemistry at the newly formed C-N bond. Traditional methods often rely on the resolution of a racemic mixture, an inherently inefficient process with a maximum theoretical yield of only 50%. Modern asymmetric synthesis seeks to overcome this limitation by directly producing the desired enantiomer in high purity. This guide details three distinct, powerful approaches to achieve this goal.
Strategic Approaches to Asymmetric Synthesis
The synthesis of this compound invariably begins with the prochiral ketone, 6-fluorochroman-4-one. The core transformation is the asymmetric reduction of a C=N bond, derived from the ketone, to the target chiral amine. The method of achieving this stereocontrol defines the synthetic strategy.
Caption: Overview of synthetic strategies from a common precursor.
Methodology I: Transition-Metal Catalyzed Asymmetric Hydrogenation
This classical and powerful approach utilizes a chiral transition-metal complex, typically rhodium or iridium, to catalyze the direct hydrogenation of an imine or enamine precursor.[5][6] The high efficiency and broad substrate scope of this method have led to its adoption in large-scale industrial processes, such as the synthesis of (S)-metolachlor.[2]
Scientific Rationale: The key to enantioselectivity is the chiral ligand, often a C₂-symmetric diphosphine, which coordinates to the metal center.[6][7] This creates a well-defined chiral pocket that forces the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal hydride complex then occurs preferentially to one face of the C=N bond, yielding one enantiomer in excess. The reaction can proceed via an "inner-sphere" mechanism where the imine coordinates directly to the metal, or an "outer-sphere" mechanism involving ion pairing, which can be influenced by additives.[8]
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Protocol 3.1: Rhodium-Catalyzed Asymmetric Hydrogenation
Part A: Imine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 6-fluorochroman-4-one (1.0 eq), benzylamine (1.1 eq), and toluene (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux and monitor the removal of water. Continue until no more water is collected (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure. The crude N-benzyl imine is typically used directly in the next step without further purification.
Part B: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated autoclave with the chiral ligand (e.g., (R,R)-Me-BPE, 0.011 eq) and the rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.005 eq).
-
Add a degassed solvent such as methanol or THF. Stir for 20-30 minutes to allow for catalyst pre-formation.
-
Add the crude N-benzyl imine (1.0 eq) dissolved in the same degassed solvent.
-
Seal the autoclave, remove it from the glovebox, and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 20 bar) and heat to the desired temperature (e.g., 50 °C).
-
Stir vigorously for 16-24 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully vent the autoclave, purge with nitrogen, and concentrate the reaction mixture.
-
Purify the crude product by column chromatography. The N-benzyl protecting group can be removed via standard hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.
Methodology II: Biocatalytic Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, aqueous conditions.[9][10] For the synthesis of chiral amines, two classes of enzymes are particularly relevant: ω-Transaminases (TAs) and Imine Reductases (IREDs).[11][12]
Scientific Rationale:
-
ω-Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a sacrificial amine donor (e.g., isopropylamine or L-alanine) to the ketone substrate.[13] The reaction equilibrium can be unfavorable, but it is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).[13][14] The enzyme's active site provides a precisely arranged chiral environment, ensuring the amino group is added to a specific face of the prochiral ketone, yielding a single enantiomer of the amine.[15]
-
Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the asymmetric reduction of a pre-formed or in situ-formed imine.[9][16] A cofactor recycling system, such as a formate dehydrogenase (FDH) which converts formate to CO₂, is required to regenerate the expensive NADPH, making the process economically viable.
Caption: Workflow for transaminase-mediated asymmetric synthesis.
Protocol 4.1: Transaminase-Mediated Reductive Amination
-
To a temperature-controlled reaction vessel, add phosphate buffer (e.g., 100 mM, pH 8.5).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the (R)-selective ω-transaminase (e.g., from a commercial screening kit, typically 1-5 mg/mL).
-
Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M.
-
Initiate the reaction by adding 6-fluorochroman-4-one (e.g., 10-50 mM), potentially solubilized in a small amount of a co-solvent like DMSO (typically <5% v/v).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, stop the reaction by adding a quenching solvent (e.g., acetonitrile) or by adjusting the pH.
-
Centrifuge to remove the enzyme precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE) after basifying the solution.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Methodology III: Asymmetric Organocatalysis
Asymmetric organocatalysis, the focus of the 2021 Nobel Prize in Chemistry, uses small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for potentially toxic or expensive metals.[17] For reductive amination, a common strategy involves a chiral Brønsted acid, such as a phosphoric acid (CPA), which activates the imine for reduction by a hydride donor like a Hantzsch ester.[18]
Scientific Rationale: The chiral phosphoric acid catalyst performs a dual role. It protonates the imine nitrogen, forming a chiral ion pair with its conjugate base. This activation makes the imine more electrophilic and susceptible to hydride attack.[8] The bulky, well-defined chiral environment of the phosphate anion shields one face of the iminium ion, directing the incoming hydride from the Hantzsch ester to the opposite face, thereby controlling the stereochemical outcome.[18]
Caption: Workflow for organocatalytic transfer hydrogenation.
Protocol 5.1: Organocatalytic Reductive Amination
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add 6-fluorochroman-4-one (1.0 eq), the Hantzsch ester (1.2 eq), and an ammonia source (e.g., ammonium acetate, 2.0 eq).
-
Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05-0.10 eq).
-
Add an anhydrous, non-polar solvent such as toluene or dichloromethane.
-
Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with a saturated aqueous solution of NaHCO₃ to remove the acidic catalyst.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Protocol: Determination of Enantiomeric Excess
Verifying the stereochemical purity of the final product is a critical step. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Protocol 6.1: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL). Also prepare a sample of the racemic amine (synthesized without a chiral catalyst) for peak identification.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar polysaccharide-based column)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Inject the sample from the asymmetric synthesis.
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers using the formula:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
Summary and Comparison of Methods
The optimal choice of synthetic strategy depends on factors such as available equipment, scale, cost, and downstream processing requirements.
| Parameter | Transition-Metal Catalysis | Biocatalysis (Transaminase) | Organocatalysis |
| Typical Yield | High (80-95%) | Moderate to High (60-99%) | Moderate to High (70-90%) |
| Enantioselectivity | Very High (>95% ee common)[19] | Excellent (>99% ee common)[20] | High to Excellent (90-99% ee)[18] |
| Catalyst Loading | Low (0.1 - 1 mol%) | High (w/w), but reusable | Moderate (1 - 10 mol%) |
| Key Reagents | Chiral phosphine ligands, H₂ gas | Enzyme, amine donor, PLP | Chiral acid, Hantzsch ester |
| Conditions | High pressure, organic solvents | Aqueous buffer, mild temp. | Anhydrous, mild temp. |
| Pros | Highly developed, scalable, broad scope | "Green", exceptional selectivity, mild | Metal-free, avoids H₂ pressure |
| Cons | Requires pressure equipment, metal contamination risk | Substrate concentration can be low, enzyme cost/availability | Higher catalyst loading, longer reaction times |
Conclusion
The asymmetric synthesis of this compound can be successfully achieved through several state-of-the-art methods. Transition-metal catalysis offers a robust and well-established route suitable for large-scale production, provided that metal contamination and high-pressure operations are managed. Biocatalysis represents the pinnacle of green chemistry, delivering unparalleled enantioselectivity under environmentally benign conditions, making it increasingly attractive for pharmaceutical manufacturing.[20] Organocatalysis provides a valuable metal-free alternative, avoiding the need for specialized high-pressure equipment and offering operational simplicity. By understanding the principles and practical considerations of each approach, researchers can make an informed decision to efficiently and selectively synthesize this crucial chiral intermediate.
References
- Meyers, C., & Tunge, J. A. (2010). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 12(16), 3584–3587. [Link]
- Utsumi, N., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 617–622. [Link]
- Chen, F.-E., et al. (2021). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Tetrahedron, 90, 132145. [Link]
- Wang, C., et al. (2016). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 6(73), 69248-69254. [Link]
- Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9379-9442. [Link]
- Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9379-9442. [Link]
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 29-58). Elsevier. [Link]
- Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772-10785. [Link]
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1438-1453. [Link]
- Lee, N. E., & Buchwald, S. L. (1994). Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Journal of the American Chemical Society, 116(13), 5985–5986. [Link]
- Wang, Z., et al. (2021). Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils. Organic Chemistry Frontiers, 8(10), 2269-2274. [Link]
- Li, C., et al. (2020). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 142(32), 13658–13663. [Link]
- Geng, Z.-C., et al. (2014).
- Zhang, M., et al. (2022). Enantioselective synthesis of chiral tricyclic chroman derivatives. Chinese Chemical Letters, 33(8), 3945-3948. [Link]
- Wang, Z., et al. (2021). Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils. Semantic Scholar. [Link]
- Tang, S., et al. (2021). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]
- Jas, G., et al. (2012). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, 68(Pt 8), o2469. [Link]
- Jas, G., et al. (2005). Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. ChemInform, 36(45). [Link]
- Contento, M., & Companyó, X. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 263. [Link]
- The Organic Chemistry Tutor. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. [Link]
- Guesmi, Z., et al. (2020). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 85(15), 9634–9644. [Link]
- Heath, R. S., et al. (2018). Biocatalytic Amine Synthesis.
- Sharma, M., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Schmermund, L., et al. (2019). Recent Advances in Biocatalysis for Drug Synthesis. Molecules, 24(21), 3968. [Link]
- Pesciaioli, F., et al. (2022). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 24(1), 74–79. [Link]
- Rowles, I., & Grogan, G. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). (S)-6-Fluorochroman-4-amine. PubChem Compound Database.
- Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
- Karegoudar, P., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines.
- Ahmed, S. A., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Processes, 12(1), 1. [Link]
- Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(30), 9200-9221. [Link]
- Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 227-250. [Link]
- Chen, J., et al. (2016). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. International Journal of Molecular Sciences, 17(10), 1735. [Link]
- Guzik, K. A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1774–1780. [Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- Malkowsky, I. M., et al. (2006). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Helvetica Chimica Acta, 89(5), 945-953. [Link]
- Reddy, G. M., et al. (2011). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
- Alcarazo, M., et al. (2010). Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. Chemistry, 16(31), 9453-9456. [Link]
- iChemical. (n.d.). This compound hydrochloride. iChemical.
- Bakthadoss, M., & Chithiraputhu, K. (2009). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. Tetrahedron: Asymmetry, 20(20), 2344-2348. [Link]
- Rueping, M., et al. (2008). Asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation.
- France, S. P., et al. (2019). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 58(33), 11342-11346. [Link]
- Sridhar, S. K., et al. (2010). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry, 45(7), 2936-2943. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-acylation of Chroman-6-amine Derivatives: A Guide for Medicinal Chemistry
Introduction: The Significance of N-Acylated Chroman-6-amine Scaffolds
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1] Its unique structural and electronic properties make it an attractive template for the design of novel therapeutic agents. The N-acylation of chroman-6-amine derivatives, in particular, is a crucial chemical transformation that allows for the introduction of a wide range of functional groups, leading to the generation of libraries of compounds with modulated physicochemical properties and biological activities.[2][3] These N-acylated derivatives have shown promise in various therapeutic areas, including as 5-HT1A receptor antagonists for neurological disorders and as potential anticancer agents.[2][4] The amide bond, formed through N-acylation, is a cornerstone of medicinal chemistry, contributing to the structural diversity and biological function of countless pharmaceutical compounds.[3] This application note provides a comprehensive guide to the N-acylation of chroman-6-amine derivatives, detailing the underlying chemical principles, offering robust experimental protocols, and addressing common challenges to empower researchers in their drug discovery and development endeavors.
Reaction Mechanism and Key Considerations
The N-acylation of chroman-6-amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of this reaction is governed by several factors:
-
Nucleophilicity of the Amine: The electron-donating nature of the chroman ring system enhances the nucleophilicity of the 6-amino group, making it reactive towards acylation.
-
Electrophilicity of the Acylating Agent: The choice of acylating agent (e.g., acyl chloride, anhydride) significantly impacts the reaction rate. Acyl chlorides are generally more reactive than anhydrides.[5]
-
Role of the Base: A base, such as pyridine or triethylamine, is typically required to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[5]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
The general mechanism for the N-acylation of chroman-6-amine with an acyl chloride is depicted below:
Caption: General mechanism of N-acylation of chroman-6-amine.
Experimental Protocols
This section provides detailed step-by-step methodologies for the N-acylation of chroman-6-amine derivatives using two common and reliable methods.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the synthesis of N-(chroman-6-yl)acetamide, a representative example of N-acylation.
Materials:
-
Chroman-6-amine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve chroman-6-amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(chroman-6-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol outlines the synthesis of N-(chroman-6-yl)benzamide using a classic and robust method.
Materials:
-
Chroman-6-amine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: Dissolve chroman-6-amine (1.0 eq) in DCM or diethyl ether in a round-bottom flask. Add an aqueous solution of NaOH (2.0 eq, e.g., 10% w/v).
-
Addition of Acylating Agent: Stir the biphasic mixture vigorously and add benzoyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Continue vigorous stirring for 30-60 minutes. The product will often precipitate out of the solution. Monitor the reaction by TLC.
-
Work-up:
-
After the reaction is complete, filter the solid product and wash it thoroughly with water to remove any unreacted NaOH and sodium benzoate.
-
If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with dilute HCl, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The crude N-(chroman-6-yl)benzamide can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Comparative Overview of Acylation Methods
| Method | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| Protocol 1 | Acetic Anhydride | Pyridine | DCM | 0 °C to RT | 2-4 hours | Milder than acyl chlorides, good yields. | Pyridine has a strong odor and can be difficult to remove completely. |
| Protocol 2 | Benzoyl Chloride | NaOH | DCM/Water | Room Temp. | 30-60 mins | Fast, high yielding, classic robust method.[7] | Acyl chlorides are moisture-sensitive and corrosive. |
| Aqueous Method | Acetic Anhydride | NaHCO₃ | Water | Room Temp. | < 30 mins | Eco-friendly, simple work-up, chemoselective for amines over phenols.[8][9] | Substrate must be soluble in the aqueous medium (as hydrochloride salt). |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive acylating agent (hydrolyzed). | Use fresh or newly opened acylating agent. |
| Insufficient base. | Ensure at least one equivalent of base is used to neutralize the acid byproduct. | |
| Low nucleophilicity of a substituted chroman-6-amine. | Consider using a more reactive acylating agent (acyl chloride > anhydride) or a coupling agent like EDC/HOBt. | |
| Formation of Side Products | Diacylation (if other nucleophilic groups are present). | Use a milder acylating agent or a protecting group strategy. |
| Ring opening or other degradation. | Perform the reaction at a lower temperature and monitor carefully. | |
| Difficult Purification | Residual base (e.g., pyridine). | Perform multiple acidic washes during work-up. |
| Product is an oil. | Attempt purification by column chromatography. |
Visualization of Experimental Workflow
Caption: A typical workflow for the N-acylation of chroman-6-amine.
Conclusion
The N-acylation of chroman-6-amine derivatives is a fundamental and versatile transformation in medicinal chemistry. The protocols outlined in this application note provide robust and adaptable methods for the synthesis of a wide range of N-acylated chroman-6-amines. By understanding the underlying reaction mechanism and considering the key experimental parameters, researchers can efficiently generate novel compounds for biological evaluation and accelerate the drug discovery process. Careful optimization of reaction conditions and appropriate purification techniques are paramount to obtaining high-purity materials for subsequent studies.
References
- Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents.
- Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
- Oh, H., et al. (2002). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 45(25), 5547-5557. [Link]
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
- Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
- Selected bioactive molecules and the synthetic methods of chromans.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]
- Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(3-4), 141-146. [Link]
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
- Purification and characterization of amine oxidase from soybean seedlings. (1986). PubMed. [Link]
- Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Trade Science Inc. [Link]
- The use of aminoglycoside derivatives to study the mechanism of aminoglycoside 6′-N-acetyltransferase and the role of 6′-NH2 in antibacterial activity. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022).
- Synthesis, physicochemical characterization and membrane interactions of a homologous series of N-acylserotonins: Bioactive, endogenous conjugates of serotonin with f
- QSAR studies on acylated histamine deriv
- Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2022).
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). OncoTargets and Therapy. [Link]
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2022). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis and Evaluation of 6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established target for the development of therapeutics for a range of central nervous system (CNS) disorders, including anxiety and depression.[1][2][3] This document provides a comprehensive guide for the synthesis and preclinical evaluation of a promising class of 5-HT1A receptor antagonists: 6-fluorochroman derivatives. Building upon established research, we detail the synthetic protocols, in vitro biological evaluation assays, and structure-activity relationship (SAR) insights for this chemical series. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to explore and optimize these compounds for therapeutic applications.
Introduction: The Therapeutic Potential of 5-HT1A Receptor Antagonists
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, septum, and cortex.[1][3][4] As an autoreceptor, it provides a negative feedback mechanism on serotonin release.[5] Antagonism of this receptor can therefore enhance serotonergic neurotransmission, a mechanism believed to contribute to antidepressant and anxiolytic effects.[4][5]
The 6-fluorochroman scaffold has emerged as a privileged structure for the development of potent and selective 5-HT1A receptor ligands.[6][7] The introduction of a fluorine atom can favorably modulate physicochemical properties such as metabolic stability and binding affinity.[8] This guide focuses on the synthesis of derivatives based on a lead compound, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, and subsequent modifications to enhance antagonist potency and selectivity against other receptors, such as α1-adrenergic and D2-dopaminergic receptors.[6][7]
Synthetic Protocols
The synthesis of 6-fluorochroman derivatives generally involves a multi-step sequence. The following protocols are based on established methodologies and provide a framework for the preparation of key analogues.[6][7]
General Synthetic Scheme
The overall synthetic strategy is depicted below, starting from commercially available 6-fluoro-4-chromanone. This workflow highlights the key transformations required to generate the target 6-fluorochroman derivatives.
Caption: General synthetic workflow for 6-fluorochroman derivatives.
Step-by-Step Synthesis of a Key Intermediate: 8-(2-Bromoethoxy)-6-fluorochroman
Rationale: This protocol outlines the synthesis of a crucial intermediate where the bromoethoxy side chain is introduced at the 8-position of the 6-fluorochroman core. This intermediate is then readily coupled with various amines to generate a library of derivatives.
Materials:
-
6-Fluoro-4-chromanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Reduction of 6-Fluoro-4-chromanone:
-
Dissolve 6-fluoro-4-chromanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 6-fluorochroman-4-ol.
-
-
Synthesis of 8-(2-Bromoethoxy)-6-fluorochroman:
-
To a solution of 6-fluorochroman-4-ol (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and 1,2-dibromoethane (5.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-(2-bromoethoxy)-6-fluorochroman.
-
Synthesis of a Final Compound: A 4-Oxochroman Derivative
Rationale: Introducing an oxo group at the C-4 position has been shown to improve receptor selectivity.[7] This protocol describes the synthesis of a 4-oxochroman derivative.
Materials:
-
8-(2-Bromoethoxy)-6-fluoro-4-chromanone (prepared similarly to the above intermediate, starting from 6-fluoro-4-chromanone)
-
4-(1,3-Benzodioxol-5-yl)butanamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
Protocol:
-
Amine Coupling:
-
In a sealed tube, combine 8-(2-bromoethoxy)-6-fluoro-4-chromanone (1.0 eq), 4-(1,3-benzodioxol-5-yl)butanamine (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of acetonitrile and a catalytic amount of DMF.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 4-oxochroman derivative.
-
Biological Evaluation Protocols
The following protocols are standard in vitro assays to characterize the pharmacological profile of the synthesized 6-fluorochroman derivatives.
5-HT1A Receptor Signaling Pathway
Understanding the signaling cascade of the 5-HT1A receptor is crucial for interpreting the results of functional assays. The 5-HT1A receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][3]
Caption: Simplified 5-HT1A receptor signaling pathway.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human 5-HT1A receptor. Competition binding assays are also performed for α1-adrenergic and D2-dopaminergic receptors to assess selectivity.[9]
Materials:
-
Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[10]
-
Radioligand: [³H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding determinant: 10 µM Serotonin or WAY-100635.[11][12]
-
Test compounds (6-fluorochroman derivatives) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Liquid scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 50 µL of test compound dilutions (in binding buffer) or vehicle for total binding.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinant.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value (e.g., 1 nM [³H]8-OH-DPAT).[12]
-
Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Functional Antagonist Assay: [³⁵S]GTPγS Binding
Objective: To determine the functional antagonist activity (IC50) of the compounds by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins.[14][15]
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
5-HT (agonist).
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
Protocol:
-
Pre-incubation:
-
Pre-incubate the cell membranes with the test compounds at various concentrations for 15 minutes at 30 °C in the assay buffer containing GDP.
-
-
Stimulation and Binding:
-
Add the agonist (5-HT) at a concentration that produces approximately 80% of its maximal effect (EC₈₀).
-
Immediately add [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30 minutes at 30 °C.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the lead 6-fluorochroman structure provides valuable insights into the structural requirements for potent and selective 5-HT1A receptor antagonism.[6][7][16]
| Compound ID | R1 (at C4) | Linker Amine | R2 (Terminal Group) | 5-HT1A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) | 5-HT1A Antagonist IC50 (nM) |
| Lead Cpd | H, H | -NH- | 4-Methoxyphenyl | 0.22 | >1000 | >1000 | 5.6 |
| Cpd 1 | =O | -NH- | 4-Methoxyphenyl | 0.54 | >2000 | >2000 | 3.2 |
| Cpd 2 | (S)-OH | -NH- | 4-Methoxyphenyl | 0.48 | >1500 | >2500 | 4.1 |
| Cpd 3 | =O | -NH- | 1,3-Benzodioxole | 0.35 | >3000 | >3000 | 2.8 |
Key SAR Observations:
-
Modification at C4 of the Chroman Ring: Introduction of an oxo (=O) or a hydroxyl (-OH) group at the C4 position generally maintains high affinity for the 5-HT1A receptor while significantly improving selectivity against α1-adrenergic and D2-dopaminergic receptors.[7]
-
Terminal Aromatic Group: The nature of the terminal aromatic ring influences both affinity and functional activity. Replacing the 4-methoxyphenyl group with a 1,3-benzodioxole moiety can lead to potent antagonists with good in vivo efficacy.[7]
-
Linker and Amine: The length and nature of the linker between the chroman core and the terminal aromatic group, as well as the basicity of the amine, are critical for optimal interaction with the receptor.
Conclusion
The 6-fluorochroman scaffold represents a versatile platform for the design of potent and selective 5-HT1A receptor antagonists. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to synthesize novel analogues, characterize their pharmacological profiles, and explore their therapeutic potential for CNS disorders. The structure-activity relationships highlighted herein offer valuable guidance for the rational design of next-generation 5-HT1A receptor modulators with improved efficacy and safety profiles.
References
- Title: Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists. Source: Journal of Medicinal Chemistry. URL:[Link][6]
- Title: Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Source: PubMed. URL:[Link][7]
- Title: New Insight into the Therapeutic Role of 5-HT1A Receptors in Central Nervous System Disorders. Source: Ingenta Connect. URL:[Link][1]
- Title: New insight into the therapeutic role of 5-HT1A receptors in central nervous system disorders. Source: SciSpace. URL:[Link][2]
- Title: (PDF) New Insight into the Therapeutic Role of 5-HT1A Receptors in Central Nervous System Disorders.
- Title: One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes.
- Title: The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Source: NCBI. URL:[Link][17]
- Title: Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
- Title: Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Source: PubMed. URL:[Link][19]
- Title: The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Source: Frontiers in Behavioral Neuroscience. URL:[Link][4]
- Title: Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid
- Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link][21]
- Title: Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity.
- Title: 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Source: PubMed Central. URL:[Link][15]
- Title: Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Source: ScienceDirect. URL:[Link][23]
- Title: Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant tre
- Title: Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Source: GenScript. URL:[Link][10]
- Title: Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents.
- Title: Assay Protocol Book. Source: PDSP. URL:[Link][13]
- Title: 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Source: Eurofins. URL:[Link][12]
- Title: Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Source: MDPI. URL:[Link][24]
- Title: A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties. Source: Future Medicinal Chemistry. URL:[Link][25]
- Title: Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Source: PubMed. URL:[Link][16]
Sources
- 1. New Insight into the Therapeutic Role of 5-HT1A Receptors in Cent...: Ingenta Connect [ingentaconnect.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of (R)-6-fluorochroman-4-amine in Modern Drug Discovery: Application Notes and Protocols
Abstract
The (R)-6-fluorochroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity, desirable physicochemical properties, and synthetic tractability. This guide provides an in-depth exploration of its application in drug discovery, moving beyond a simple recitation of facts to an integrated discussion of the rationale behind its use. We will delve into the strategic incorporation of the fluorine atom and the chiral amine, supported by detailed protocols for synthesis and key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Architectural Advantages of the 6-Fluorochroman-4-amine Scaffold
The chroman ring system, a core component of many natural products and biologically active molecules, provides a conformationally restrained framework that can reduce the entropic penalty of binding to a biological target.[1][2] The introduction of a fluorine atom at the 6-position is a deliberate design element that can profoundly influence a molecule's properties. Fluorine's high electronegativity and small size allow it to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3][4]
The chiral amine at the 4-position introduces a critical vector for interacting with target proteins and serves as a versatile handle for synthetic elaboration. The (R)-enantiomer is often specified to ensure stereospecific interactions with the chiral environment of a protein binding pocket, a fundamental principle in modern drug design.[5] This combination of a rigid scaffold, a bio-isosteric fluorine substituent, and a synthetically accessible chiral amine makes this compound a highly valuable starting point for lead discovery and optimization.
Application Case Study: Development of Selective 5-HT1A Receptor Antagonists
A compelling application of the 6-fluorochroman scaffold is in the development of selective antagonists for the 5-HT1A receptor, a key target in the treatment of central nervous system (CNS) disorders such as anxiety and depression.[3]
Rationale and Lead Optimization
In a notable study, researchers identified a series of 6-fluorochroman derivatives as potent 5-HT1A receptor ligands.[3] The core hypothesis was that the chroman scaffold would mimic the endogenous ligand's interaction with the receptor, while the 6-fluoro substituent would enhance brain penetration and metabolic stability. The amine at the 4-position was utilized as a key attachment point for a linker and a terminal aromatic group, crucial for achieving high-affinity binding.
Structure-activity relationship (SAR) studies revealed that modifications at the 4-position, such as the introduction of an oxo or a hydroxyl group, could improve selectivity against other receptors like α1-adrenergic and D2-dopaminergic receptors.[3] This highlights the tunability of the scaffold to achieve a desired pharmacological profile.
Key Biological Assays
The characterization of novel ligands for the 5-HT1A receptor typically involves a two-tiered approach: initial determination of binding affinity followed by a functional assessment of antagonist activity.
-
Radioligand Binding Assay: This assay directly measures the affinity of a test compound for the 5-HT1A receptor by competing with a radiolabeled ligand.
-
Adenylate Cyclase Functional Assay: The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a generic this compound derivative and its evaluation in key biological assays.
Protocol 1: Stereoselective Synthesis of (R)-N-substituted-6-fluorochroman-4-amine
This protocol outlines a general route for the synthesis of this compound and its subsequent elaboration. The synthesis of the chiral amine is a critical step, often achieved through asymmetric reduction or resolution.
Step 1: Synthesis of 6-Fluorochroman-4-one This starting material can be synthesized from 4-fluorophenol through a multi-step process involving acylation and intramolecular cyclization.[6]
Step 2: Asymmetric Reduction to (R)-6-Fluorochroman-4-ol A stereoselective reduction of the ketone is crucial for establishing the desired (R)-stereochemistry.
-
To a solution of 6-fluorochroman-4-one (1 equivalent) in dry THF at -78 °C, add a solution of a chiral reducing agent such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) followed by the slow addition of borane-dimethyl sulfide complex (1.1 equivalents).
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-6-fluorochroman-4-ol.
Step 3: Conversion to this compound The alcohol is then converted to the amine, often via an azide intermediate followed by reduction.
-
To a solution of (R)-6-fluorochroman-4-ol (1 equivalent) and diphenylphosphoryl azide (DPPA, 1.2 equivalents) in dry toluene at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the crude azide in THF and add triphenylphosphine (1.2 equivalents) followed by water.
-
Heat the mixture to 50 °C for 4 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford this compound.
Step 4: N-alkylation/amidation The primary amine can be further functionalized to introduce desired side chains. For example, reductive amination with an aldehyde:
-
To a solution of this compound (1 equivalent) and the desired aldehyde (1.1 equivalents) in methanol, add acetic acid to adjust the pH to ~5.
-
Add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the final N-substituted product.
Diagram: Synthetic Workflow
Caption: General synthetic route to (R)-N-substituted-6-fluorochroman-4-amines.
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for GPCR binding assays.
Materials:
-
HEK293 cells stably expressing human 5-HT1A receptors.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).
-
Test compounds (dissolved in DMSO).
Procedure:
-
Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 25 µL of test compound at various concentrations. For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of 5-CT.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing ~10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the 5-HT1A radioligand binding assay.
Protocol 3: Adenylate Cyclase Functional Assay
This assay determines the functional antagonism of the test compounds.
Materials:
-
CHO cells stably expressing human 5-HT1A receptors.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Agonist: 5-HT (Serotonin).
-
Stimulator: Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the CHO-h5-HT1A cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15 minutes at 37 °C.
-
Add 5-HT (agonist) at its EC80 concentration (pre-determined) to all wells except the basal control.
-
Incubate for 15 minutes at 37 °C.
-
Add forskolin (to stimulate adenylate cyclase and amplify the inhibitory signal) and incubate for a further 15 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of adenylate cyclase.
-
This IC50 value provides a measure of the functional potency of the antagonist.
Broader Applications and Future Directions
While the 5-HT1A receptor is a well-validated application, the this compound scaffold holds potential for a much broader range of targets. The inherent structural features of chromans have led to their investigation as:
-
Kinase Inhibitors: The chroman core can serve as a scaffold to orient substituents into the ATP-binding pocket of various kinases. The 4-amino group is an ideal point for introducing moieties that interact with the hinge region.
-
Anticancer Agents: Chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Agents for Neurodegenerative Diseases: The ability of this scaffold to be modified for CNS targets makes it an attractive starting point for developing agents against targets implicated in Alzheimer's and Parkinson's disease.
The synthetic accessibility and the proven impact of the 6-fluoro and 4-amino substituents make this compound a valuable platform for scaffold hopping and fragment-based drug discovery campaigns.
Conclusion
This compound is more than just a chemical building block; it is a strategically designed scaffold that offers significant advantages in drug discovery. Its successful application in the development of 5-HT1A receptor antagonists serves as a clear testament to its potential. The detailed protocols provided herein are intended to empower researchers to explore the full utility of this privileged structure in their own quest for novel therapeutics. The combination of its favorable physicochemical properties, conformational rigidity, and synthetic versatility ensures that the this compound scaffold will continue to be a valuable asset in the medicinal chemist's toolbox.
References
- Yasunaga, T., Kimura, T., Naito, R., Kontani, T., Wanibuchi, F., Yamashita, H., Nomura, T., Tsukamoto, S., Yamaguchi, T., & Mase, T. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765–2778. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
- MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(23), 7891. [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Chromone: a versatile scaffold for drug discovery. Future Medicinal Chemistry, 3(1), 59–77. [Link]
- NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911904, (S)-6-Fluorochroman-4-amine. [Link]
- Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
- NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973614, (S)-6-fluorochroman-4-amine hydrochloride. [Link]
- Google Patents. (n.d.). US20070265326A1 - Novel compounds.
- Mini-Reviews in Medicinal Chemistry. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030-1053. [Link]
- Noel, F., & Guimaraes, A. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 21–26. [Link]
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
- ResearchGate. (2015). Review on Chromen derivatives and their Pharmacological Activities. [Link]
- MDPI. (2023).
- Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.
- NIH National Library of Medicine. (2020). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
- Google Patents. (n.d.). US4526891A - Substituted alkyl amine derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepins.
- Google Patents. (n.d.). US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
- ResearchGate. (2025). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]
- ResearchGate. (2025). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. [Link]
- ResearchGate. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. [Link]
Sources
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]
Application Note & Experimental Protocol: High-Fidelity Reduction of 6-Fluorochroman-4-one to 6-Fluorochroman-4-ol
Abstract
The chromanone scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in numerous pharmacologically active agents.[1][2] 6-Fluorochroman-4-one, in particular, is a key intermediate in the synthesis of compounds such as the aldose reductase inhibitor Sorbinil and novel Sirtuin 2 (SIRT2)-selective inhibitors.[3] The reduction of the C4-carbonyl group to a secondary alcohol is a critical transformation, yielding 6-fluorochroman-4-ol, a chiral building block for more complex molecular architectures. This document provides detailed, field-proven protocols for both the racemic and stereoselective reduction of 6-fluorochroman-4-one, intended for researchers and professionals in drug development and organic synthesis. We will delve into the mechanistic rationale behind procedural choices, offering a guide that is both practical and scientifically rigorous.
Introduction: The Strategic Importance of 6-Fluorochroman-4-ol
The introduction of a fluorine atom into a pharmacophore can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The 6-fluoro substituent on the chromanone ring system makes this scaffold a valuable precursor for drug candidates.[3] The subsequent reduction of the ketone at the C4 position generates a chiral center, opening the door to diastereoselective and enantioselective syntheses. The resulting alcohol, 6-fluorochroman-4-ol, can act as a handle for further functionalization or may be a key pharmacophoric element itself. This guide provides two primary, robust methods for this reduction: a straightforward chemical reduction using sodium borohydride for rapid, scalable synthesis of the racemic alcohol, and a catalytic hydrogenation approach. An overview of asymmetric techniques is also presented for laboratories requiring enantiomerically pure products.
General Reaction Scheme
The fundamental transformation is the reduction of a ketone to a secondary alcohol. This is achieved by the addition of a hydride equivalent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Caption: General reduction of 6-fluorochroman-4-one to 6-fluorochroman-4-ol.
Protocol I: Sodium Borohydride (NaBH₄) Mediated Reduction
Sodium borohydride is a mild, selective, and highly versatile reducing agent for aldehydes and ketones, making it ideal for this transformation.[4][5] Its ease of handling and safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄) make it a laboratory workhorse. The protocol below is optimized for high yield and purity.
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] The solvent, typically an alcohol like methanol or ethanol, not only dissolves the substrate but also participates in the reaction by protonating the intermediate alkoxide to yield the final alcohol product.
Caption: Simplified mechanism of NaBH₄ reduction of a ketone.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Fluorochroman-4-one | >98% Purity | BenchChem | Starting material.[3] |
| Sodium Borohydride (NaBH₄) | Powder, >98% | Sigma-Aldrich | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | LabChem | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | For neutralization. | |
| Brine (Saturated NaCl) | Aqueous | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluorochroman-4-one (1.00 g, 6.02 mmol). Dissolve the solid in anhydrous methanol (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and improve selectivity.[4]
-
Addition of NaBH₄: Slowly add sodium borohydride (0.27 g, 7.22 mmol, 1.2 equivalents) portion-wise over 15 minutes. A slow addition is critical to control the evolution of hydrogen gas that occurs as the NaBH₄ reacts with the methanol.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (15 mL) dropwise to quench the excess NaBH₄. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white to off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate). Combine the fractions containing the product and remove the solvent to yield pure 6-fluorochroman-4-ol. Expected yield: 85-95%.
Protocol II: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient reduction method that utilizes a heterogeneous catalyst and hydrogen gas.[8] This method avoids the use of hydride reagents and simplifies workup, as the catalyst is simply filtered off.
Materials & Reagents
| Reagent/Material | Grade | Notes |
| 6-Fluorochroman-4-one | >98% Purity | Starting material. |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Handle carefully; can be pyrophoric when dry. |
| Ethanol (EtOH) or Ethyl Acetate | Reagent Grade | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity | In a cylinder with a regulator. |
Step-by-Step Experimental Protocol
Sources
- 1. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-6-Fluorochroman-4-amine
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-6-fluorochroman-4-amine is a pivotal chiral intermediate in the synthesis of a variety of pharmacologically active molecules. Its stereospecific configuration is often crucial for the desired therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the large-scale synthesis of this compound, offering a detailed, step-by-step protocol, insights into process optimization, and critical safety considerations. Two primary synthetic strategies are discussed: asymmetric transfer hydrogenation and classical chiral resolution, enabling practitioners to select the most suitable approach for their specific needs and capabilities.
Introduction: The Significance of this compound
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. Furthermore, the amine group at the 4-position provides a versatile handle for further synthetic modifications. The chirality at the C4 position is of paramount importance, as enantiomers can exhibit markedly different pharmacological and toxicological properties. Consequently, robust and scalable methods for the enantioselective synthesis of this compound are highly sought after in the pharmaceutical industry.
This guide will delineate two effective and industrially viable routes for the preparation of this key intermediate, starting from the readily accessible 6-fluorochroman-4-one.
Synthetic Strategies and Rationale
The synthesis of this compound on a large scale necessitates a strategy that is not only high-yielding and stereoselective but also cost-effective and safe. The two routes detailed below have been chosen for their proven applicability in industrial settings.
-
Route 1: Asymmetric Transfer Hydrogenation. This elegant approach directly establishes the desired stereocenter through the asymmetric reduction of the prochiral ketone, 6-fluorochroman-4-one, to the corresponding (R)-alcohol. Subsequent conversion of the alcohol to the amine furnishes the target compound. This method is often preferred for its atom economy and reduced number of steps. The success of this route hinges on the selection of a highly efficient and selective chiral catalyst, such as a Noyori-type ruthenium complex.[1]
-
Route 2: Chiral Resolution of Racemic Amine. This classical yet powerful method involves the non-stereoselective synthesis of racemic 6-fluorochroman-4-amine, followed by separation of the enantiomers.[2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3][4] While this method involves an additional step and the theoretical maximum yield for the desired enantiomer is 50% without a racemization-recycle loop, it can be a very practical and cost-effective approach, especially when the resolving agent is inexpensive and readily available.
The choice between these two routes will depend on factors such as catalyst cost and availability, throughput requirements, and the specific expertise and equipment available within the manufacturing facility.
Detailed Protocols
Synthesis of the Key Starting Material: 6-Fluorochroman-4-one
The synthesis of the precursor, 6-fluorochroman-4-one, is a critical first step for both proposed routes. A common and scalable method is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid.
Reaction Scheme:
Caption: Synthesis of 6-Fluorochroman-4-one via Intramolecular Friedel-Crafts Acylation.
Protocol:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge polyphosphoric acid (PPA) (5-10 equivalents by weight relative to the starting acid).
-
Addition of Starting Material: While stirring, slowly and carefully add 3-(4-fluorophenoxy)propanoic acid to the PPA. The addition should be controlled to maintain the reaction temperature below 60°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Cool the reaction mixture to below 50°C and then carefully quench by slowly adding it to a stirred mixture of ice and water. This should be done in a well-ventilated area as the quenching process is exothermic.
-
Isolation: The product will precipitate as a solid. Isolate the crude 6-fluorochroman-4-one by filtration and wash the filter cake thoroughly with water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dry the purified product under vacuum.
Process Optimization and Causality:
-
PPA as Catalyst and Solvent: PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation. Its high viscosity necessitates efficient mechanical stirring to ensure proper mixing and heat transfer.
-
Temperature Control: Careful control of the addition and reaction temperature is crucial to prevent side reactions and ensure a high yield of the desired product.
-
Quenching: The quenching step must be performed with caution due to the exothermic nature of the dilution of PPA with water. Adding the hot reaction mixture to ice-water helps to dissipate the heat effectively.
Route 1: Asymmetric Transfer Hydrogenation
This route proceeds via the asymmetric reduction of 6-fluorochroman-4-one to (R)-6-fluorochroman-4-ol, followed by conversion to the amine.
Workflow Diagram:
Caption: Workflow for the Asymmetric Transfer Hydrogenation Route.
Protocol for Asymmetric Transfer Hydrogenation:
-
Catalyst Preparation: In a nitrogen-purged reactor, prepare the active catalyst solution. A typical Noyori-type catalyst system consists of a ruthenium precursor, a chiral diamine ligand (e.g., (R,R)-TsDPEN), and a base in a suitable solvent.[1]
-
Reaction Setup: Charge the reactor with 6-fluorochroman-4-one and a suitable solvent (e.g., isopropanol, which can also act as the hydrogen source).
-
Hydrogenation: Add the pre-activated catalyst solution to the reactor. If using an external hydrogen source like formic acid, it is added at this stage. Heat the reaction mixture to the optimal temperature (typically 40-60°C) and stir until the reaction is complete, as monitored by chiral HPLC to determine both conversion and enantiomeric excess (ee).
-
Work-up and Catalyst Removal: Upon completion, cool the reaction mixture. The ruthenium catalyst can be removed by filtration through a pad of celite or by using a scavenger resin.[5][6] The filtrate is then concentrated under reduced pressure.
-
Isolation: The crude (R)-6-fluorochroman-4-ol can be purified by crystallization or by chromatography if necessary.
Protocol for Conversion of Alcohol to Amine:
A common method for this transformation involves a two-step sequence: activation of the alcohol (e.g., mesylation) followed by displacement with an amine source and subsequent deprotection.
-
Mesylation: Dissolve the (R)-6-fluorochroman-4-ol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride. Stir at 0°C until the reaction is complete.
-
Azide Displacement: To the reaction mixture, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and stir at room temperature until the mesylate is fully consumed.
-
Reduction to Amine: The resulting azide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride or by catalytic hydrogenation.
-
Purification: The final this compound is purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.[7]
Data Summary for Route 1:
| Step | Key Reagents | Typical Yield | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | 6-Fluorochroman-4-one, Noyori Catalyst | >95% | >98% |
| Alcohol to Amine | (R)-6-Fluorochroman-4-ol, MsCl, NaN3, Reducing Agent | 70-85% (over 2 steps) | >98% |
Route 2: Chiral Resolution of Racemic Amine
This route involves the synthesis of racemic 6-fluorochroman-4-amine, followed by its resolution.
Workflow Diagram:
Caption: Workflow for the Chiral Resolution Route.
Protocol for Racemic Amine Synthesis (Reductive Amination):
-
Reaction Setup: In a reactor, dissolve 6-fluorochroman-4-one in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride or sodium borohydride in portions, keeping the temperature below 30°C.[8][9][10]
-
Work-up: After the reaction is complete, quench any remaining reducing agent by the careful addition of an acid. Adjust the pH to basic and extract the racemic amine with a suitable organic solvent.
-
Isolation: Dry the organic extracts, filter, and concentrate to obtain the crude racemic 6-fluorochroman-4-amine.
Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate vessel, dissolve an equimolar or slightly less than equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.[3][11]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
Extraction and Purification: Extract the this compound with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the final product. Further purification can be achieved by distillation or by forming and recrystallizing a salt.[7]
Data Summary for Route 2:
| Step | Key Reagents | Typical Yield (per step) | Notes |
| Reductive Amination | 6-Fluorochroman-4-one, Ammonia source, Reducing agent | 80-90% | Produces the racemic mixture. |
| Chiral Resolution | Racemic amine, (+)-Tartaric Acid | 40-45% (of the desired enantiomer) | Yield is based on the initial amount of racemic amine. |
Safety and Handling
The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Polyphosphoric Acid (PPA): PPA is corrosive and reacts exothermically with water.[9] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching of PPA should be performed in a well-ventilated fume hood or a reactor with an efficient scrubber system.
-
Sodium Borohydride: This reducing agent is flammable and reacts violently with water to produce flammable hydrogen gas.[8][9][10] It should be handled in a dry, inert atmosphere. Extinguishing media for fires involving sodium borohydride should be of the dry chemical type; water must be avoided.
-
Ruthenium Catalysts: While generally used in small quantities, ruthenium catalysts and their residues are toxic.[12] Care should be taken to avoid inhalation of dust or contact with skin. Procedures for the efficient removal and disposal of ruthenium-containing waste must be in place.[5][6][13]
-
General Precautions: All reactions should be conducted in well-ventilated areas, and appropriate engineering controls should be in place to minimize exposure to chemical vapors and dust. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Analytical Methods for Quality Control
-
Reaction Monitoring: The progress of the reactions can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Chiral Purity Determination: The enantiomeric excess (ee) of the final product and chiral intermediates should be determined using a validated chiral HPLC method. This typically involves the use of a chiral stationary phase that can separate the two enantiomers.
-
Structural Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The large-scale synthesis of this compound can be successfully achieved through either asymmetric transfer hydrogenation or chiral resolution. The choice of method will be dictated by economic and practical considerations. Both routes, when properly optimized and executed with appropriate safety measures, can provide this valuable chiral intermediate in high purity and on a scale suitable for pharmaceutical development and manufacturing.
References
- Sodium borohydride Safety D
- Safety Data Sheet: Sodium borohydride. Carl ROTH. (URL: [Link])
- Asymmetric hydrogen
- Safety Data Sheet: Sodium borohydride. Astech Ireland. (URL: [Link])
- Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC. (URL: [Link])
- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS.
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction.
- Sodium borohydride Safety Data Sheet. Penta chemicals. (URL: [Link])
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. RSC Publishing. (URL: [Link])
- Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. (URL: [Link])
- Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. (URL: [Link])
- Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions.
- Strategies in optical resolution: a practical guide.
- A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions.
- Chiral resolution. Wikipedia. (URL: [Link])
- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.
- This compound hydrochloride. Allfluoro pharmaceutical co .ltd. (URL: [Link])
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.
- A study on ruthenium-based catalysts for pharmaceutical wastewater tre
- This compound hydrochloride.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (URL: [Link])
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. (URL: [Link])
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- (S)-6-Fluorochroman-4-amine. PubChem. (URL: [Link])
- Catalyst Handling Procedures to Minimize Exposure. Concawe. (URL: [Link])
- This compound hydrochloride. iChemical. (URL: [Link])
- Unlocking Value: How Recycling Ruthenium from Industrial Catalysts Boosts Sustainability and Profit. Metals & Gems. (URL: [Link])
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A study on ruthenium-based catalysts for pharmaceutical wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metalsgems.com [metalsgems.com]
Application Note: A Comprehensive Guide to Analytical Methods for the Purity Assessment of Chiral Amines
Abstract
The stereochemical identity of chiral amines is a critical quality attribute in the pharmaceutical industry, as enantiomers often exhibit profound differences in pharmacology, toxicology, and metabolism. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control. This guide provides a detailed overview of the principal analytical techniques for assessing the purity of chiral amines, including chromatographic, electrophoretic, and spectroscopic methods. We offer field-proven insights into method development, present detailed experimental protocols, and discuss the validation of these methods in accordance with regulatory standards.
Introduction: The Imperative of Chiral Purity
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. For chiral amine drug substances, one enantiomer may be therapeutically active while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs, making robust and reliable analytical methods for enantiomeric excess (% ee) determination essential. The choice of analytical technique is governed by the physicochemical properties of the amine, the required sensitivity, sample matrix complexity, and the desired throughput. This document serves as a practical guide to selecting, developing, and validating appropriate analytical methodologies.
Chromatographic Methods: The Workhorse of Chiral Separations
Chromatography is the most widely employed technique for chiral separations due to its versatility, high resolution, and applicability to both analytical and preparative scales. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and efficient method.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile tool for the enantiomeric separation of a vast range of compounds, including primary amines. The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Causality & Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and resolve a broad range of racemates, including amines, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Cyclofructan-based CSPs are also highly effective for primary amines, particularly in polar organic mode.
-
Mobile Phase Optimization: For basic compounds like amines, mobile phase additives are crucial for achieving good peak shape and preventing strong interactions with residual silanols on the silica support. Small amounts (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) are typically added to normal-phase or polar organic mobile phases. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) is used.
-
Chromatographic Mode: Normal-Phase (NP) and Polar Organic (PO) modes are frequently used for chiral amine separations on polysaccharide CSPs. The choice between them depends on the analyte's solubility and the desired selectivity. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.
| CSP Type | Chiral Selector Example | Typical Mobile Phase System | Mobile Phase Additive (for amines) |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) | Heptane/Ethanol or IPA (NP) | 0.1% Diethylamine (DEA) |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) | Heptane/Isopropanol (NP) | 0.1% Triethylamine (TEA) |
| Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak® IC) | Acetonitrile/Methanol (PO) | 0.1% Butylamine (BA) |
| Cyclofructan | Larihc® CF6-P | Acetonitrile/Methanol (PO) | 0.3% TFA / 0.2% TEA |
| Crown Ether | CROWNPAK® CR(+) | Aqueous Perchloric Acid (pH 1-2) | N/A (Requires acidic conditions) |
Data synthesized from multiple sources for illustrative purposes.
-
CSP Screening:
-
Select a set of 3-4 complementary CSPs, such as Chiralpak® IA, Chiralcel® OD-H, and a cyclofructan-based column (e.g., Larihc® CF6-P).
-
Prepare a 1 mg/mL solution of the racemic amine in the mobile phase or a compatible solvent.
-
-
Initial Mobile Phase Conditions:
-
For Polysaccharide CSPs (NP mode): Start with a mobile phase of 90:10 (v/v) n-hexane/2-propanol + 0.1% DEA.
-
For Cyclofructan CSPs (PO mode): Start with 90:10 (v/v) acetonitrile/methanol + 0.3%/0.2% (v/v) TFA/TEA.
-
-
Execution of Screening Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Use a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Inject 5-10 µL of the sample solution.
-
-
Optimization:
-
If no separation is observed, change the alcohol modifier (e.g., from 2-propanol to ethanol).
-
If partial separation is seen, adjust the ratio of the strong solvent (alcohol). Decreasing the alcohol percentage in NP mode generally increases retention and may improve resolution.
-
Optimize the additive concentration if peak shape is poor.
-
Vary the column temperature (e.g., 15 °C to 40 °C) as enantioselectivity is often temperature-dependent.
-
Caption: Workflow for chiral HPLC method development.
Gas Chromatography (GC)
Chiral GC is highly effective for volatile and thermally stable amines. Separation is achieved on a capillary column coated with a chiral selector, most commonly a cyclodextrin derivative.
Causality & Experimental Choices:
-
Derivatization: Primary and secondary amines often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to form hydrogen bonds. Derivatization is a critical step to convert them into less polar, more volatile, and more thermally stable derivatives. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy. It is crucial to ensure the reaction goes to completion to avoid skewed enantiomeric ratio measurements.
-
Column Selection: Cyclodextrin-based CSPs are widely used for the GC separation of derivatized chiral amines. The choice of the specific cyclodextrin derivative depends on the structure of the analyte.
-
Derivatization:
-
Place a known amount of the amine sample (approx. 1 mg) into a 2 mL reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature. Gently evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL ethyl acetate) for GC injection.
-
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val or a cyclodextrin-based phase like CHIRALDEX G-TA).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector: Split/splitless injector, 250 °C.
-
Oven Program: Start with an initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 200 °C) at a rate of 2-5 °C/min. Isothermal conditions can be used if separation is achieved quickly.
-
Detector: Flame Ionization Detector (FID) at 250 °C or Mass Spectrometer (MS).
-
-
Analysis: Inject 1 µL of the derivatized sample. Integrate the peak areas of the two resulting diastereomers to determine the enantiomeric ratio.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster, greener, and often more efficient separations. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without sacrificing resolution.
Causality & Experimental Choices:
-
Advantages: SFC is particularly advantageous for preparative chiral separations due to faster run times and easier solvent removal. It combines the benefits of both GC (speed) and HPLC (versatility).
-
Mobile Phase: The mobile phase typically consists of CO2 modified with a small amount of a polar organic solvent (co-solvent), such as methanol or ethanol, to modulate analyte retention and solubility. For chiral amines, the same acidic and basic additives used in HPLC are often employed to improve peak shape and selectivity. Polysaccharide-based CSPs are widely used and show excellent performance in SFC.
Caption: Decision tree for selecting a primary analytical technique.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an excellent "green" alternative for chiral analysis. Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality & Experimental Choices:
-
Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. They form transient inclusion complexes with the analytes, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities. Neutral CDs (e.g., hydroxypropyl-β-CD) are effective for charged analytes, while charged CDs (e.g., sulfated-β-CD) can be used for both charged and neutral analytes.
-
Method Development: Key parameters to optimize include the type and concentration of the chiral selector, the pH of the BGE (which controls the charge of the amine and the electroosmotic flow), and the applied voltage. Using a combination of two different CDs (a dual CD system) can sometimes dramatically enhance selectivity.
-
Capillary Preparation: Before first use, rinse the fused-silica capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE).
-
BGE and Sample Preparation:
-
Prepare a 25-50 mM phosphate buffer. For a basic amine, adjust the pH to an acidic value (e.g., pH 2.5-3.0) to ensure the analyte is fully protonated.
-
Add the chiral selector to the BGE. Start with 10-20 mM of a neutral CD like hydroxypropyl-β-CD (HP-β-CD).
-
Dissolve the sample in water or BGE to a concentration of 0.1-1 mg/mL.
-
-
Electrophoresis Conditions:
-
Temperature: 25 °C.
-
Voltage: 20-30 kV (normal polarity for a cationic amine).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: On-capillary UV detection at a suitable wavelength (e.g., 214 nm).
-
-
Optimization:
-
If resolution is poor, increase the CD concentration.
-
Screen other CD types (e.g., a charged CD like sulfated-β-CD).
-
Optimize the BGE pH and concentration.
-
Consider using a dual CD system if a single selector is insufficient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric purity without requiring chromatographic separation. The method relies on converting the enantiomers into diastereomers in situ, which can then be distinguished by their unique NMR signals.
Causality & Experimental Choices:
-
Mechanism: The conversion to diastereomers is achieved by adding a chiral auxiliary to the NMR tube. This can be a Chiral Derivatizing Agent (CDA) , which forms covalent diastereomeric adducts, or a Chiral Solvating Agent (CSA) , which forms non-covalent, rapidly equilibrating diastereomeric complexes. For amines, CSAs like enantiopure 1,1'-bi-2-naphthol (BINOL) or its derivatives are often effective.
-
Advantages & Disadvantages: NMR is highly accurate as it provides a direct measure of the molar ratio. It is also non-destructive, and the sample can be recovered. However, it is less sensitive than chromatographic methods and requires milligram quantities of the sample.
-
Sample Preparation:
-
Accurately weigh the chiral amine sample (1-5 mg) and place it in a clean NMR tube.
-
Add approximately 1.0-1.2 equivalents of the chosen chiral solvating agent (e.g., (S)-BINOL).
-
Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Shake the tube for 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved signal (or set of signals) that is duplicated due to the presence of the two diastereomeric complexes.
-
Carefully integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Analytical Method Validation
Once a suitable analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Pillars of Validation:
-
Trustworthiness: A validated method provides confidence that the reported enantiomeric purity value is accurate and reliable.
-
Self-Validating System: The validation parameters collectively ensure the method's performance is well-understood and controlled. Key parameters for a chiral purity method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unambiguously assess the analyte in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs ≥ 1.5) between enantiomer peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response for the minor enantiomer. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking the major enantiomer with known amounts of the minor one. | % Recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) typically ≤ 5% for LOQ-level samples. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | Resolution and % ee results should remain within specifications. |
Acceptance criteria can vary based on the application and regulatory requirements.
Conclusion
The purity assessment of chiral amines is a multifaceted analytical challenge requiring a systematic and scientifically grounded approach. Chiral HPLC and SFC remain the primary workhorses due to their high resolution and broad applicability. Chiral GC is a powerful option for volatile amines, while chiral CE provides a high-efficiency, low-consumption alternative. NMR offers a valuable orthogonal technique for direct quantification. The ultimate choice of method should be based on the analyte's properties, performance requirements, and available resources. Regardless of the technique chosen, rigorous method validation in line with ICH guidelines is paramount to ensure data integrity and regulatory compliance.
References
- The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI. [Link]
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. [Link]
- Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis.
- Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Comparing Cyclodextrin Derivatives as Chiral Selectors for Enantiomeric Separation in Capillary Electrophoresis. PubMed. [Link]
- Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. PubMed. [Link]
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
- Quality Guidelines.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. [Link]
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Chiral reagents
Application Note: Automated Synthesis and Quality Control of ¹⁸F-6-fluorochroman-4-amine for PET Imaging of Serotonin 2C Receptors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 2C (5-HT2C) receptor, a key G-protein-coupled receptor in the central nervous system, is a significant target for therapeutic intervention in a range of disorders including obesity, anxiety, and schizophrenia.[1][2] Positron Emission Tomography (PET) offers a non-invasive method to quantify these receptors in vivo, provided a suitable radiotracer is available. This document provides a detailed technical guide for the synthesis, automated radiolabeling, and quality control of -6-fluorochroman-4-amine, a promising candidate for the selective imaging of 5-HT2C receptors. We present a robust pathway for precursor synthesis and a high-yield automated radiolabeling procedure adaptable to common synthesis modules, ensuring the production of a radiopharmaceutical meeting stringent pharmacopeial standards for clinical research.
Introduction: The Rationale for a 5-HT2C PET Radiotracer
The 5-HT2C receptors are widely distributed in the mammalian brain, with high concentrations in the choroid plexus and notable densities in the hippocampus, amygdala, and hypothalamus.[3] Their role in modulating neurotransmitter systems like dopamine and glutamate makes them a critical area of study.[3] While several PET radiotracers have been developed for various serotonin receptor subtypes, a specific and high-affinity ligand for the 5-HT2C receptor has remained a challenge, with many candidates suffering from high non-specific binding.[3][4]
(R)-6-fluorochroman-4-amine has emerged as a promising scaffold. Its enantiomerically pure (R)-configuration is hypothesized to provide the required stereospecific interaction with the 5-HT2C receptor. Labeling this molecule with Fluorine-18 (¹⁸F) is ideal for PET due to ¹⁸F's near-optimal half-life (109.8 minutes), low positron energy (0.635 MeV), and the feasibility of producing it in high specific activity, which is crucial for receptor imaging studies.[5][6] This guide details a comprehensive methodology for producing -6-fluorochroman-4-amine for preclinical and clinical research.
Synthesis of the Labeling Precursor: (R)-6-fluoro-4-((4-nitrophenyl)sulfonyl)oxychroman
A reliable radiolabeling campaign begins with a high-quality, well-characterized precursor. For nucleophilic [¹⁸F]fluorination, a precursor bearing a potent leaving group is required. We have designed a synthetic route to an (R)-chroman derivative with a nosylate leaving group at the 4-position, which provides excellent reactivity with [¹⁸F]fluoride.
Synthetic Pathway Overview
The synthesis begins with the commercially available 6-fluorochroman-4-one and proceeds through a stereoselective reduction to form the chiral alcohol, followed by nosylation to yield the final precursor.
Sources
- 1. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging Agents for 5-HT2C Receptors - Mark Goodman [grantome.com]
- 3. Frontiers | Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Biological Activity of Chroman Derivatives Using Cell-Based Assays
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Chroman Scaffold
The chroman ring system, a core component of many natural and synthetic molecules, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] This versatility stems from the chroman core's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological profile to interact with a diverse array of cellular targets.[1]
The journey from a promising chemical entity to a potential therapeutic agent is contingent upon rigorous biological evaluation. Cell-based assays are indispensable tools in this process, providing the initial, crucial insights into a compound's efficacy and mechanism of action within a relevant biological context. Unlike simple biochemical assays, cell-based assays offer a more integrated view, accounting for factors like cell permeability, metabolic stability, and engagement with complex signaling networks.
This comprehensive guide provides a series of detailed application notes and validated protocols for assessing the most common activities associated with chroman derivatives. As a senior application scientist, the emphasis here is not merely on the procedural steps, but on the underlying principles—the "why" behind the "how"—to empower researchers to design, execute, and interpret these assays with confidence and scientific rigor.
Foundational Analysis: Assessing Cytotoxicity and Cell Viability
Before investigating any specific therapeutic activity, it is imperative to first determine the cytotoxic profile of a chroman derivative. A compound that kills cells indiscriminately is of little therapeutic value. This foundational screen establishes the concentration range over which the compound can be safely evaluated for more specific effects, distinguishing targeted pharmacological activity from general toxicity. The MTT and XTT assays are robust, widely used methods for this purpose.[5]
Principle of Tetrazolium Salt Reduction Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays quantify cell viability by measuring the metabolic activity of a cell population.[5] The core principle involves the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells. This enzymatic reaction produces a colored formazan product, the amount of which is directly proportional to the number of viable cells.[6]
The primary distinction between the two lies in the solubility of the formazan product.
-
MTT: Forms a purple formazan crystal that is insoluble in water and requires a separate solubilization step using an organic solvent like DMSO.[5][7]
-
XTT: Forms an orange formazan product that is water-soluble, streamlining the protocol by eliminating the solubilization step.[5][8]
Comparative Overview: MTT vs. XTT Assay
| Feature | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction of MTT to insoluble purple formazan. | Enzymatic reduction of XTT to soluble orange formazan. |
| Solubilization Step | Required (e.g., DMSO, isopropanol).[9] | Not required.[8] |
| Protocol | Multi-step, longer incubation. | Simpler, faster workflow. |
| Sensitivity | Generally considered very sensitive. | Sensitivity can be comparable to or slightly lower than MTT. |
| Advantages | Well-established, cost-effective. | Fewer steps, reduced handling errors, suitable for kinetic studies.[8] |
| Disadvantages | Insoluble product requires extra step; potential for crystal loss. | Reagent can be less stable; may have higher background. |
Experimental Workflow: General Cytotoxicity Screening
Below is a generalized workflow for assessing the activity of novel chroman derivatives.
Caption: General workflow for screening chroman derivatives.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a reliable method for determining the concentration-dependent effect of a chroman derivative on the viability of adherent cells.
Materials:
-
Adherent cells of choice (e.g., HeLa, A549, SH-SY5Y)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Chroman derivatives (dissolved in DMSO to create a concentrated stock)
-
MTT solution (5 mg/mL in sterile PBS, filtered, stored at 4°C protected from light)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency after 24 hours. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells/well. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of the chroman derivatives in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well.[9] c. Pipette up and down gently to fully dissolve the crystals. The solution should turn a uniform purple color.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Section 2: Assays for Evaluating Antioxidant Activity
Many chroman derivatives owe their therapeutic effects to their ability to mitigate oxidative stress.[4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[10] Cell-based assays are critical for determining if a chroman derivative can either directly scavenge ROS or bolster the cell's intrinsic antioxidant defenses.
Assay 1: Direct Measurement of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for the direct measurement of total intracellular ROS.[11][12]
Causality Behind the Method: The probe, DCFH-DA, is a cell-permeable, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.[11] In the presence of ROS (like hydroxyl radicals and hydrogen peroxide), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][13] The measured fluorescence intensity is directly proportional to the level of intracellular ROS.[14] A potent antioxidant chroman derivative will reduce ROS levels, leading to a decrease in DCF fluorescence compared to a stressed control.
Caption: Simplified Nrf2/ARE signaling pathway.
Detailed Protocol: Nrf2-ARE Luciferase Reporter Assay
Materials:
-
A stable cell line expressing an ARE-driven luciferase reporter (e.g., HepG2-ARE-Luc)
-
White, opaque 96-well plates suitable for luminescence
-
Chroman derivatives and a positive control (e.g., Sulforaphane)
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in white, opaque 96-well plates at a density that ensures 80-90% confluency after 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the chroman derivatives and sulforaphane in culture medium. b. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls. c. Incubate for 16-24 hours. This duration is typically required to allow for transcription and translation of the luciferase reporter gene.
-
Cell Lysis and Luminescence Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions (volume is often equal to the culture volume, e.g., 100 µL). The reagent typically lyses the cells and provides the substrate for the luciferase reaction. c. Incubate for 10 minutes at room temperature on a plate shaker to ensure complete lysis.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: a. Calculate the "Fold Induction" of Nrf2 activity: Fold Induction = Luminescence_Treated / Luminescence_VehicleControl b. Plot the Fold Induction against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Section 3: Assays for Evaluating Anti-Inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the ability to modulate inflammatory signaling pathways is a key therapeutic strategy. Chroman derivatives have been shown to interfere with these pathways, notably by inhibiting the production of inflammatory mediators like nitric oxide (NO) and suppressing the NF-κB signaling cascade. [15][16]
Assay 1: Measurement of Nitric Oxide (Griess Assay)
In inflammatory conditions, macrophages can be stimulated to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). While NO is a short-lived radical, it is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay is a simple colorimetric method that measures the concentration of nitrite as a proxy for NO production. [17] Causality Behind the Method: The assay is based on a two-step diazotization reaction. The Griess reagent, a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED), is added to the cell culture supernatant. [15]In an acidic environment, sulfanilamide is converted by nitrite into a diazonium salt. This salt then couples with NED to form a stable, purple-colored azo compound, which can be quantified by measuring its absorbance at 540 nm. [15]A chroman derivative with anti-inflammatory properties will inhibit iNOS expression or activity, leading to reduced NO (and thus nitrite) production and a weaker colorimetric signal.
Detailed Protocol: Griess Assay for Nitrite Quantification
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) from E. coli
-
Chroman derivatives and a positive control (e.g., Dexamethasone)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% NED in water. Store separately at 4°C, protected from light).
-
Sodium nitrite (NaNO₂) standard solution (for generating a standard curve)
-
96-well flat-bottom plate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: a. Pre-treat the cells with various concentrations of the chroman derivative or dexamethasone for 1 hour.
-
Inflammatory Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. b. Incubate for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: a. Mix equal volumes of Griess Reagent A and B immediately before use. b. Add 50 µL of the mixed Griess reagent to each well containing the supernatant. c. Incubate for 10-15 minutes at room temperature in the dark. A purple color will develop.
-
Standard Curve: In parallel, prepare a standard curve using serial dilutions of the sodium nitrite solution (e.g., from 100 µM down to 0 µM).
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Plot the % inhibition of nitrite production versus the compound concentration.
Assay 2: NF-κB Nuclear Translocation Assay
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [15][18] Causality Behind the Method: In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα. [15][19]Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. [19]This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. [20]Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). An effective anti-inflammatory chroman derivative will inhibit a step in this pathway, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm. This can be visualized and quantified using immunofluorescence microscopy. [20]
Caption: Overview of the canonical NF-κB signaling pathway.
Detailed Protocol: Immunofluorescence for NF-κB p65 Translocation
Materials:
-
Cells seeded on glass coverslips or in imaging-quality plates
-
LPS and chroman derivatives
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with the chroman derivative for 1 hour, then stimulate with 1 µg/mL LPS for 30-60 minutes.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus (defined by the DAPI stain) versus the cytoplasm. A decrease in nuclear p65 intensity in chroman-treated cells compared to LPS-only treated cells indicates inhibition.
Section 4: Assays for Evaluating Anticancer Activity
The anticancer potential of chroman derivatives is an area of intense research, with many compounds shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). [2][21][22]
Assay: Apoptosis Induction via Caspase Activity
Apoptosis is a highly regulated process of cell suicide essential for normal tissue homeostasis. Its dysregulation is a key feature of cancer. A central component of the apoptotic machinery is a family of proteases called caspases. [22]Effector caspases, such as caspase-3 and caspase-7, are the executioners of apoptosis, cleaving numerous cellular substrates to orchestrate the dismantling of the cell. [23] Causality Behind the Method: Many chemotherapeutic agents, including promising chroman derivatives, kill cancer cells by activating the caspase cascade. [24]We can measure the activity of these executioner caspases using a fluorogenic substrate. A common substrate is Ac-DEVD-AMC, which contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule (AMC, 7-amino-4-methylcoumarin). [23]In non-apoptotic cells, the substrate is intact and non-fluorescent. When caspase-3/7 is activated in apoptotic cells, it cleaves the substrate at the aspartate residue, releasing free AMC. [23]The liberated AMC is highly fluorescent and can be detected with a fluorometer, providing a direct and sensitive measure of apoptosis induction.
Caption: Caspase-3/7 activation in apoptosis and the assay principle.
Detailed Protocol: Fluorometric Caspase-3/7 Activity Assay
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116) [25]* White, opaque 96-well plates
-
Chroman derivatives and a positive control (e.g., Staurosporine)
-
Caspase-3/7 Glo® Assay Reagent or similar
-
Luminometer or Fluorometer (Ex/Em = 380/460 nm for AMC-based substrates) [23] Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate. After 24 hours, treat with various concentrations of the chroman derivative or staurosporine for a specified time (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation and Addition: a. Prepare the caspase assay reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a lyophilized substrate. b. Equilibrate the plate and the reagent to room temperature. c. Add 100 µL of the prepared reagent to each well.
-
Incubation: a. Mix the contents by gentle shaking for 30 seconds. b. Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence (or luminescence, depending on the kit) using a plate reader.
-
Data Analysis: a. Subtract the background reading from a "no-cell" control well. b. Calculate the fold-change in caspase activity relative to the vehicle-treated control cells. c. Plot the fold-change against compound concentration.
Section 5: Assays for Evaluating Neuroprotective Activity
Neurodegenerative diseases are often characterized by neuronal loss due to factors like oxidative stress and excitotoxicity. [26][27]Chroman derivatives are being investigated for their potential to protect neurons from such insults. [28][29]
Assay: Neuroprotection Against Oxidative Stress
A common in vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) and assessing whether a pre-treatment with a chroman derivative can prevent the subsequent cell death. [27]This experimental paradigm leverages the assays already described.
Causality Behind the Method: A neurotoxin, such as hydrogen peroxide (H₂O₂) or glutamate (which induces oxidative stress in HT22 cells), is used to damage the neurons. [27]A successful neuroprotective chroman derivative will counteract this damage, resulting in higher cell viability. The primary endpoint is cell viability, measured by the MTT assay. Secondary, mechanistic endpoints can include the measurement of ROS levels using the DCFH-DA assay to confirm that the neuroprotection is mediated by antioxidant activity.
Experimental Workflow: Neuroprotection Screening
Caption: Workflow for an in vitro neuroprotection assay.
Detailed Protocol: Neuroprotection against H₂O₂-Induced Cell Death
Materials:
-
SH-SY5Y or HT22 cells
-
96-well plates
-
Chroman derivatives
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as described in Section 1)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate (if required) for 24-48 hours.
-
Compound Pre-treatment: a. Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of the chroman derivative. b. Incubate for 2-24 hours. A longer pre-incubation may be necessary for compounds that act by upregulating endogenous defenses (e.g., via Nrf2).
-
Induction of Neuronal Damage: a. Add H₂O₂ to the wells to a final concentration previously determined to cause ~50% cell death (e.g., 100-300 µM). Do not add H₂O₂ to the control wells. b. Incubate for an additional 24 hours.
-
Assessment of Cell Viability: a. Perform the MTT assay exactly as described in the protocol in Section 1.
-
Data Analysis: a. Calculate the % cell viability for each condition. The key comparison is between cells treated with "H₂O₂ + Vehicle" and cells treated with "H₂O₂ + Chroman Derivative". b. A statistically significant increase in viability in the presence of the chroman derivative indicates a neuroprotective effect.
References
- Benchchem.
- NIH National Center for Biotechnology Information.
- Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- NIH National Center for Biotechnology Information.
- Cornell Flintbox. Cell-based Assay for NRF2 Activators & NRF2 Activator Scaffolds as Neuroprotective/Antioxidant Agents.
- PubMed. Dichloro-dihydro-fluorescein diacetate (DCFH-DA)
- PubMed.
- ResearchGate.
- Springer Link.
- STEMart.
- NIH National Center for Biotechnology Information. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- Indigo Biosciences. Human Nrf2 Reporter Assay Kit.
- Benchchem.
- Royal Society of Chemistry.
- ResearchGate.
- Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- NIH National Center for Biotechnology Information.
- Benchchem.
- Benchchem.
- PubMed.
- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- NIH National Center for Biotechnology Information. In vitro benchmarking of NF-κB inhibitors.
- PubMed. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective.
- NIH National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB)
- NIH National Center for Biotechnology Information.
- BroadPharm. Protocol for Cell Viability Assays.
- PubMed. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- NIH National Center for Biotechnology Information. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
- ResearchGate. Review on Chromen derivatives and their Pharmacological Activities.
- NIH National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- NIH National Center for Biotechnology Information. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis.
- Cell Signaling Technology. Caspase-3 Activity Assay Kit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doc.abcam.com [doc.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-kB Pathway Assay - STEMart [ste-mart.com]
- 19. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Animal Models for In Vivo Testing of 6-Fluorochroman Compounds
An Application Guide for Preclinical Researchers
Introduction: The Therapeutic Potential of 6-Fluorochroman Compounds
The 6-fluorochroman scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules. Its derivatives are key intermediates in the synthesis of pharmaceuticals, most notably in the cardiovascular field with drugs like Nebivolol, a highly cardioselective β-blocker used to treat hypertension. The therapeutic reach of this chemical family may extend further, with studies indicating potential applications in treating metabolic disorders, neurodegenerative diseases, and conditions linked to oxidative stress.[1] Some derivatives have also been explored as potent 5-HT1A receptor antagonists, suggesting a role in neurological and psychiatric disorders.[2]
The transition from promising in vitro data to a validated therapeutic candidate hinges on rigorous in vivo testing. This guide provides a framework and detailed protocols for designing and executing preclinical animal studies to evaluate the efficacy of novel 6-fluorochroman compounds. We will explore relevant animal models across key therapeutic areas, detail core methodologies for assessing physiological and behavioral endpoints, and provide insights into data interpretation. The objective is to equip researchers with the necessary tools to generate robust, reproducible, and translatable data.
Section 1: Foundational Principles for In Vivo Study Design
A successful in vivo study begins with a meticulously planned experimental design. The choice of animal model is paramount and must be scientifically justified based on the compound's hypothesized mechanism of action and the human disease it aims to treat. It is critical that all animal studies are designed to be translational, accurately characterized, and validated.[3][4]
1.1. Strategic Selection of Animal Models
The primary directive in model selection is to choose a system that recapitulates key pathophysiological features of the human disease. For 6-fluorochroman compounds, with their potential antioxidant and receptor-modulating activities, several disease categories are relevant.
-
Neurodegenerative Diseases: If the compound shows neuroprotective properties in vitro, models of Alzheimer's disease (AD), Parkinson's disease (PD), or cognitive impairment are appropriate. These range from chemically-induced models that create acute deficits to transgenic models that mimic the genetic basis of the disease.[5][6] While transgenic models can show specific pathologies like amyloid-beta accumulation, they may not exhibit the extensive neuronal loss seen in human patients.[5][6]
-
Cardiovascular Diseases: Given the established role of the chroman structure in cardiovascular medicine, models of hypertension and atherosclerosis are highly relevant. Spontaneously hypertensive rats (SHR), for example, are a well-established model for essential hypertension.[7][8] Diet-induced models are invaluable for studying atherosclerosis.[8][9]
-
Metabolic Syndrome: For compounds hypothesized to affect glucose metabolism or lipid profiles, models of diabetes, obesity, and insulin resistance are necessary. These include genetic models like the leptin receptor-deficient db/db mouse and diet-induced obesity (DIO) models, which closely mimic aspects of human metabolic syndrome.[10][11][12]
1.2. Ethical and Regulatory Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines. An experimental plan should be developed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. This plan must detail the rationale for using animals, the choice of species, and the number of animals required, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).
1.3. Experimental Design Workflow
The following diagram outlines the critical decision points in designing an in vivo study for a novel 6-fluorochroman compound.
Caption: Workflow for In Vivo Study Design.
Section 2: Protocols for Key Therapeutic Areas
This section provides detailed frameworks for testing a 6-fluorochroman compound in three distinct therapeutic areas.
2.1. Neuroprotection: Model of Scopolamine-Induced Cognitive Impairment
This model is useful for screening compounds with potential to treat cognitive deficits, such as those seen in early Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment in rodents, which can be assessed using various behavioral tests.[13]
Protocol:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Acclimation: House animals for at least one week under standard conditions before the experiment.
-
Groups (n=10-12/group):
-
Vehicle Control (Saline + Vehicle for compound)
-
Scopolamine Control (Scopolamine + Vehicle for compound)
-
Positive Control (Scopolamine + Donepezil)
-
Test Group(s) (Scopolamine + 6-fluorochroman compound at various doses)
-
-
Drug Administration: Administer the 6-fluorochroman compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) daily for 7-14 days.
-
Induction & Testing: On the final day of testing, administer the compound 60 minutes before the behavioral task. Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the task.
-
Primary Endpoint (Behavioral Assessment):
-
Y-Maze Test: To assess spatial working memory. Place the mouse in the center of a Y-shaped maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices. Percent alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100.[13][14]
-
Novel Object Recognition (NOR) Test: To assess recognition memory.[13] On day 1 (habituation), allow the mouse to explore an empty arena. On day 2 (training), place two identical objects in the arena and record the time spent exploring each. On day 3 (testing), replace one object with a novel one and record exploration time for both. A discrimination index is calculated: (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
-
-
Secondary Endpoints (Biochemical Analysis):
-
Immediately after behavioral testing, euthanize animals and collect brain tissue (hippocampus and cortex).
-
Measure markers of oxidative stress (e.g., MDA, SOD activity) and acetylcholine levels.
-
2.2. Cardiovascular Health: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is widely used to test the efficacy of antihypertensive drugs.[7][8]
Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old), with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Acclimation: Acclimate rats to the blood pressure measurement procedure for one week.
-
Groups (n=8-10/group):
-
WKY Control (Vehicle)
-
SHR Control (Vehicle)
-
Positive Control (SHR + Captopril)
-
Test Group(s) (SHR + 6-fluorochroman compound at various doses)
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for 4-6 weeks.
-
Primary Endpoint (Blood Pressure):
-
Measure systolic blood pressure (SBP) and heart rate weekly using a non-invasive tail-cuff plethysmography system.[7]
-
-
Secondary Endpoints:
-
At the end of the study, collect blood for biochemical analysis (e.g., plasma lipids, renin activity).
-
Euthanize animals and harvest the heart and aorta.
-
Cardiac Hypertrophy: Weigh the heart and left ventricle and calculate the ratio to body weight.
-
Histopathology: Fix heart and aortic tissues for histological analysis (e.g., H&E staining for morphology, Masson's trichrome for fibrosis).
-
2.3. Metabolic Regulation: High-Fat Diet (HFD)-Induced Obesity Model
This model is used to study obesity, insulin resistance, and dyslipidemia, which are core components of the metabolic syndrome.[11][15] The C57BL/6J mouse strain is particularly susceptible to developing these characteristics on an HFD.[11]
Protocol:
-
Animals: Male C57BL/6J mice (6 weeks old).
-
Diet Induction:
-
Control Group (n=10): Fed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Groups (n=12/group): Fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[15]
-
-
Groups (after induction):
-
Chow Control (Vehicle)
-
HFD Control (Vehicle)
-
Positive Control (HFD + Rosiglitazone)
-
Test Group(s) (HFD + 6-fluorochroman compound at various doses)
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for 4-8 weeks. Monitor body weight and food intake weekly.
-
Primary Endpoints (Glucose Homeostasis):
-
Oral Glucose Tolerance Test (OGTT): Perform after 4 weeks of treatment. After an overnight fast, administer a glucose bolus (2 g/kg, p.o.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform one week after the OGTT. After a 4-6 hour fast, administer insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Secondary Endpoints:
-
At the end of the study, collect blood after a fast to measure plasma insulin, triglycerides, and cholesterol.
-
Euthanize animals and harvest the liver and adipose tissue.
-
Histopathology: Fix liver tissue for H&E staining to assess steatosis (fatty liver).
-
Section 3: Core Methodologies
These detailed protocols are fundamental to assessing the outcomes of the studies described above.
Protocol 3.1: Measurement of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation and a key indicator of oxidative stress.[16]
-
Sample Preparation: Homogenize ~100 mg of tissue (e.g., brain, heart, liver) in 1 mL of ice-cold RIPA buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant. Determine protein concentration using a BCA assay.
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µL of tissue homogenate
-
100 µL of 8.1% SDS
-
750 µL of 20% Acetic Acid solution (pH 3.5)
-
750 µL of 0.8% Thiobarbituric Acid (TBA)
-
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.
-
Extraction: Cool the tubes on ice, then add 500 µL of distilled water and 2.5 mL of an n-butanol/pyridine mixture (15:1, v/v). Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.
-
Measurement: Collect the upper organic layer and measure its absorbance at 532 nm.
-
Quantification: Use a standard curve prepared with MDA. Results are typically expressed as nmol of MDA per mg of protein.
Protocol 3.2: Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[16][17]
-
Sample Preparation: Prepare tissue homogenates as described in Protocol 3.1.
-
Assay Principle: This protocol uses a kit-based colorimetric assay (e.g., from Cayman Chemical, Abcam) that utilizes a tetrazolium salt for detection of superoxide radicals generated by xanthine oxidase and hypoxanthine.
-
Procedure (based on a typical kit):
-
Add 20 µL of sample or SOD standard to a 96-well plate.
-
Add 200 µL of the Radical Detector (tetrazolium salt solution).
-
Initiate the reaction by adding 20 µL of Xanthine Oxidase solution.
-
-
Measurement: Incubate the plate on a shaker for 20-30 minutes at room temperature. Measure the absorbance at 450 nm.
-
Calculation: The SOD activity is determined by the degree of inhibition of the reaction. One unit of SOD is defined as the amount of enzyme needed to exhibit 50% dismutation of the superoxide radical. Results are expressed as U/mg protein.
Protocol 3.3: General Histopathological Analysis
Histopathology provides essential morphological context for biochemical and physiological data.[3][18]
-
Tissue Collection & Fixation: Immediately after euthanasia, carefully dissect the target organs (e.g., brain, heart, liver). Rinse with cold PBS. Fix tissues by immersion in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (Hematoxylin & Eosin - H&E):
-
Deparaffinize slides in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin (stains nuclei blue/purple).
-
Rinse and differentiate in acid-alcohol.
-
Stain with Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate, clear, and mount with a coverslip.
-
-
Evaluation: A board-certified veterinary pathologist should perform a blinded evaluation of the slides to assess for morphological changes, inflammation, cell death, or other relevant pathologies.[18]
Section 4: Data Presentation and Interpretation
4.1. Quantitative Data Summary
Organize quantitative results into clear, concise tables. This allows for easy comparison between treatment groups.
Table 1: Effect of 6-Fluorochroman Compound on Cognitive Performance in Scopolamine-Treated Mice
| Group | Dose (mg/kg) | Y-Maze % Alternation (Mean ± SEM) | NOR Discrimination Index (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | - | 72.5 ± 3.1 | 0.45 ± 0.05 |
| Scopolamine | - | 45.2 ± 2.8* | 0.05 ± 0.03* |
| Positive Control | 1 | 65.8 ± 3.5# | 0.38 ± 0.06# |
| Test Compound | 10 | 55.1 ± 2.9# | 0.25 ± 0.04# |
| Test Compound | 30 | 68.3 ± 3.3# | 0.41 ± 0.05# |
*p<0.05 vs Vehicle Control; #p<0.05 vs Scopolamine Control
Table 2: Effect of 6-Fluorochroman Compound on Oxidative Stress Markers in Brain Tissue
| Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |
|---|---|---|---|
| Vehicle Control | - | 2.1 ± 0.2 | 15.6 ± 1.1 |
| Scopolamine | - | 4.5 ± 0.4* | 9.8 ± 0.8* |
| Test Compound | 30 | 2.5 ± 0.3# | 14.2 ± 1.0# |
*p<0.05 vs Vehicle Control; #p<0.05 vs Scopolamine Control
4.2. Interpreting Mechanistic Pathways
The data gathered should be synthesized to support a mechanistic hypothesis. For example, if a 6-fluorochroman compound improves cognitive function and reduces brain MDA levels while increasing SOD activity, it suggests a neuroprotective mechanism involving the enhancement of the endogenous antioxidant defense system.
Caption: Hypothetical Antioxidant Pathway of a 6-Fluorochroman Compound.
Conclusion
The in vivo evaluation of 6-fluorochroman compounds requires a multi-faceted approach, integrating relevant animal models with robust behavioral, physiological, and biochemical assays. The choice of model must be carefully aligned with the compound's proposed therapeutic application, whether in neuroprotection, cardiovascular health, or metabolic regulation. By following structured, validated protocols and employing a systematic approach to data analysis, researchers can effectively elucidate the therapeutic potential and underlying mechanisms of these promising compounds, paving the way for future clinical development.
References
- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.
- InVivo Biosystems. (n.d.). Reliable Antioxidant Capacity Study For Compound Efficacy Testing.
- Gautam, A., & Wadhwa, E. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Research Journal of Pharmacy and Technology, 15(9), 4211-4215.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
- Matsumoto, K., & Yada, T. (Eds.). (2012). Animal Models of Diabetes and Metabolic Disease. Journal of Diabetes Research, 2012, 1-2.
- Al-Nassaf, S., et al. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology, 14.
- Bhandari, S. K., & Gupta, V. (2023). A short review on behavioural assessment methods in rodents. Journal of Applied and Natural Science, 15(2), 799-805.
- Litesh, K., et al. (2023). A Comprehensive Review on Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 143-153.
- Leong, X. F., Ng, C. Y., & Jaarin, K. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed Research International, 2015, 528757.
- Leong, X. F., Ng, C. Y., & Jaarin, K. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed research international, 2015, 528757.
- Leong, X. F., Ng, C. Y., & Jaarin, K. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed research international, 2015, 528757.
- LaFerla, F. M., & Green, K. N. (2012). Animal models of Alzheimer's disease. Cold Spring Harbor perspectives in medicine, 2(11), a006320.
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
- Pop, C. E., et al. (2022). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Hop and Medicinal Plants, 30(1-2), 149-158.
- NEUROFIT. (n.d.). Rodent behavioural test - Cognition.
- Kavirayani, A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 17-29.
- Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents.
- Russell, J. C., & Proctor, S. D. (2006). Considerations for choosing an optimal animal model of cardiovascular disease. Cardiovascular pathology : the official journal of the Society for Cardiovascular Pathology, 15(6), 341-8.
- Lutz, T. A., & Woods, S. C. (2012). Mouse models of the metabolic syndrome. Drug discovery today. Disease models, 9(1), e11-e17.
- Leong, X. F., Ng, C. Y., & Jaarin, K. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed research international, 2015, 528757.
- Kavirayani, A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 17-29.
- AVIDIN. (n.d.). BEHAVIORAL TESTS.
- Creative Bioarray. (n.d.). Antioxidant Activity In Vivo Evaluation.
- Sharma, N., et al. (2023). Animal models in Metabolic Syndrome. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8.
- LaFerla, F. M., & Green, K. N. (2012). Animal models of Alzheimer's disease. Cold Spring Harbor perspectives in medicine, 2(11), a006320.
- Roy, M., & Pahan, K. (2011). Animal models of neurodegenerative diseases. Journal of Neuroimmune Pharmacology, 6(1), 1-4.
- Ambegaokar, S. S., & Jackson, G. R. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14.
- Kavirayani, A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 17-29.
- Kavirayani, A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 17-29.
- Oboh, G., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143.
- Son, J. C., et al. (2006). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Bioorganic & medicinal chemistry, 14(11), 3900-11.
- Oboh, G., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143.
- Niki, E. (2005). Biomarkers for oxidative stress:measurement, validation, and application. The Journal of Medical Investigation, 52(Suppl), 228-230.
- Kavirayani, A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 17-29.
- Rahman, K. (2007). In Vivo Antioxidant Assays. Methods in molecular biology (Clifton, N.J.), 477, 247-53.
- Kumar, S., et al. (2015). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Pharmacognosy research, 7(Suppl 1), S33-S39.
- Heistad, D. D., & Wakisaka, H. (2011). Biological markers of oxidative stress: Applications to cardiovascular research and practice. Journal of the American Heart Association, 1(1), 3-10.
- Marrocco, I., Altieri, F., & Peluso, I. (2017). TODAY'S OXIDATIVE STRESS MARKERS. Current pharmaceutical design, 23(21), 3097-3111.
- Fernandez-Panchon, M. S., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical reviews in food science and nutrition, 48(7), 649-71.
- JaICA. (n.d.). Oxidative Stress Markers.
- Tosh, D. K., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS medicinal chemistry letters, 13(7), 1140-1147.
- Shandong Zc Pharmaceutical Co Ltd. (2014). Preparation method of 6-fluorochroman-2-formic acid. Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development.
- Wang, Z., et al. (2006). Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. ChemInform, 37(41).
- Lešnik, S., & Levec, S. (2014). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta crystallographica. Section E, Structure reports online, 70(Pt 11), o1189-o1190.
- Terrier, F. (2013). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Chemical reviews, 113(1), 1-28.
- Ni, Y., et al. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Organic & biomolecular chemistry, 17(23), 5776-5784.
Sources
- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 2. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pathology Principles and Practices for Analysis of Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 11. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 12. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 14. criver.com [criver.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Activity In Vivo Evaluation - Creative Bioarray [cellstress-tech.com]
- 18. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of a 6-Fluorochroman Derivative Library for the Identification of Novel Protein Kinase Inhibitors
Introduction: The Therapeutic Potential of 6-Fluorochroman Scaffolds
The chroman core is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic bioactive molecules, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] Specifically, the 6-fluorochroman-4-one scaffold has been identified as a valuable intermediate in the synthesis of pharmaceuticals targeting cancer and neurological disorders.[3] Derivatives have shown potent activity against various cancer cell lines and the fluorine atom is believed to enhance lipophilicity and interaction with biological targets.[3]
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important target classes for drug discovery.[5] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify novel kinase inhibitors.[6][7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to identify novel protein kinase inhibitors from a focused library of 6-fluorochroman derivatives. We will detail a robust fluorescence-based primary assay, data analysis and quality control procedures, and a workflow for hit confirmation and secondary screening.
Part 1: The Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while eliminating false positives.[3][8] The workflow is designed as a funnel, starting with a broad primary screen of the entire library at a single concentration, followed by progressively more focused and complex assays to confirm activity and characterize the most promising compounds.
Part 2: Primary Assay Protocol: A Fluorescence-Based Kinase Inhibition Assay
Assay Principle
This protocol utilizes a universal, fluorescence-based, enzyme-coupled assay that measures the production of adenosine diphosphate (ADP), a common product of all kinase reactions.[5][9] This approach is robust, cost-effective, and readily adaptable for HTS.[5] The kinase of interest (e.g., a tyrosine kinase implicated in oncology) phosphorylates a generic peptide substrate, consuming ATP and producing ADP. In a coupled reaction, the generated ADP is used in a series of enzymatic steps to produce resorufin, a highly fluorescent molecule. The fluorescence intensity is therefore directly proportional to kinase activity. Inhibitors from the 6-fluorochroman library will block the kinase, leading to a decrease in ADP production and a corresponding reduction in the fluorescent signal.
Materials and Reagents
-
Microplates: 384-well, black, solid-bottom, low-volume polystyrene plates.
-
6-Fluorochroman Library: Compounds dissolved in 100% Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM.
-
Kinase: Recombinant human protein kinase (specific target of interest).
-
Substrate: Poly-Glu-Tyr (4:1) peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ADP Detection Kit: A commercially available enzyme-coupled fluorescence assay kit for ADP detection (e.g., ADP-Glo™ or similar).
-
Controls:
-
Positive Control (Max Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control (No Inhibition): Assay buffer with 0.1% DMSO.
-
-
Instrumentation:
-
Automated liquid handler for nanoliter-scale dispensing.[10]
-
Multi-mode microplate reader with fluorescence intensity detection capabilities (Excitation: ~535 nm, Emission: ~590 nm).
-
Step-by-Step Protocol
-
Compound Plating (Assay Ready Plates):
-
Using an acoustic liquid handler, dispense 20 nL of each compound from the 6-fluorochroman library stock plates into the appropriate wells of the 384-well assay plates. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Dispense 20 nL of 100% DMSO into the negative control wells (e.g., columns 23 & 24).
-
Dispense 20 nL of the positive control inhibitor stock (e.g., 2 mM Staurosporine) into the positive control wells (e.g., columns 1 & 2) for a final concentration of 1 µM.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in cold assay buffer. The final concentration in the assay should be optimized for each kinase, but a starting point is 5-10 nM kinase and 0.2 mg/mL Poly(GT).
-
Using a multi-channel dispenser, add 10 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM).
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction, which must be determined during assay development.
-
-
Reaction Termination and Signal Generation:
-
Add 20 µL of the ADP detection reagent (prepared according to the manufacturer's instructions) to all wells. This step stops the kinase reaction and initiates the fluorescence-generating reaction.
-
Incubate at room temperature for 30-40 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader (Excitation: 535 nm, Emission: 590 nm).
-
Part 3: Data Analysis, Quality Control, and Hit Selection
1. Data Normalization and Quality Control (QC)
For each plate, the raw fluorescence data must be normalized to percent inhibition to account for plate-to-plate variability.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
The Z'-Factor: A Measure of Assay Robustness The Z'-factor is a critical statistical parameter used to validate the quality and reliability of an HTS assay.[6] It measures the separation between the positive and negative control signals relative to their variability.[11][12]
Formula: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
Z'-Factor Value Assay Quality Interpretation > 0.5 An excellent assay, suitable for HTS.[13] 0 to 0.5 A marginal assay; may require optimization.[13] < 0 Poor assay quality; not suitable for screening.[11] Actionable Insight: Plates with a Z'-factor below 0.5 should be flagged for review and potentially re-screened. Consistent poor Z'-factors indicate a fundamental issue with the assay protocol or reagents.[1]
2. Hit Selection
A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. A common method for hit selection is to define a threshold based on the standard deviation of the sample population.
-
Hit-Calling Threshold: A typical threshold is set at three times the standard deviation (SD) of the negative control (DMSO) wells. Hit Threshold = Mean_%Inhibition_DMSO + (3 * SD_%Inhibition_DMSO)
-
Compounds with a percent inhibition value exceeding this threshold are classified as primary hits. For an inhibition assay, a more direct cutoff (e.g., >50% inhibition) is often applied after normalization.
| Parameter | Example Value | Description |
| Library Size | 10,240 | Total number of 6-fluorochroman derivatives screened. |
| Primary Hit Rate | 2.5% | Percentage of compounds meeting the hit criteria. |
| Mean Z'-Factor | 0.78 | Indicates a robust and high-quality primary screen. |
| Number of Primary Hits | 256 | Compounds selected for follow-up studies. |
Part 4: Hit Validation and Secondary Screening
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[14][15] This is a critical step to ensure that resources are focused on the most promising chemical matter.
1. Hit Confirmation and IC₅₀ Determination
-
Rationale: The first step is to re-test the primary hits using the same assay format to confirm their activity. This is followed by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[8]
-
Protocol:
-
Source fresh, powdered samples of the hit compounds to rule out issues with library sample integrity.
-
Create an 8-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.
-
Perform the kinase assay as described above with the diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
-
2. Orthogonal and Counter-Screening Assays
-
Rationale: To ensure that the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), hits should be tested in an orthogonal assay that has a different detection method.[14] Counter-screens are used to rule out non-specific mechanisms of inhibition.
-
Example Orthogonal Assay: A label-free method such as a thermal shift assay (TSA) or surface plasmon resonance (SPR) can directly measure compound binding to the target kinase, confirming physical interaction.[15]
-
Example Counter-Screen: Perform the primary assay in the absence of the target kinase but with all other components present. Compounds that remain active in this format are likely interfering with the detection system (e.g., autofluorescent compounds or inhibitors of the coupling enzymes) and should be flagged as artifacts.[16]
3. Cell-Based Assays for Target Engagement
-
Rationale: The ultimate goal is to identify compounds that are active in a physiological context. Cell-based assays are crucial for confirming that a compound can enter cells and engage its target.[17]
-
Example Protocol (Western Blot):
-
Treat a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with varying concentrations of the validated hit compound.
-
Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
A potent, on-target inhibitor should show a dose-dependent decrease in the phosphorylation of the substrate.
-
Part 5: Troubleshooting Common Issues in Fluorescence-Based HTS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability (enzyme, ATP).2. Sub-optimal reagent concentrations.3. High variability in liquid handling. | 1. Prepare reagents fresh daily; keep enzyme on ice.2. Re-optimize ATP and substrate concentrations.3. Check liquid handler calibration and performance. |
| High Background Signal | 1. Autofluorescent microplates.2. Contaminated assay buffer or reagents.3. Autofluorescence from media components (in cell-based assays).[4] | 1. Use high-quality black microplates from a reputable vendor.2. Use fresh, high-purity water and reagents.3. Measure background from media-only wells; consider using phenol red-free media.[4] |
| False Positives | 1. Autofluorescent compounds.2. Compound precipitation/aggregation.3. Inhibition of coupling enzymes in the detection system. | 1. Pre-read plates after compound addition but before reagent addition to flag fluorescent compounds.2. Visually inspect plates; consider adding a low concentration of non-ionic detergent.3. Perform a counter-screen without the primary target enzyme.[14] |
| Inconsistent Readings | 1. Pipetting errors.2. Evaporation from edge wells.3. Detector saturation.[18] | 1. Ensure proper pipette calibration and technique.2. Use plate seals during incubation; avoid using the outermost wells for samples.3. Reduce the gain setting on the plate reader or dilute the samples.[18] |
Conclusion
This application note outlines a comprehensive and robust framework for the high-throughput screening of a 6-fluorochroman derivative library to identify novel protein kinase inhibitors. By employing a validated fluorescence-based primary assay, rigorous data analysis with stringent quality control metrics like the Z'-factor, and a systematic hit validation cascade, researchers can efficiently navigate the complexities of early-stage drug discovery. The insights gained from this process, including initial structure-activity relationships (SAR), will pave the way for the selection of high-quality lead series for further medicinal chemistry optimization.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs. [Please refer to the provided search results for the full reference list]
Sources
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assay.dev [assay.dev]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 15. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 18. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Troubleshooting & Optimization
Overcoming low yields in (R)-6-fluorochroman-4-amine synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common challenges associated with the synthesis of (R)-6-fluorochroman-4-amine, a crucial chiral building block in modern pharmaceuticals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the persistent issue of low yields and help you optimize your synthetic route.
Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
There are two predominant strategies for synthesizing this target molecule:
-
Racemic Synthesis followed by Chiral Resolution: This is often the most direct initial approach. It involves the synthesis of the racemic amine, typically via reductive amination of 6-fluorochroman-4-one, followed by separation of the enantiomers. This separation is most commonly achieved by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.[1][2]
-
Asymmetric Synthesis: This more elegant approach aims to create the desired (R)-enantiomer directly. Methods include asymmetric reductive amination using a chiral catalyst or auxiliary, or enzymatic transamination.[3][4] While this avoids the inherent 50% yield loss of classical resolution, it can require more extensive initial development to find optimal catalysts and conditions.[5][6]
Q2: Which synthetic strategy is better: chiral resolution or asymmetric synthesis?
The choice depends on the scale, timeline, and available resources of your project.
-
Chiral Resolution is often favored for initial, lab-scale synthesis of a few grams. The starting materials are readily available, and the procedures, while sometimes tedious, are well-established.[7] Its major drawback is the theoretical maximum yield of 50% for the desired enantiomer, making it less economical and sustainable for large-scale production.[1]
-
Asymmetric Synthesis is generally preferred for process development and manufacturing.[8] It avoids wasting half of the material and can be more cost-effective and environmentally friendly at scale.[9] However, identifying a suitable chiral catalyst or enzyme that provides high enantioselectivity for this specific substrate may require significant screening and optimization.[3]
Troubleshooting Guide: Low Yields & Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.
Problem 1: Low conversion and/or yield in the reductive amination of 6-fluorochroman-4-one.
Q: I'm performing a reductive amination on 6-fluorochroman-4-one with ammonia (or an ammonia source) and a borohydride reagent, but my yields are consistently low. What's going wrong?
This is a common bottleneck. Low yields in this step can typically be traced to three critical factors: imine formation, choice of reducing agent, and reaction pH.
Causality & Explanation:
Reductive amination is a two-step process occurring in one pot: (1) the nucleophilic attack of the amine on the ketone to form a hemiaminal, which then dehydrates to an imine intermediate, and (2) the reduction of the imine to the final amine.[10] The overall efficiency hinges on the success of both steps.
-
Inefficient Imine Formation: The formation of the imine from the ketone and amine is a reversible equilibrium reaction that produces water.[10] If this water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate that needs to be reduced.
-
Incorrect Reducing Agent: Standard sodium borohydride (NaBH₄) is capable of reducing both the desired imine and the starting ketone.[11] If the reduction of the ketone is faster than the formation and reduction of the imine, you will isolate significant amounts of the corresponding alcohol (6-fluorochroman-4-ol) as a byproduct, drastically lowering the yield of the desired amine.
-
Suboptimal pH: The reaction requires a weakly acidic environment (typically pH 5-6). If the solution is too basic, the concentration of the protonated iminium ion is too low for efficient reduction. If it is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic, preventing the initial attack on the ketone.
Solutions & Optimized Protocol
To address these issues, a switch to a more selective reducing agent and careful control of reaction conditions are necessary. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone.[10][12]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Recommended Use |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone/aldehyde; requires careful pH control. | Not recommended for one-pot reductive aminations where ketone reduction is a risk. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones; stable in weakly acidic media. | Highly toxic (cyanide source); requires careful handling and waste disposal. | Effective, but safety concerns often make STAB a better choice.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions; non-toxic; commercially available. | More expensive than NaBH₄; can be moisture-sensitive. | Highly Recommended. The reagent of choice for most modern reductive aminations.[10][12] |
Optimized Experimental Protocol: Reductive Amination with STAB
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-fluorochroman-4-one (1.0 eq) and a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Source: Add ammonium acetate (~1.5 - 2.0 eq). The acetate will help buffer the reaction in the optimal weakly acidic range.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 6-fluorochroman-4-amine.
Problem 2: Poor separation during chiral resolution of racemic 6-fluorochroman-4-amine.
Q: I've formed a diastereomeric salt of my racemic amine with (+)-tartaric acid, but I'm getting poor separation, or both diastereomers are crashing out of solution. How can I improve the resolution?
This is a classic challenge in diastereomeric salt crystallization. Success is not guaranteed with the first attempt and relies heavily on finding conditions that exploit subtle differences in the crystal lattice energies of the two diastereomers.[1][13]
Causality & Explanation:
Chiral resolution by this method depends entirely on the differential solubility of the two diastereomeric salts (i.e., (R)-amine-(+)-acid vs. (S)-amine-(+)-acid) in a given solvent system.[7] If both salts are highly soluble or have very similar solubilities, effective separation by crystallization is impossible.
Solutions & Troubleshooting Workflow
A systematic screening of resolving agents and crystallization solvents is the most effective strategy.[13][]
-
Screen Chiral Resolving Agents: Tartaric acid is a common starting point, but its performance is not universal. You must screen a variety of commercially available chiral acids.
-
Optimize the Solvent System: The choice of solvent is paramount. Typically, polar protic solvents like methanol, ethanol, or isopropanol are used. Sometimes, a mixture of a solvent and an "anti-solvent" is required to induce crystallization.
-
Control Crystallization Conditions: Rapid cooling often leads to the precipitation of both diastereomers. Slow, controlled cooling, potentially with the use of seed crystals of the desired diastereomer, can significantly improve selectivity.[]
Table 2: Screening Guide for Chiral Resolving Acids for Amines
| Chiral Acid | Class | Comments |
| (+)-Tartaric Acid | Dicarboxylic Acid | Common, inexpensive starting point.[7] |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Bulky aromatic groups can enhance crystal packing differences. |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Another common and effective resolving agent. |
| (1R)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid; can form robust salts. |
| (S)-(+)-O-Acetyl-mandelic acid | Mandelic Acid Derivative | Modified properties may lead to better solubility differentiation. |
Alternative Strategy: Enzymatic Kinetic Resolution
If classical resolution proves too difficult, enzymatic kinetic resolution offers a highly selective alternative.[9][15] This method uses an enzyme (often a lipase) to selectively acylate one enantiomer of the amine, leaving the other unreacted.[16][17]
-
Process: The racemic amine is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase like Candida antarctica lipase B (CALB). The enzyme will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form an amide.
-
Separation: The unreacted (R)-amine can then be easily separated from the newly formed (S)-amide by standard extraction or chromatography.
-
Advantage: Enzymes offer extremely high enantioselectivity (E > 200 is common), often yielding products with >99% enantiomeric excess.[16]
Visual Schematics
Diagram 1: General Synthetic Pathway
A high-level overview of the two-step synthesis via reductive amination and classical resolution.
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Reductive Amination Yield
A decision tree to diagnose and solve issues in the reductive amination step.
Caption: Troubleshooting low reductive amination yields.
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination - organic-reaction.com.
- Chiral resolution - Wikipedia.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle - University of Bath.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
- Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reductive amination - Wikipedia.
- Enantioselective Organocatalytic Reductive Amination - Macmillan Group.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH.
- (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate.
- Amine Plant Troubleshooting and Optimiza - Scribd.
- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University.
- Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing).
- Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts - Organic Chemistry Frontiers (RSC Publishing).
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube.
- Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed.
- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - GUPEA.
- Synthesis of chroman-4-one - PrepChem.com.
- (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. - ResearchGate.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate.
- (PDF) Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine - ResearchGate.
- Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed.
- (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid - ResearchGate.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Chroman-4-Amine Compounds
Welcome to the technical support center for the purification of polar chroman-4-amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. The inherent polarity and basicity of the amine functional group, combined with the chroman scaffold, demand specialized chromatographic strategies. This document provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to guide you toward successful purification.
Introduction: The Core Challenge
Polar chroman-4-amines are notoriously difficult to purify using standard chromatographic techniques. The primary obstacles arise from two key molecular features:
-
High Polarity: These compounds have limited retention on traditional reversed-phase (RP) columns (e.g., C18), often eluting in or near the solvent front, which prevents effective separation from other polar impurities.[1][2][3]
-
Basic Amine Group: The amine functionality is basic and readily protonated. This leads to strong, undesirable interactions with the acidic silanol groups present on the surface of silica-based stationary phases, resulting in severe peak tailing, poor resolution, and potential sample loss.[4][5]
This guide will help you navigate these challenges by selecting the appropriate chromatographic mode, optimizing conditions, and troubleshooting common issues.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My chroman-4-amine peak is broad and tailing severely on my C18 column. What's happening and how do I fix it?
A: This is the most common issue and is caused by secondary ionic interactions between the protonated basic amine and residual acidic silanols on the silica surface. [4][6] This interaction creates a secondary, high-energy retention mechanism that disrupts the ideal chromatographic partitioning process, leading to tailing peaks.[4]
Potential Causes & Solutions:
| Cause | Solution & Rationale |
| Silanol Interactions | Modify the Mobile Phase: Add a basic competitor like triethylamine (TEA) or ammonium hydroxide at a low concentration (0.1-0.5%).[5][7] These agents are more basic than your analyte and will preferentially interact with the active silanol sites, effectively "shielding" your compound from these unwanted interactions. |
| Adjust Mobile Phase pH: Operate at a low pH (2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are not ionized, minimizing the ionic interaction that causes tailing.[4][8] Conversely, at high pH (>8), the amine is deprotonated (neutral), also reducing ionic interactions. However, ensure your column is stable at high pH.[6] | |
| Column Choice | Use Modern, High-Purity Columns: Employ columns packed with high-purity, Type B silica that have a lower concentration of acidic silanols.[4] Columns with advanced end-capping or embedded polar groups also provide better shielding and significantly improve peak shape for basic compounds.[6] |
| Sample Overload | Reduce Sample Load: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[8] To test for this, reduce your injection volume by half. If peak shape improves, mass overload was a contributing factor.[8] |
Workflow: Troubleshooting Peak Tailing
Below is a logical workflow to diagnose and solve peak tailing issues for polar amine compounds.
Caption: A decision tree for troubleshooting peak tailing.
Q2: My compound has very poor or no retention on a C18 column, eluting with the solvent front. What should I do?
A: This is a classic problem for highly polar analytes. [2] The hydrophobic C18 stationary phase provides insufficient interaction with polar molecules, which prefer to remain in the polar mobile phase.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[2][9][10] A water layer forms on the stationary phase, and polar analytes partition into this layer, providing excellent retention.[9][10]
-
Employ Mixed-Mode Chromatography (MMC): MMC columns possess multiple functionalities, such as reversed-phase and ion-exchange characteristics, on a single stationary phase.[11][12] This allows for the simultaneous retention of polar, non-polar, and charged compounds, offering great flexibility in method development by adjusting mobile phase pH, ionic strength, and solvent content.[11][12]
-
Use a Polar-Embedded or "Aqueous" C18 Column: These specialized reversed-phase columns contain a polar functional group embedded near the base of the alkyl chain. This feature prevents the stationary phase from "dewetting" or collapsing in highly aqueous mobile phases, allowing for better retention of polar compounds.[13]
Q3: I need to separate enantiomers of my chiral chroman-4-amine. Where do I start?
A: Enantioseparation requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for this class of compounds.[14][15][16]
Recommended Approach:
-
Technique Selection: Supercritical Fluid Chromatography (SFC) is often the preferred platform for chiral separations due to its high speed, efficiency, and reduced solvent consumption.[17][18] HPLC in normal-phase or polar organic mode is also a viable alternative.[19]
-
Column Screening: Screen a set of polysaccharide-based CSPs. Columns like Chiralpak® IA, IB, IC, ID, IE, and IF, as well as cyclofructan-based columns, show different selectivities and are a good starting point for screening.[19]
-
Mobile Phase Optimization:
-
In SFC: Use CO₂ with an alcohol co-solvent (e.g., methanol, ethanol). Additives are crucial; small amounts of a basic additive (like diethylamine) or an acidic additive can dramatically impact retention and resolution.[18]
-
In HPLC (Normal Phase): Use a mobile phase of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[16]
-
Protocol: Generic Chiral Method Development Screen
-
Prepare Analyte: Dissolve the racemic chroman-4-amine sample in the mobile phase or a compatible solvent at ~1 mg/mL.
-
Select Columns: Choose 3-4 CSPs with diverse selectivities (e.g., Chiralpak IA, IC, and a cyclofructan column).
-
Initial SFC Conditions:
-
Mobile Phase: CO₂ / Methanol (80:20) with 0.2% diethylamine.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Screening: Inject the sample onto each column under the initial conditions.
-
Optimization: Based on the screening results, select the column that shows the best initial separation ("hits"). Optimize the separation by adjusting the co-solvent percentage, the type and concentration of the additive, and the temperature.
Frequently Asked Questions (FAQs)
Q: Which chromatography mode is best for purifying polar chroman-4-amines?
A: There is no single "best" mode, as the optimal choice depends on the specific properties of your compound and impurities. However, here is a general guide:
Comparison of Chromatography Modes
| Mode | Stationary Phase | Mobile Phase | Pros for Polar Amines | Cons for Polar Amines |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/Acetonitrile) | Ubiquitous, good for less polar analogues. | Poor retention, peak tailing is common.[1][4] |
| HILIC | Polar (Silica, Amide, Diol) | Non-polar (Acetonitrile/Water) | Excellent retention and separation of polar compounds.[2][9][10] | Sensitive to water content, requires careful equilibration. |
| Mixed-Mode (MMC) | Multi-functional (e.g., C18 + Anion/Cation Exchange) | Polar (Buffered Water/Acetonitrile) | Retains both polar and non-polar compounds; highly flexible; MS-compatible.[11][12][20] | Method development can be more complex due to multiple retention mechanisms.[1] |
| Supercritical Fluid (SFC) | Various (incl. Chiral) | Supercritical CO₂ + Modifier | Fast, "green," excellent for chiral separations, unique selectivity.[17][18] | Requires specialized instrumentation. |
Decision Workflow: Selecting the Right Chromatography Mode
Sources
- 1. waters.com [waters.com]
- 2. biotage.com [biotage.com]
- 3. labex.hu [labex.hu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. yakhak.org [yakhak.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Tetrahydropyrimidines from Diamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydropyrimidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and side reactions encountered during the synthesis of tetrahydropyrimidines via the cyclocondensation of 1,3-diamines with carbonyl compounds.
Overview: The Core Reaction Pathway
The synthesis of a tetrahydropyrimidine ring from a 1,3-diamine and an aldehyde or ketone is a classical acid-catalyzed condensation reaction. The process involves the formation of a hemiaminal intermediate, which subsequently cyclizes and dehydrates to yield the thermodynamically stable six-membered ring. Understanding this primary pathway is crucial for diagnosing any deviations.
Caption: Ideal reaction pathway for tetrahydropyrimidine synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is very low, or the reaction does not proceed to completion according to TLC analysis. What are the likely causes?
A1: Low conversion is a frequent challenge stemming from suboptimal reaction conditions, inefficient catalysis, or reactant impurities. The formation of the tetrahydropyrimidine is an equilibrium-driven process, and several factors must be aligned to push it toward the product.
Causality and Solutions:
-
Inefficient Water Removal: The elimination of water is the primary driving force for this condensation reaction.[1] If water is not effectively removed, the equilibrium will favor the starting materials or the hemiaminal intermediate.
-
Protocol: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it forms. For smaller scale reactions or those sensitive to high temperatures, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction flask can be effective.
-
-
Improper pH Control: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled.[1][2]
-
Too Acidic (Low pH): The diamine starting material becomes fully protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[1]
-
Too Basic/Neutral (High pH): The hydroxyl group of the hemiaminal intermediate cannot be sufficiently protonated to become a good leaving group (water), stalling the dehydration step.[1]
-
Protocol: The optimal pH is generally between 4 and 5. Use a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA), acetic acid, or an acidic resin. Perform small-scale trials to screen for the optimal acid catalyst and loading.
-
-
Reactant Purity: Impurities in the diamine or aldehyde can inhibit the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can neutralize the amine and disrupt the required pH.
-
Protocol: Ensure the aldehyde is purified before use, for example, by distillation or filtration through a short plug of silica. Use high-purity diamines.
-
Troubleshooting Workflow for Low Yield
Caption: Stepwise approach to troubleshooting low reaction yields.
Q2: My reaction produces a complex mixture of byproducts. What are the most common side reactions?
A2: The bifunctional nature of 1,3-diamines and the reactivity of aldehydes can lead to several competing pathways. Identifying these byproducts is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Polymerization: This is a significant risk when reacting a di-nucleophile (diamine) with a di-electrophile (or a molecule that can react twice, like an aldehyde). Instead of intramolecular cyclization, intermolecular reactions can occur, leading to linear or cross-linked polymers.
-
Mechanism: One amine group of a diamine reacts with an aldehyde, and before the second amine group can cyclize, the remaining aldehyde/imine end of the molecule reacts with another diamine molecule.
-
Mitigation: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). The slow addition of one reactant (e.g., the aldehyde) to a dilute, heated solution of the other (the diamine) is a standard technique to suppress polymer formation.
-
-
Oxidation to Dihydropyrimidine or Pyrimidine: Tetrahydropyrimidines can be susceptible to oxidation, especially if heated in the presence of air.[3][4] The resulting dihydropyrimidine or fully aromatic pyrimidine is often more stable and may be isolated as a major byproduct.
-
Mechanism: Loss of H₂ from the tetrahydropyrimidine ring to form a more conjugated system. This can be promoted by air (O₂), heat, or certain catalysts.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid excessive heating and prolonged reaction times. During workup, minimize exposure to air and strong oxidizing agents.
-
-
Formation of Acyclic Intermediates: The reaction may stall at the aminal or imine stage without cyclizing, especially if sterically hindered substrates are used or if conditions do not favor the final cyclization.
-
Mechanism: The initial condensation product is stable enough to be isolated or may not have the conformational freedom to cyclize efficiently.
-
Mitigation: Ensure sufficient thermal energy is provided to overcome the activation barrier for cyclization. Check that the catalyst is active and present in a sufficient amount to promote both dehydration and the final ring closure.
-
Caption: Competing reactions in tetrahydropyrimidine synthesis.
Q3: The isolated product is unstable and decomposes during purification on silica gel. How can I purify it safely?
A3: The tetrahydropyrimidine ring, containing an aminal linkage (N-C-N), can be sensitive to hydrolysis, particularly under acidic conditions. Standard silica gel chromatography can be sufficiently acidic to cause decomposition or ring-opening.
Causality and Solutions:
-
Acid-Catalyzed Hydrolysis: The aminal functionality is essentially a protected imine, which can be hydrolyzed back to the diamine and aldehyde in the presence of acid and water.
-
Mechanism: Protonation of one of the ring nitrogens by the acidic silica surface activates the C-N bond towards nucleophilic attack by water (present as a deactivating agent on silica or in the eluent), leading to ring opening.
-
Purification Protocol:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N). Pack the column with this slurry. The triethylamine will neutralize the acidic sites on the silica.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is less likely to cause decomposition of acid-sensitive compounds.
-
Non-Chromatographic Methods: If possible, purify the product by recrystallization or distillation to avoid contact with acidic stationary phases altogether.
-
-
Table 1: Recommended Purification Strategies
| Issue | Problematic Method | Recommended Solution(s) | Rationale |
| Acid Sensitivity | Standard Silica Gel Chromatography | 1. Chromatography on neutralized silica (1-2% Et₃N in eluent). 2. Chromatography on neutral or basic alumina. 3. Recrystallization. | Prevents acid-catalyzed hydrolysis and ring-opening of the aminal moiety. |
| Thermal Instability | High-Temperature Distillation | 1. Kugelrohr distillation (short path, high vacuum). 2. Recrystallization from a suitable solvent system. | Minimizes thermal stress and potential for decomposition or oxidation. |
Frequently Asked Questions (FAQs)
Q: What are the best solvents for this reaction? A: The choice of solvent is critical. For reactions involving azeotropic water removal, toluene or benzene are standard. For reactions using chemical dehydrating agents, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be effective. Protic solvents like ethanol or methanol can also be used, but they may participate in side reactions or make water removal less efficient.[5]
Q: Can I use ketones instead of aldehydes in this synthesis? A: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction with ketones may require higher temperatures, longer reaction times, and a more active catalyst system to achieve good yields.
Q: How can I confirm the formation of the tetrahydropyrimidine ring structure? A: A combination of spectroscopic methods is essential.
-
¹H NMR: Look for the characteristic signal of the C2-protons (the carbon between the two nitrogen atoms, originating from the aldehyde). This often appears as a singlet or multiplet in the 3-5 ppm region. The disappearance of the aldehyde proton signal (~9-10 ppm) is also a key indicator.
-
¹³C NMR: The C2 carbon typically appears in the 60-80 ppm range.
-
Mass Spectrometry (MS): Confirm the molecular weight of the expected product.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde (~1700 cm⁻¹) and the appearance of C-N stretching bands.
Q: Is it possible to synthesize chiral tetrahydropyrimidines? A: Yes. Chiral tetrahydropyrimidines can be synthesized by using a chiral 1,3-diamine or a chiral aldehyde/ketone as the starting material. The stereochemistry is generally transferred to the final product. Alternatively, a prochiral substrate can be used with a chiral catalyst to induce enantioselectivity.
References
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). MDPI.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2017). Iranian Journal of Pharmaceutical Research.
- Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). Benchchem.
- Synthesis of Tetrahydropyrimidine Derivatives and its Glycosides. (2015).
- Mechanism of oxidation of tetrahydropterins. (1972). PubMed.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022).
- Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. (n.d.). PMC - PubMed Central.
- Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Fe
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2017). NIH.
- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. (2021).
- Oxidation of Tetrahydrofuran. (2013). Progress in Chemistry.
- Design and Synthesis of New Fused-Heterocycles of[5][6]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. (2024).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). YouTube.
- Reductive amin
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Publishing.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge c
- Reactions of Aldehydes and Ketones with Amines-Practice Problems. (n.d.). Chemistry Steps.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2015).
- Formation of imines and enamines | Aldehydes and ketones | Organic chemistry. (2013). YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism of oxidation of tetrahydropterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Separation of Chroman Enantiomers on Polysaccharide CSPs
Welcome to the technical support center for the chiral separation of chroman enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions when working with polysaccharide-based chiral stationary phases (CSPs). As the separation of enantiomers is critical for ensuring the safety and efficacy of pharmaceutical compounds, this resource aims to provide both practical solutions and a deeper understanding of the underlying principles of chiral chromatography.[1][2]
Troubleshooting Guide: From Poor Resolution to Method Optimization
This section addresses common challenges encountered during the method development for separating chroman enantiomers. Each issue is followed by a systematic, step-by-step approach to resolution, grounded in the principles of chiral recognition.
Issue 1: No Enantiomeric Separation or Poor Resolution (Rs < 1.5)
This is one of the most frequent challenges. The absence of separation indicates that the chosen CSP and mobile phase are not creating a sufficient energetic difference between the transient diastereomeric complexes formed between the enantiomers and the stationary phase.[3]
Root Cause Analysis and Corrective Actions:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical component in a chiral separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile.[4][5] However, the specific derivative (e.g., carbamate or benzoate) and its substituents play a crucial role in the chiral recognition mechanism.[5][6][7]
-
Action: If initial attempts with one CSP fail, a screening of different polysaccharide-based CSPs is the most effective strategy.[3] Consider screening columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizing groups.
-
-
Optimize the Mobile Phase Composition:
-
Normal-Phase Chromatography: This is often the starting point for polysaccharide CSPs.[4] The mobile phase typically consists of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Action: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but finding the optimal balance is key.
-
-
Reversed-Phase Chromatography: This mode is complementary to normal-phase and can be particularly useful for LC-MS applications.[8] Mobile phases usually consist of water with acetonitrile or methanol.[8][9]
-
-
Incorporate Mobile Phase Additives: For chroman derivatives with acidic or basic functional groups, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.[3]
-
Action (for basic chromans): Add 0.1% (v/v) of a basic modifier like diethylamine (DEA) to the mobile phase.
-
Action (for acidic chromans): Add 0.1% (v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.
-
-
Adjust the Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.[10][11]
-
Action: Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C). While lower temperatures often lead to better resolution (enthalpy-controlled separations), some separations are entropy-controlled and benefit from higher temperatures.[3][11] It's important to note that in some cases, increasing temperature can lead to increased retention and separation factors.[10][12]
-
-
Lower the Flow Rate: Reducing the flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.[3]
-
Action: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).
-
Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor or no enantiomeric separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Root Cause Analysis and Corrective Actions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing, especially for basic compounds.
-
Action: Add a basic modifier such as diethylamine (DEA) at a low concentration (0.1-0.2%) to the mobile phase to mask the acidic silanol groups.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks.
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase pH (Reversed-Phase): For ionizable chromans, the pH of the mobile phase should be controlled to ensure a consistent ionization state.
-
Action: Buffer the aqueous component of the mobile phase. For basic analytes, a buffer like ammonium bicarbonate is often effective.[8]
-
Issue 3: Irreproducible Retention Times and/or Resolution
Lack of reproducibility can stem from several factors related to both the system and the method's robustness.
Root Cause Analysis and Corrective Actions:
-
Column Equilibration: Chiral stationary phases, particularly in normal-phase mode, can require extended equilibration times.
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. The persistence of additive memory effects can last for a significant time.[13]
-
-
Mobile Phase Composition: Small variations in the mobile phase composition, especially the percentage of the alcohol modifier or additive, can lead to significant shifts in retention and selectivity.
-
Action: Prepare fresh mobile phase daily and use precise measurements. Premixing the mobile phase components is recommended over online mixing for better consistency.
-
-
Temperature Fluctuations: As discussed, temperature is a critical parameter.[10][12]
-
Action: Use a column thermostat to maintain a constant and controlled temperature throughout the analysis.
-
-
Coated vs. Immobilized CSPs: Coated CSPs have limitations on the types of solvents that can be used, as some solvents can strip the chiral selector from the silica support.[5] Immobilized CSPs offer greater solvent compatibility and robustness.[14][15]
-
Action: If using a coated CSP, ensure that you are not using "forbidden" solvents like dichloromethane, chloroform, or THF. If a wider range of solvents is needed for optimization, switch to an immobilized version of the CSP.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the chiral recognition mechanism for chroman enantiomers on polysaccharide CSPs?
A1: The exact mechanism is complex, but it is generally understood to involve a combination of interactions that lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[5] These interactions include:
-
Hydrogen Bonding: Between polar groups on the chroman (e.g., hydroxyl, amine) and the carbamate groups on the CSP.
-
π-π Interactions: Between the aromatic rings of the chroman and the phenyl groups of the CSP derivative.
-
Dipole-Dipole Interactions: Resulting from the polar bonds in both the analyte and the CSP.
-
Steric Interactions: The enantiomer must fit into the chiral grooves or cavities of the polysaccharide polymer. The difference in steric fit is a major contributor to enantioselectivity.[11]
The overall chiral recognition is a result of the sum of these interactions, and the enantiomer that forms the more stable complex will be retained longer on the column.
Chiral Recognition Mechanism
Caption: Interactions contributing to chiral recognition on polysaccharide CSPs.
Q2: Should I start with normal-phase or reversed-phase chromatography?
A2: For polysaccharide CSPs, normal-phase chromatography is the most common starting point and often provides higher success rates for initial screening.[4] However, reversed-phase methods are valuable, especially when dealing with polar compounds or when interfacing with mass spectrometry.[8] The choice can also depend on the solubility of your chroman derivative. A general screening strategy should ideally include both modes.
Q3: Can the enantiomer elution order reverse?
A3: Yes, the enantiomer elution order (EEO) can reverse. This phenomenon can be induced by changes in several experimental parameters:
-
Temperature: EEO reversal has been observed with changes in temperature on polysaccharide CSPs.[10][12]
-
Mobile Phase Composition: Changes in the type or concentration of the alcohol modifier or the use of certain additives can alter the dominant interactions, leading to a reversal in elution order.[16]
-
Chiral Stationary Phase: Using a different polysaccharide derivative can also result in a reversal of the EEO.[17]
Understanding that EEO can be reversed is crucial for peak tracking and method validation.
Q4: What are the key differences between coated and immobilized polysaccharide CSPs?
A4: The primary difference lies in how the chiral selector is attached to the silica support.
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface.[5] This makes them susceptible to damage from aggressive solvents that can strip the coating.
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica.[5][14] This provides much greater solvent compatibility, allowing for the use of a wider range of solvents (including those "forbidden" for coated phases like THF, DCM, ethyl acetate, etc.) for method development and column cleaning.[15][18] Immobilized phases are generally more robust and offer greater flexibility.
| Feature | Coated CSPs | Immobilized CSPs |
| Attachment | Physical Adsorption | Covalent Bonding |
| Solvent Compatibility | Limited (e.g., no DCM, THF, chloroform) | Broad (compatible with most organic solvents) |
| Robustness | Lower | Higher |
| Flexibility | Lower | Higher |
Q5: How do I develop a robust chiral separation method from scratch?
A5: A systematic approach is key. Here is a recommended protocol:
Step-by-Step Protocol for Chiral Method Development
-
CSP Screening:
-
Select a set of 3-4 polysaccharide-based CSPs (e.g., an amylose-based and a cellulose-based column with different derivatives).
-
Screen these columns using a standard set of mobile phases in both normal-phase (e.g., Hexane/IPA, Hexane/Ethanol) and reversed-phase (e.g., Water/Acetonitrile, Water/Methanol) modes.
-
-
Initial Optimization:
-
Once a "hit" (some degree of separation) is identified, optimize the concentration of the organic modifier in the mobile phase to achieve a resolution (Rs) of >1.5.
-
-
Additive Optimization (if necessary):
-
If the chroman is acidic or basic and peak shape is poor, introduce an appropriate additive (TFA or DEA) at 0.1% and re-optimize the mobile phase composition.
-
-
Temperature and Flow Rate Optimization:
-
Fine-tune the separation by adjusting the column temperature and flow rate to maximize resolution and minimize analysis time.
-
-
Method Validation:
-
Once the optimal conditions are established, perform a validation study to assess the method's robustness, linearity, accuracy, and precision according to regulatory guidelines.
-
References
- Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine - Benchchem.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.
- Polysaccharide-based CSPs - Chiralpedia.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed.
- Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies - VTechWorks.
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate.
- Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
- Conformational changes in polysaccharide-based chiral selectors induced by mobile phase composition: Effects on enantioselective retention and enantiomer elution order reversal - PubMed.
- Chiral separations on polysaccharide stationary phases using polar organic mobile phases | Request PDF - ResearchGate.
- Recent trends in chiral separations on immobilized polysaccharides CSPs.
- (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
- Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed.
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC - NIH.
- Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases - PubMed.
- Getting Started with Chiral Method Development - Regis Technologies.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational changes in polysaccharide-based chiral selectors induced by mobile phase composition: Effects on enantioselective retention and enantiomer elution order reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent trends in chiral separations on immobilized polysaccharides CSPs. | Semantic Scholar [semanticscholar.org]
Improving the stability of (R)-6-fluorochroman-4-amine in solution
Technical Support Center: (R)-6-Fluorochroman-4-amine Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. The following troubleshooting guides and FAQs are based on established principles of chemical stability and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
My solution of this compound is showing signs of degradation (e.g., color change, precipitation, unexpected analytical peaks). What are the most likely causes?
Degradation of this compound in solution is typically initiated by one or more of the following factors: oxidation, pH-mediated reactions, exposure to light, and elevated temperature.
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and light.[1][2] This process can lead to the formation of various degradation products, including imines, N-oxides, and further cleavage products.[3] The presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the formation of radical species, significantly accelerating degradation.[1]
-
pH Instability: The stability of amines in aqueous solutions is highly pH-dependent.[4] At acidic pH, the amine group is protonated, which can protect it from certain reactions but may also make it susceptible to others. In alkaline conditions, the free base is more nucleophilic and prone to oxidation.[5][6]
-
Photodegradation: Aromatic compounds and amines can be sensitive to light, particularly UV radiation.[7] Energy from light can promote the formation of reactive radical species, initiating degradation cascades.[8] While fluorination can sometimes enhance photostability, it is not a guarantee against light-induced degradation.[8][9]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[10] Storing solutions at room temperature or higher for extended periods can lead to a significant loss of the parent compound.
A logical first step in troubleshooting is to review your solution preparation and storage conditions against the recommended best practices outlined below.
What is the primary degradation pathway I should be concerned about?
For a primary amine like this compound, oxidative degradation is often the primary concern in solution.[1][2] This process is typically initiated by the abstraction of a hydrogen atom from the amine or an adjacent carbon, forming a radical intermediate.[1] This radical can then react with oxygen to propagate a chain reaction.
Diagram: Simplified Oxidative Degradation Pathway
Caption: Key steps in the oxidative degradation of primary amines.
Key degradation products can include imines, aldehydes, carboxylic acids, and amides resulting from C-N and C-C bond cleavage.[1] Identifying these products using analytical techniques like LC-MS is crucial for confirming the degradation pathway.
What are the optimal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your solution, stringent control of environmental factors is necessary. The general recommendation for the solid form is storage at room temperature under an inert atmosphere. For solutions, more rigorous conditions are advised.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Slows down all potential degradation reactions significantly.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging the solvent and blanketing the headspace with an inert gas minimizes exposure to oxygen, a key driver of oxidative degradation.[1] |
| Light | Amber vials or protected from light | Prevents photodegradation initiated by UV or ambient light.[7] |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes water-mediated reactions like hydrolysis. Aprotic solvents are generally preferred for long-term stability. |
| Container | Tightly sealed, high-quality glass vials | Prevents solvent evaporation and contamination. |
I need to work with aqueous solutions. How does pH affect stability, and what buffer should I use?
The stability of amines in aqueous media is critically dependent on pH.[4]
-
Acidic pH (approx. 4-6): In this range, the primary amine group (pKa typically ~9.5-11 for alkylamines) will be protonated to form an ammonium salt (R-NH₃⁺).[6][11] This protonation generally decreases the amine's nucleophilicity and can offer protection against oxidation. However, highly acidic conditions can sometimes promote other degradation pathways like hydrolysis of other functional groups if present.
-
Neutral to Alkaline pH (>7): The amine exists predominantly in its neutral, free base form (R-NH₂). This form is more nucleophilic and significantly more susceptible to oxidative degradation.[1]
Recommendation: For short-term experiments in aqueous media, using a buffer system in the pH 4-6 range is advisable to maintain the compound in its more stable protonated form. Acetate or phosphate buffers are common choices. Always prepare buffers with high-purity water, degassed to remove dissolved oxygen.
How can I proactively test the stability of my specific formulation?
Conducting a forced degradation study is the most effective way to understand the stability profile of this compound in your specific solution.[7][12] This involves subjecting the solution to accelerated stress conditions to identify potential degradation products and pathways quickly.[3][13]
Diagram: Forced Degradation Study Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. rjptonline.org [rjptonline.org]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. longdom.org [longdom.org]
Troubleshooting guide for the synthesis of chroman-4-one precursors
Welcome to the technical support center for the synthesis of chroman-4-one precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a core structural motif in a vast array of biologically active molecules, including homoisoflavonoids and SIRT2 inhibitors, mastering the synthesis of chroman-4-ones is a critical skill.[1][2][3]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental challenges, understand their root causes, and implement effective solutions.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis of chroman-4-one precursors. We will focus on two of the most prevalent and versatile methods: Intramolecular Friedel-Crafts Acylation and the base-catalyzed condensation of o-hydroxyacetophenones with aldehydes.
Scenario 1: Intramolecular Friedel-Crafts Acylation Issues
The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids (or their acyl chlorides) is a classic and robust method for forming the chroman-4-one ring system.[4] However, it is not without its challenges.
Question: My intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid using Polyphosphoric Acid (PPA) is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?
Answer:
This is a common issue that can typically be traced back to one of three areas: substrate reactivity, reaction conditions, or the work-up procedure.
Causality Analysis:
-
Substrate Deactivation: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your phenol starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the aromatic ring will be "deactivated," making it insufficiently nucleophilic to attack the acylium ion electrophile generated in situ.[5] The carbonyl group of the resulting chroman-4-one is itself deactivating, which advantageously prevents polyacylation but underscores the sensitivity of the reaction to the electronic nature of the ring.[5]
-
Insufficiently Anhydrous Conditions: Lewis acids like AlCl₃ and Brønsted acids like PPA are extremely hygroscopic. Water will react with and deactivate the catalyst, halting the reaction. Any moisture in your starting materials or solvent can be detrimental.
-
Inadequate Temperature or Reaction Time: PPA is highly viscous, and effective mixing is crucial for ensuring the substrate is in contact with the acid catalyst. The reaction often requires elevated temperatures (e.g., 100°C) to proceed at a reasonable rate.[4] Insufficient heating or time can lead to an incomplete reaction.
-
Polymerization/Charring: At excessively high temperatures or with prolonged reaction times, PPA can promote side reactions, leading to the formation of intractable polymeric material or charring of the organic substrate.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield issues in your Friedel-Crafts acylation.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use a fresh batch of PPA or a different Lewis acid like AlCl₃. | PPA can hydrolyze over time. AlCl₃ is stronger but may require conversion of the carboxylic acid to the more reactive acyl chloride first. |
| Conditions | Ensure all glassware is flame-dried or oven-dried. Dry solvents and starting materials rigorously. | To prevent deactivation of the acid catalyst. |
| Temperature | Increase reaction temperature in 10°C increments, monitoring by TLC. | To overcome the activation energy barrier without causing decomposition. |
| Stirring | Use a mechanical stirrer instead of a magnetic stir bar. | To ensure efficient mixing in the highly viscous PPA medium.[4] |
| Work-up | Pour the hot reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. | This hydrolyzes the PPA and precipitates the organic product, making it accessible for extraction.[4] |
Scenario 2: Base-Catalyzed Aldol Condensation / Oxa-Michael Addition Issues
This powerful one-pot method involves reacting a 2'-hydroxyacetophenone with an aldehyde in the presence of a base. The reaction proceeds via a crossed-aldol condensation to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to furnish the 2-substituted chroman-4-one.[2]
Question: I am attempting to synthesize a 2-alkyl-chroman-4-one from a 2'-hydroxyacetophenone and an aliphatic aldehyde, but my yield is very low, and I have a complex mixture of byproducts. What's going wrong?
Answer:
This is a classic challenge in this synthesis, often stemming from competing side reactions and difficulties in purification. The success of this reaction hinges on favoring the desired intramolecular cyclization over undesired intermolecular reactions.
Causality Analysis:
-
Aldehyde Self-Condensation: Aliphatic aldehydes, especially those with α-hydrogens, can readily undergo self-aldol condensation under basic conditions. This side reaction competes with the desired crossed-aldol reaction with the acetophenone, consuming your aldehyde and complicating purification. This is a primary reason that electron-donating groups on the 2'-hydroxyacetophenone can lead to lower yields, as they make the acetophenone less reactive, giving the aldehyde more time to self-condense.[2]
-
Stable Chalcone Intermediate: The key cyclization step is an intramolecular oxa-Michael addition. If the initially formed chalcone is particularly stable or if steric hindrance prevents the phenolic hydroxyl group from attacking the α,β-unsaturated system, the reaction may stall at this intermediate stage.
-
Base Choice and Concentration: The choice of base is critical. A base that is too strong can promote unwanted side reactions, while a base that is too weak may not facilitate the initial aldol condensation effectively. Diisopropylamine (DIPA) is often cited as an effective base for this transformation.[2][6]
Reaction Pathway and Potential Pitfalls:
Caption: Desired vs. competing pathways in chroman-4-one synthesis.
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Purity | Purify the aldehyde (e.g., by distillation) immediately before use. | Aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction. Removing oligomeric byproducts is also crucial. |
| Reaction Conditions | Use microwave irradiation (e.g., 160–170 °C for 1 hour).[2][6] | High temperatures and short reaction times can favor the desired reaction pathway over competing side reactions. |
| Stoichiometry | Use a slight excess of the aldehyde (e.g., 1.1 equivalents).[2][6] | This helps to drive the reaction towards the crossed-aldol product, but a large excess should be avoided to minimize self-condensation. |
| Purification | After an acidic workup, use flash column chromatography. A common eluent system is ethyl acetate in heptane or hexane.[2][6] | The polarity of the desired product is often significantly different from the aldehyde self-condensation products, allowing for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying chroman-4-ones?
A1: Purification strategy depends on the physical properties of your compound. For solid products, recrystallization from a suitable solvent (e.g., hexane, ethanol) is often effective.[2] For oils or low-melting solids, flash column chromatography on silica gel is the method of choice.[2][6] Due to their relatively high boiling points, vacuum distillation can also be an option for thermally stable, non-polar derivatives, but care must be taken to avoid decomposition.[7]
Q2: My precursor, 3-chloropropionyl chloride, seems unstable. How should I handle and prepare it?
A2: 3-chloropropionyl chloride is a reactive and hazardous bifunctional reagent.[8][9] It is corrosive and reacts violently with water.[8] It is often prepared from acrylic acid or 3-chloropropionic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[8][10] Due to its instability, it is often best to use it immediately after preparation or distillation. Continuous flow synthesis methods are increasingly being used for its on-demand production to enhance safety and efficiency.[8][11][12]
Q3: How can I confirm that I have successfully synthesized the chroman-4-one ring system?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. In ¹H NMR, you should look for two characteristic triplets in the aliphatic region, corresponding to the diastereotopic protons at the C2 and C3 positions. Typically, the C2 protons (adjacent to the oxygen) appear further downfield (around δ 4.5 ppm) than the C3 protons (adjacent to the carbonyl), which appear around δ 2.7 ppm.[1] The absence of a vinyl proton signal confirms the cyclization from a chalcone intermediate. ¹³C NMR will show a characteristic carbonyl signal (C4) around δ 190 ppm and signals for the C2 and C3 carbons around δ 67 ppm and δ 37 ppm, respectively.[1]
Q4: Are there newer, more modern methods for synthesizing substituted chroman-4-ones?
A4: Yes, cascade radical cyclization reactions have emerged as a powerful and versatile strategy.[13][14] These methods typically start with a 2-(allyloxy)arylaldehyde and react it with a radical precursor in the presence of an initiator like ammonium persulfate ((NH₄)₂S₂O₈).[4][15] This approach is particularly advantageous for installing a wide variety of functional groups at the C3 position of the chroman-4-one core.[13][15][16]
Key Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using PPA
This protocol is adapted from the general procedure described by Benchchem (2024).[4]
-
Preparation: Place polyphosphoric acid (PPA) (10x the weight of the starting material) into a round-bottom flask equipped with a mechanical stirrer and a heating mantle.
-
Addition: Begin stirring the PPA and add the 3-phenoxypropanoic acid (1.0 equivalent) in one portion.
-
Reaction: Heat the mixture to 100°C with efficient stirring for 1-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly and then pour it carefully and slowly onto a large beaker filled with crushed ice and water, stirring vigorously.
-
Extraction: Once the ice has melted, extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation to yield the pure chroman-4-one.[4]
Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is based on the general procedure reported by Nielsen, T. S., et al. (2012).[2][6]
-
Preparation: In a microwave reaction vial, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone (1.0 equivalent) in ethanol.
-
Reagent Addition: Add the appropriate aliphatic aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Microwave Reaction: Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour (fixed hold time).
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography (e.g., using an ethyl acetate/heptane gradient) to afford the desired 2-alkyl-chroman-4-one.[2][6]
References
- Google Patents. (n.d.). Chroman-4-ones and process for preparing same (Patent No. US4479007A).
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 22(8), 1277. MDPI.
- Li, J., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2348. National Institutes of Health.
- Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7021–7038. National Institutes of Health.
- Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7021–7038. ACS Publications.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- ResearchGate. (n.d.). Synthesis of chroman-4-one derivatives.
- ResearchGate. (n.d.). Representative synthetic strategies for the construction of chroman-4-ones.
- ResearchGate. (n.d.). Radical cyclization to synthesize chroman-4-ones.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- PubMed. (2016). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Green Chemistry, 18(7), 2037-2042.
- Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
- GUPEA. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews.
- ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Chloropropionyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Large-Scale Pharmaceutical Intermediate Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights into the complex challenge of managing impurities in pharmaceutical intermediates. Impurities introduced or created at the intermediate stage can have profound consequences on the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] Controlling them early is not just a regulatory necessity but a cornerstone of robust process development.[4][5]
This guide is structured to help you diagnose and solve real-world problems you may encounter during your experiments, moving from fundamental understanding to specific troubleshooting protocols.
Section 1: Understanding the Enemy - Impurity Fundamentals (FAQs)
This section addresses the foundational knowledge required to build an effective impurity control strategy.
Q: What are the primary classifications of impurities I should be aware of in pharmaceutical intermediates?
A: Impurities are broadly categorized by the International Council for Harmonisation (ICH) and other regulatory bodies based on their chemical nature and origin.[6][7] Understanding these categories is the first step in designing a control strategy.
-
Organic Impurities: These are the most common and structurally diverse impurities. They can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[8][9] Examples include unreacted starting materials, products from side reactions, or reagents and catalysts.
-
Inorganic Impurities: These are substances that originate from the manufacturing process and are typically non-carbon-based.[8] Common examples include reagents, ligands, heavy metals from reactors or catalysts, inorganic salts, and filter aids like charcoal.[8][9]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the intermediate or API.[10] They are classified based on their toxicity risk to human health (Class 1, 2, and 3), with stringent limits placed on the more toxic solvents.[8][9]
-
Genotoxic Impurities (GTIs): This is a critical subclass of impurities that can damage DNA, potentially causing mutations and cancer.[11][12] They are of high concern even at trace levels and are subject to much lower acceptable limits than typical impurities.[13][14]
Q: Where do these impurities typically originate during large-scale production?
A: Impurity sources are varied and can be introduced at nearly any stage of production. A thorough understanding of your process is key to identifying potential sources.[15]
-
Raw Materials: Impurities present in starting materials can carry through the synthesis and contaminate the final intermediate.[15][16][17] The quality of your raw materials establishes the initial impurity baseline.[3][18]
-
Synthesis Process: This is a major source. Side reactions, incomplete reactions, and excess reagents can all lead to the formation of by-products and other process-related impurities.[3]
-
Manufacturing & Equipment: Contaminants can be introduced from the production environment, or leach from reactors and other equipment, especially under corrosive conditions. Cross-contamination between different production batches is also a risk if cleaning procedures are inadequate.[19]
-
Degradation: The intermediate itself can degrade over time due to exposure to heat, light, moisture, or reaction with other components in the mixture, forming degradation products.[4][20]
-
Storage and Handling: Inadequate storage conditions can lead to degradation or contamination.[15] This includes issues with packaging, where extractables and leachables can migrate from the container into the product.[10][21]
Section 2: The Detective's Toolkit - Impurity Identification & Analysis
When an unexpected peak appears in your chromatogram, a systematic approach is needed to identify and quantify it.
Q: An unknown impurity has appeared in my HPLC analysis after scaling up a reaction. What are my first steps?
A: The appearance of a new impurity upon scale-up is a common challenge. A structured investigation is crucial to identify its source and impact.
Protocol: Initial Investigation of an Unknown Impurity
-
Confirm the Finding: Re-run the analysis on the suspect sample, along with a reference standard and a sample from a successful lab-scale batch. This confirms the peak is real and new.
-
Gather Information (Data Mining):
-
Mass Spectrometry: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental formula, which is a powerful clue to its identity.[4]
-
UV Spectrum: The impurity's UV spectrum, obtained from a Diode Array Detector (DAD), can indicate if it shares a chromophore with the main compound or if it's a completely different structure.
-
Process Review: Scrutinize the batch manufacturing records. Were there any deviations in temperature, reaction time, reagent stoichiometry, or raw material lots?[19]
-
-
Hypothesize the Structure: Based on the molecular weight and your knowledge of the reaction chemistry, propose potential structures. Could it be a known by-product, a dimer of the starting material, or a degradation product?[22]
-
Isolate and Characterize: If the impurity is above the identification threshold, you will need to isolate it for full structural elucidation using techniques like preparative HPLC.[4][23] The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[4]
Workflow: Systematic Impurity Identification
Caption: A decision workflow for the systematic identification of unknown impurities.
Q: Which analytical techniques are considered the gold standard for impurity profiling?
A: A combination of techniques is often necessary for comprehensive impurity profiling.[24] No single method can do everything.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC/UPLC | Workhorse for separation and quantification of non-volatile organic impurities.[25] | High resolution, robust, excellent for quantification.[26] | Requires impurity to have a UV chromophore for detection (unless using other detectors like CAD or ELSD). |
| LC-MS | Identification of unknown impurities by providing molecular weight data.[4] | High sensitivity, provides structural clues quickly.[27] | Quantification can be complex; response factors vary. |
| GC / Headspace GC | Analysis of residual solvents and other volatile organic impurities.[10][21] | Excellent for volatile compounds, highly sensitive. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities.[10][26] | Provides unambiguous structural information. | Requires a relatively pure, isolated sample in sufficient quantity; lower sensitivity. |
| ICP-MS / ICP-OES | Quantification of elemental impurities (heavy metals, catalysts).[10][21] | Extremely sensitive for trace metal analysis. | Specialized instrumentation required. |
Section 3: The Purge - Troubleshooting Purification & Control
Effective purification is about selectively removing unwanted compounds. When these processes falter, a targeted troubleshooting approach is essential.
Troubleshooting Guide: Crystallization Issues
Crystallization is a powerful purification technique that relies on the selective incorporation of the desired molecule into a growing crystal lattice.[28] However, impurities can disrupt this process.[29]
Q: My cooling crystallization process is not effectively removing a structurally similar impurity. What factors should I investigate?
A: Poor impurity rejection in crystallization is often due to the impurity incorporating itself into the crystal.[28][30] The mechanism of this incorporation dictates the best strategy for removal.
Workflow: Troubleshooting Crystallization for Purity Enhancement
Caption: Troubleshooting workflow for improving purity during crystallization.
Step-by-Step Troubleshooting Protocol:
-
Diagnose the Incorporation Mechanism: Perform a slurry experiment.[28][30] Suspend the impure crystals in a saturated, impurity-free solution of your main compound. If the impurity is primarily on the surface, its level will drop significantly (>50% removal) as it dissolves back into the mother liquor.[30] If the purity does not improve much, the impurity is likely incorporated within the crystal lattice (solid solution).
-
If Impurity is on the Surface (Agglomeration/Deposition):
-
Optimize Washing: Ensure your filtration wash is effective. Use a solvent in which the product is poorly soluble but the impurity is soluble.
-
Control Supersaturation: High supersaturation leads to rapid crystal growth, which can trap mother liquor and impurities. Slow down the cooling rate or the anti-solvent addition rate.[28]
-
Modify Agitation: Both insufficient and excessive agitation can promote agglomeration. Experiment with different agitation speeds.[28]
-
-
If Impurity is Incorporated in the Lattice (Solid Solution):
-
Change the Solvent System: The choice of solvent can dramatically affect impurity rejection. A different solvent may alter the relative solubilities or even lead to the crystallization of a different, purer polymorph.[31]
-
Consider a Different Polymorph: Structurally related impurities can sometimes direct the crystallization towards a specific polymorphic form.[29] Screening for other polymorphs may reveal one that better excludes the impurity.[31]
-
Add a Re-crystallization Step: While costly at scale, a second crystallization is often a highly effective method for achieving the required purity.
-
Troubleshooting Guide: Preparative Chromatography
Preparative chromatography is a powerful tool for purifying intermediates, especially for challenging separations where impurities have similar properties to the target compound.[23][32]
Q: An impurity is co-eluting with my product in preparative HPLC. How can I improve the separation?
A: Improving resolution in chromatography involves manipulating the selectivity, efficiency, or retention of the separation.[33]
-
Optimize Selectivity (α): This is the most powerful way to resolve co-eluting peaks.
-
Change Mobile Phase: Vary the solvent composition (e.g., switch from methanol to acetonitrile) or modify the pH if your compounds are ionizable.
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase). This alters the primary interaction mechanism and can dramatically change selectivity.[33]
-
-
Increase Efficiency (N):
-
Reduce Particle Size: Smaller particle size columns provide higher efficiency but at the cost of higher backpressure.
-
Optimize Flow Rate: Ensure you are operating near the optimal flow rate for your column.
-
-
Increase Retention (k'): Sometimes, simply increasing the retention time of the peaks by using a weaker mobile phase can provide enough separation for resolution.
Section 4: Navigating the Regulatory Landscape (FAQs)
Compliance with regulatory guidelines is non-negotiable. The ICH provides a framework for the control of impurities.[6]
Q: What are the key ICH guidelines for impurity control in new drug substances?
A: Several ICH guidelines form the basis of impurity management.
-
ICH Q3A(R2): Impurities in New Drug Substances: This is the core guideline. It defines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][34][35][36]
-
ICH Q3C(R8): Guideline for Residual Solvents: This guideline classifies solvents by toxicity and sets acceptable limits for their presence in the final product.[6]
-
ICH Q3D(R2): Guideline for Elemental Impurities: This provides a risk-based approach to controlling metal impurities.[6]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the control of potentially genotoxic impurities, recommending a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for most GTIs.[7][11]
Q: Can you summarize the ICH Q3A thresholds for reporting, identification, and qualification?
A: Yes. These thresholds dictate the action required when an impurity is detected. They are based on the Maximum Daily Dose (MDD) of the final drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake | |||
| (Source: ICH Q3A(R2) Guideline)[6][35] |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[6][35]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[6][35]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[6][35][36]
References
- Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
- Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
- Blog. (2025, August 20).
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- PMC - NIH. (n.d.).
- CUTM Courseware. (n.d.). Sources of Impurities in Pharmaceuticals.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- ResearchGate. (2025, August 7). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
- PubMed. (n.d.). Overview of genotoxic impurities in pharmaceutical development.
- Taylor & Francis eBooks. (2014, August 29). Pharmaceutical Industry Practices on Genotoxic Impurities.
- Pharma Intermediates. (2024, September 6). The Importance of Quality and Essential Factors.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products.
- ACS Publications. (2020, July 6).
- Research and Reviews. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Arborpharm. (2023, December 11).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Applications of Chromatography in the Pharmaceutical Industry. (2025, September 28).
- Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ResearchGate. (n.d.).
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Manufacturing Chemist. (2019, January 2).
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
- Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13).
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermedi
- PharmaCompass.com. (n.d.).
- Syrris. (n.d.).
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
- Insights on Impurity Control in Pharmaceutical Intermedi
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (n.d.).
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- ResearchGate. (2025, August 6).
- Labcompare.com. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing.
- YouTube. (2025, April 5).
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
Sources
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. csnvchem.com [csnvchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. veeprho.com [veeprho.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. moravek.com [moravek.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech-spain.com [biotech-spain.com]
- 11. tapi.com [tapi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. nbinno.com [nbinno.com]
- 19. m.youtube.com [m.youtube.com]
- 20. shyzchem.com [shyzchem.com]
- 21. labcompare.com [labcompare.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 24. researchgate.net [researchgate.net]
- 25. ahelixbiotech.com [ahelixbiotech.com]
- 26. rroij.com [rroij.com]
- 27. ijprajournal.com [ijprajournal.com]
- 28. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. youtube.com [youtube.com]
- 35. database.ich.org [database.ich.org]
- 36. mca.gm [mca.gm]
Technical Support Center: Enhancing Stereoselectivity in Asymmetric Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Asymmetric Amination Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to stereoselectivity in your experiments. Chiral amines are critical building blocks in over 40% of small molecule pharmaceuticals, making the control of stereochemistry paramount.[1] This resource provides in-depth, cause-and-effect troubleshooting, detailed protocols, and answers to frequently asked questions to help you achieve higher enantiomeric excess (ee) in your reactions.
Troubleshooting Guide: Low Stereoselectivity
Poor enantioselectivity is one of the most common hurdles in asymmetric amination. This guide provides a structured approach to identifying and resolving the root causes.
Problem: My asymmetric amination reaction shows low enantiomeric excess (ee). Where do I start?
Low stereoselectivity is rarely due to a single factor but rather an interplay of multiple parameters. A systematic approach is crucial for effective troubleshooting. The primary areas to investigate are the catalyst system (metal and ligand), reaction conditions (solvent and temperature), and the substrate itself (including protecting groups).
Below is a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Part 1: Catalyst and Ligand Issues
The chiral catalyst is the heart of the asymmetric transformation. Its structure, purity, and interaction with the substrate dictate the stereochemical outcome.
Q1: I'm seeing poor ee%. Could my chiral ligand or catalyst be the problem?
Answer: Absolutely. The issue could stem from the ligand's intrinsic properties or its degradation.
-
Causality: The enantioselectivity of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the R and S enantiomers. The chiral ligand creates a specific three-dimensional environment around the metal center, making one of these transition states energetically more favorable.
-
Troubleshooting Steps:
-
Verify Purity: Impurities, including enantiomeric impurities in the ligand itself or residual reagents from synthesis, can interfere with catalysis or provide a non-selective background reaction pathway. Re-purify the ligand (e.g., via recrystallization or chromatography) and ensure the metal precursor is of high purity.
-
Ligand Architecture: The chosen ligand may not be optimal for your specific substrate. The steric and electronic properties of the ligand are critical.[2] For instance, in transition metal-catalyzed hydrogenations, a vast array of chiral phosphorus ligands has been developed because subtle changes to the ligand backbone or substituents can dramatically impact enantioselectivity.[3] Consider screening a small library of ligands with varied steric bulk or electronic properties (e.g., phosphines with different cone angles or N-heterocyclic carbenes with different wingtip groups).[3][4]
-
Catalyst Deactivation/Poisoning: The product amine, especially if it's a primary or N-alkyl amine, can be highly nucleophilic and may coordinate strongly to the metal center, leading to catalyst deactivation or inhibition.[3][5] This can disrupt the catalytic cycle and favor non-selective pathways. Consider using a higher catalyst loading or adding the amine substrate slowly to maintain a low concentration.
-
Moisture and Air Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Water can lead to the hydrolysis of imine intermediates, which not only consumes the intermediate but can also generate catalyst poisons like ammonia.[5]
-
Part 2: Reaction Condition Optimization
The reaction environment plays a crucial role in modulating the catalyst's performance and the stability of the key transition states.
Q2: How significantly do solvent and temperature affect the stereoselectivity of my amination?
Answer: Solvent and temperature are critical parameters that directly influence the energetics of the stereodetermining step. Their optimization is often essential for achieving high enantioselectivity.
-
Solvent Effects: The solvent can influence the reaction in several ways:
-
Solvation of Transition States: Different solvents can stabilize the diastereomeric transition states to different extents. A change in solvent polarity or coordinating ability can invert or enhance selectivity.[6] For example, non-polar aprotic solvents like toluene or dichloromethane are common, but sometimes more coordinating solvents like THF or even protic solvents like t-amyl alcohol can be optimal.[7]
-
Catalyst Aggregation/Speciation: The solvent can affect the aggregation state or the active species of the catalyst in solution, thereby altering the chiral environment.
-
Solubility: Ensure all components, especially the catalyst, are fully dissolved at the reaction temperature to maintain a homogeneous system.
-
-
Temperature Effects:
-
Thermodynamic Control: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the enantiomeric ratio is related to the difference in the activation energies of the two competing pathways. Lowering the reaction temperature generally increases the influence of the enthalpy term (ΔΔH‡), often leading to higher enantioselectivity, provided the reaction rate remains practical.[8]
-
Inversion Phenomenon: In some rare cases, an "isoenantioselective temperature" exists where the selectivity is null. Above or below this temperature, the selectivity may even invert.[8][9] This highlights the importance of screening a range of temperatures (e.g., from -20 °C to 60 °C).
-
| Parameter | Typical Starting Point | Optimization Range | Rationale |
| Solvent | Toluene or CH₂Cl₂ | Screen a range: Hexanes, THF, Dioxane, Ethyl Acetate, 1,4-Difluorobenzene[10] | To modulate transition state stabilization and catalyst solubility.[6] |
| Temperature | Room Temperature (20-25 °C) | -20 °C to 60 °C | To maximize the energetic difference between diastereomeric transition states.[8] |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Can affect catalyst aggregation and reaction kinetics. |
Part 3: Substrate and Protecting Group Effects
The structure of the substrate, including the choice of protecting groups, must be compatible with the chiral catalyst to achieve effective stereochemical communication.
Q3: My protocol works for a model substrate, but the enantioselectivity drops with my actual substrate. Why?
Answer: This is a common challenge. The catalyst's chiral environment must effectively differentiate between the two prochiral faces of your specific substrate. Steric and electronic differences between your substrate and the model system are likely the cause.
-
Steric Hindrance: The substrate must fit into the chiral pocket of the catalyst. If your substrate is significantly larger or has a different shape than the one for which the catalyst was optimized, the steric interactions that govern stereoselectivity will be altered.[11][12]
-
Electronic Effects: Electron-donating or withdrawing groups on the substrate can change the reactivity of the functional group being aminated (e.g., a ketone or alkene) and influence its interaction with the metal center.
-
Protecting Groups (PGs): In amination reactions, particularly of amino ketones or amino alkenes, the choice of the amine protecting group is critical. The PG should not be viewed merely as a passive spectator.
-
Function: A protecting group prevents the amine from acting as a nucleophile or base, which could poison the catalyst.[13][14]
-
Stereodirecting Influence: The size and nature of the PG can be a key element in stereodifferentiation. A bulky protecting group might be required to create the necessary steric clash in the transition state to favor one enantiomer. Conversely, a PG that is too large may prevent the substrate from binding to the catalyst effectively.
-
Common PGs for Amines: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common starting points. However, screening other groups like Fmoc (fluorenylmethyloxycarbonyl) or even custom sterically demanding amide groups may be necessary.[13][15]
-
Experimental Protocol: Systematic Optimization of Stereoselectivity
This protocol outlines a general workflow for optimizing a metal-catalyzed asymmetric amination reaction experiencing low ee%.
Objective: To systematically screen key parameters to identify conditions that maximize enantiomeric excess.
1. Materials & Setup:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere.
- Use anhydrous solvents from a solvent purification system or freshly distilled.
- Use high-purity catalyst precursor and chiral ligand.
- Set up parallel reactions in vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
2. Baseline Reaction:
- Run the reaction using the originally reported or your initial conditions. This will serve as your baseline (Control).
- Example: Substrate (1.0 equiv), Amine source (1.2 equiv), Catalyst Precursor (e.g., [Rh(COD)Cl]₂, 1 mol%), Chiral Ligand (2.2 mol%), Solvent (Toluene, 0.1 M), Temperature (25 °C), Time (24 h).
- Carefully quench the reaction, work up, and purify the product. Analyze the yield and determine the ee% by chiral HPLC or SFC.
3. Parameter Screening (Round 1 - Broad Screen):
- Solvent Screen: Set up identical reactions, but vary the solvent. Choose solvents with different properties.
- Reaction A: Toluene (non-polar, aromatic)
- Reaction B: Dichloromethane (polar, aprotic)
- Reaction C: Tetrahydrofuran (THF) (coordinating)
- Reaction D: Hexanes (non-polar, aliphatic)
- Temperature Screen: Using the best solvent from the initial screen, run the reaction at different temperatures.
- Reaction E: 0 °C
- Reaction F: 25 °C (Control)
- Reaction G: 50 °C
4. Data Analysis and Refinement (Round 2 - Fine-Tuning):
- Analyze the ee% and yield from Round 1. Identify the most promising solvent and temperature range.
- If a lower temperature gave better ee% but low conversion, you may need to increase reaction time or catalyst loading.
- If no condition provides significant improvement (>20% ee), the issue likely lies with the catalyst-substrate match. Proceed to screen different chiral ligands or modify the substrate's protecting group.
Caption: Workflow for reaction parameter optimization.
Frequently Asked Questions (FAQs)
Q: Can I use a biocatalyst like a transaminase instead of a metal catalyst? A: Yes, ω-transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones.[16] They often offer extremely high enantioselectivity (>99% ee) and operate under mild, aqueous conditions.[16][17] If you are working with ketones, especially those without extensive steric bulk, this is an excellent alternative to explore. Protein engineering has also expanded the substrate scope of these enzymes to include bulkier molecules.[16][18]
Q: My reaction involves an N-aryl imine. Are there specific ligands that work well for this class of substrates? A: Yes, the asymmetric hydrogenation of N-aryl imines is a well-studied area. Iridium complexes bearing phosphino-oxazoline (PHOX) ligands are known to be highly effective.[1] Additionally, ligands with a spiranic backbone have also shown high activity and selectivity, achieving up to 97% ee.[1]
Q: I am performing an allylic amination. What are the key challenges for stereoselectivity in this reaction? A: For asymmetric allylic amination, controlling both regioselectivity (linear vs. branched product) and enantioselectivity is crucial.[19] The reaction often proceeds through a π-allyl intermediate, and the chiral ligand must control the facial selectivity of the nucleophilic attack by the amine.[19] Recent advances have utilized dual catalysis systems or novel ligand designs to tackle unactivated terminal alkenes, which have historically been challenging substrates.[19]
Q: What is the role of an additive, like a Brønsted acid or base, in enhancing stereoselectivity? A: Additives can play several roles. In some systems, a co-catalyst is essential. For instance, in dual catalytic systems for the amination of alcohols, a chiral phosphoric acid can cooperate with a chiral Iridium complex.[20] The acid activates the intermediate imine, holding it within the chiral pocket through non-covalent interactions, which dictates the stereochemical outcome of the hydride addition.[20] In other cases, a simple acid or base can suppress side reactions or ensure the catalyst remains in its active state.
References
- Technical Support Center: Asymmetric Reductive Amination - Benchchem. (n.d.). BenchChem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Accounts of Chemical Research, 54(21), 4063-4077.
- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews.
- Grange, R. L., Clizbe, E. A., & Evans, P. A. (2016). Recent Developments in Asymmetric Allylic Amination Reactions. Synthesis, 48(18), 2911-2968.
- Wu, S., Li, Y., Wang, Y., & Xu, G. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 24(13), 10817. MDPI.
- Neetha, J., & Sunoj, R. B. (2020). Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions. Chemical Science, 11(23), 5935-5942. Royal Society of Chemistry.
- Polo, E., & Tellitu, I. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1149-1158. Royal Society of Chemistry.
- Butters, M., Harvey, J. N., Jover, J., & Vedejs, E. (2010). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 107(39), 16778-16782.
- Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines. (2022). Science, 378(6625), 1207-1213. PubMed.
- Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. (2004). Dalton Transactions, (15), 2335-2342. Royal Society of Chemistry.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis.
- Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. (2024).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Catalysts, 14(7), 452.
- Tailored construction of single-cell catalysts for asymmetric amination... (n.d.).
- Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. (2018). Accounts of Chemical Research, 51(9), 2056-2067.
- Asymmetric Enamine Catalysis. (2007). Chemical Reviews, 107(12), 5471-5569.
- Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. (2021). Journal of the American Chemical Society.
- Factors Affecting Enantioselectivity: Allosteric Effects. (2009). In Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions.
- Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. (2014). Proceedings of the National Academy of Sciences, 111(49), 17420-17424.
- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2018). Chemistry – A European Journal, 24(54), 14457-14461.
- Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. (2024).
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). International Journal of Molecular Sciences, 14(12), 24785-24796. PubMed Central.
- Catalytic C–H amination: the stereoselectivity issue. (2011). Chemical Society Reviews, 40(4), 1937-1951. Royal Society of Chemistry.
- Temperature drop triggers chirality twist. (2017). Chemistry World.
- Recent developments for intermolecular enantioselective amination of non-acidic C(sp 3 )–H bonds. (2023). Chemical Science. Royal Society of Chemistry.
- Avoid Protecting Groups. (2019). In Green Chemistry: Principles and Case Studies.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951. MDPI.
- Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. (2019).
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2012).
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2018). Chemical Science, 9(21), 4795-4799. Royal Society of Chemistry.
- Organic Letters Ahead of Print. (2026).
- Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. (2021). ACS Catalysis.
- Direct asymmetric reductive amination of different ketones using... (n.d.).
- A "Sterically Stressed" Amide as a Protecting Group for Amines. (2023). ChemistryViews.
- Protecting Groups. (n.d.).
- They think it's all Overman... It is now! (2023). Organic Chemistry Retrosynthesis. YouTube.
- Protecting group. (n.d.). In Wikipedia.
- Reductive amination difficulties - poor conversion. (2024). Reddit.
- Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases. (2020).
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 16. mdpi.com [mdpi.com]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Chroman Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with poorly soluble chroman derivatives. The chroman scaffold is a core structure in many biologically active compounds, including Vitamin E analogues (tocopherols, tocotrienols), but its inherent lipophilicity often leads to poor aqueous solubility, hindering preclinical evaluation and therapeutic development.[1] This resource is designed to provide not just protocols, but the underlying scientific rationale to help you make informed decisions in your experimental design.
Section 1: Foundational Concepts & Initial Troubleshooting (FAQs)
This section addresses the most common initial questions researchers face when confronting solubility issues with their chroman derivatives.
Q1: Why are my chroman derivatives consistently showing poor aqueous solubility?
A: The chroman ring system is fundamentally hydrophobic. This, combined with other lipophilic substituents often present in active derivatives, leads to a high log P value. According to the Biopharmaceutics Classification System (BCS), many of these compounds fall into Class II (low solubility, high permeability).[1][2] This means their absorption after oral administration is primarily limited by how quickly and completely they can dissolve in the gastrointestinal fluid, a prerequisite for absorption.[1][2]
Q2: I've observed high variability in plasma concentrations during my animal studies. Could this be related to solubility?
A: Absolutely. High variability is a classic hallmark of poor aqueous solubility. When a compound's dissolution is the rate-limiting step, small, uncontrolled variations in the gastrointestinal environment (e.g., presence of food, pH fluctuations) can lead to large differences in absorption between subjects. This is often referred to as a "food effect," particularly with lipid-based formulations.[3] Addressing the solubility issue is the first step to achieving more consistent and predictable in vivo exposure.[1]
Q3: What are the main categories of strategies I should consider for improving the solubility of my chroman derivative?
A: There are three primary pillars for solubility enhancement:
-
Chemical Modification: Altering the molecule itself to be more water-soluble, typically through a prodrug approach.[4][5]
-
Physical Modification & Particle Engineering: Changing the solid-state properties of the drug, such as reducing particle size or creating amorphous forms, to increase the dissolution rate.[6][7]
-
Formulation-Based Approaches: Combining the drug with excipients to create a delivery system that enhances solubilization in aqueous media. This is the most common and versatile category, including solid dispersions, cyclodextrin complexation, and lipid-based formulations.[1][8][9]
The following diagram provides a decision-making framework to help you select an appropriate starting point based on the properties of your compound and your experimental goals.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 2: Formulation-Based Strategies: Troubleshooting & Protocols
Formulation-based approaches are often the first line of defense as they do not require chemical modification of the active compound.
Solid Dispersions
A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[10][11] This enhances solubility by improving wettability, reducing particle size to the molecular level, and, most importantly, maintaining the drug in a high-energy amorphous state.[12][13]
Q: My prepared solid dispersion shows crystalline peaks in PXRD analysis. What went wrong?
A: This indicates that your drug did not remain in an amorphous state and has either failed to disperse molecularly or has recrystallized. Here’s a troubleshooting guide:
-
Drug-Polymer Immiscibility: The drug and polymer may not be sufficiently miscible. Try screening different polymers (e.g., PVP K30, HPMC, Soluplus®). The polymer should ideally have a good interaction potential (e.g., hydrogen bonding) with your chroman derivative.
-
Incorrect Drug Loading: You may have exceeded the saturation solubility of the drug in the polymer. Reduce the drug-to-polymer ratio (e.g., from 1:4 to 1:9).
-
Slow Solvent Evaporation: If using the solvent evaporation method, slow removal of the solvent can allow the drug molecules time to arrange into a crystalline lattice.[14] Ensure you are using a rotary evaporator under sufficient vacuum and appropriate temperature to expedite this process.
-
Thermal Degradation: If using the fusion/melt extrusion method, the temperature might be too high, causing degradation, or too low, preventing complete dissolution of the drug in the polymer melt.[11] Perform a thermal analysis (DSC) of your drug and polymer first to identify the correct processing window.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is designed to create a 1:9 drug-to-polymer solid dispersion.
-
Dissolution: Accurately weigh 10 mg of your chroman derivative and 90 mg of Polyvinylpyrrolidone (PVP K30). Dissolve both components in a minimal amount of a common volatile solvent (e.g., 5 mL of methanol or acetone) in a round-bottom flask.[14]
-
Mixing: Ensure complete dissolution by sonicating or vortexing the solution for 5 minutes. The solution should be perfectly clear.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that is warm enough to facilitate evaporation but well below the boiling point of the solvent (e.g., 40°C for methanol). Apply vacuum and rotate the flask to create a thin film on the wall. Continue until all solvent is removed.[14]
-
Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Processing: Scrape the resulting solid from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Validation (Critical Step):
-
Powder X-Ray Diffraction (PXRD): Analyze the powder. The absence of sharp peaks characteristic of the crystalline drug (a "halo" pattern) confirms an amorphous state.
-
Differential Scanning Calorimetry (DSC): Run a DSC scan. The absence of the drug's melting endotherm confirms it is molecularly dispersed. A single glass transition temperature (Tg) between that of the drug and polymer indicates a miscible system.
-
Caption: Workflow for solid dispersion preparation and validation.
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like chroman derivatives, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the CD cavity, presenting a more hydrophilic complex to the aqueous environment.[17][18][19]
Q: My solubility enhancement with β-cyclodextrin is minimal. What can I do?
A: This is a common issue. Here are the key factors to investigate:
-
Cavity Size Mismatch: The size of the chroman derivative may not be optimal for the β-cyclodextrin cavity. Consider screening other CDs. α-CD has a smaller cavity, while γ-CD has a larger one.[18]
-
Low Intrinsic Solubility of β-CD: Native β-cyclodextrin itself has limited aqueous solubility. Switching to a modified, more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can dramatically improve complexation efficiency and overall solubility.[9][17]
-
Inefficient Complexation Method: The method used to form the complex is critical. Simple physical mixing is often insufficient. Techniques like kneading, co-precipitation, or freeze-drying provide the necessary energy and interaction time to form a true inclusion complex.[10][12]
Experimental Protocol: Preparation of an Inclusion Complex by Kneading
This method is effective for lab-scale preparation and requires minimal equipment.[12][14]
-
Molar Ratio Calculation: Determine the desired molar ratio (commonly 1:1) of the chroman derivative to HP-β-CD. Weigh the corresponding amounts.
-
Initial Mixing: Place the HP-β-CD in a glass mortar. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to form a paste.
-
Drug Incorporation: Add the weighed chroman derivative to the paste.
-
Kneading: Triturate the mixture vigorously with a pestle for 30-45 minutes. The mechanical energy applied during this step is crucial for forcing the drug into the cyclodextrin cavity. Add more of the hydroalcoholic solution as needed to maintain a paste-like consistency.[14]
-
Drying: Spread the resulting paste on a glass tray and dry it in an oven at a moderate temperature (e.g., 50°C) until the weight is constant.
-
Final Processing: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Validation: Characterize the product using DSC, PXRD, and FTIR spectroscopy to confirm the formation of the inclusion complex and compare its dissolution profile against a simple physical mixture of the drug and HP-β-CD.
Other Formulation Approaches
| Strategy | Mechanism of Action | Common Troubleshooting Issue | Recommended Solution |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon dilution in aqueous media, it spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug solubilized.[1][7] | The formulation "cracks" or precipitates upon dilution. | The surfactant-to-oil ratio is incorrect, or the components are not optimized. Construct a ternary phase diagram to identify the optimal self-emulsification region for your specific oil, surfactant, and co-solvent combination. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm), which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[2][20] | Particles aggregate and settle over time. | The stabilizer (surfactant or polymer) concentration is too low or the chosen stabilizer is inappropriate. Screen different stabilizers (e.g., Poloxamer 188, Tween 80) at various concentrations to ensure sufficient steric or electrostatic stabilization. |
| Micellar Solubilization | Surfactants above their critical micelle concentration (CMC) form micelles, which have a hydrophobic core that can encapsulate the chroman derivative, increasing its apparent solubility in the bulk aqueous phase.[21][22][23] | Solubility enhancement is only observed at very high surfactant concentrations, which may be toxic. | The chosen surfactant may not be efficient. The solubilization capacity depends on the surfactant's molecular structure (e.g., hydrophobic chain length).[24] Screen a variety of non-ionic (e.g., Tweens, Cremophors) and ionic surfactants to find one with a lower CMC and higher solubilization capacity. |
Section 3: Chemical Modification - The Prodrug Approach
When formulation strategies are insufficient or undesirable, chemically modifying the chroman derivative into a more soluble prodrug is a powerful alternative.[25][26]
Q: What is a prodrug, and how can it improve the solubility of my chroman derivative?
A: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[4][27] To improve aqueous solubility, a highly polar or ionizable promoiety (e.g., phosphate, amino acid, polyethylene glycol) is temporarily attached to a functional group on the chroman derivative (commonly a hydroxyl group). This new, more soluble molecule can be formulated in an aqueous solution. After administration, enzymes in the body (e.g., phosphatases, esterases) cleave the promoiety, releasing the original active chroman derivative at the site of action.[4][27]
Q: My prodrug is stable in buffer, but I see no parent drug in my in vivo studies. What could be the problem?
A: This suggests a failure in the in vivo bioconversion of the prodrug to the active parent drug.
-
Enzymatic Stability of the Linker: The chemical bond linking the promoiety to the drug might be too stable and not susceptible to cleavage by the relevant enzymes in the species you are testing. For example, an ester linkage is typically cleaved by esterases, but steric hindrance near the linkage can prevent enzymatic access.[4]
-
Incorrect Site of Release: The prodrug may be designed for cleavage in the blood, but if it's rapidly cleared by the kidneys before conversion, you won't see exposure of the parent drug. The design of the linker is critical to control the rate and location of drug release.[4]
-
Analytical Issues: Ensure your analytical method can detect both the prodrug and the parent drug. It's possible the parent drug is being formed but is rapidly metabolized or cleared, and your sampling time points are missing the exposure window.[1]
References
- Technical Support Center: Improving the Bioavailability of Chromanol Derivatives. Benchchem.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012-10-30.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Enhancing prodrug development, strategies and challenges. ResearchGate. 2025-11-26.
- Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. 2025-08-06.
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. 2025-07-01.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Prodrug strategies to overcome poor water solubility. PubMed. 2007-07-30.
- Micellar solubilization. Wikipedia.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. 2015-12-29.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011-05-28.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 2024-03-15.
- Formulation strategies for poorly soluble drugs. ResearchGate. 2025-07-10.
- Formulation of poorly soluble compounds. EMA. 2010-05-31.
- Chemical Sensors Based on Cyclodextrin Derivatives. PMC - NIH. 2008-08-25.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central. 2023-07-28.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. 2020-06-20.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.
- Pharmaceutical Uses of Cyclodextrins and Derivatives. Request PDF. ResearchGate. 2025-08-09.
- Micellar Solubilization (CHE ). YouTube. 2015-06-24.
- Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. PMC - NIH. 2022-08-08.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. japer.in [japer.in]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Chemical Sensors Based on Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scienceasia.org [scienceasia.org]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. johronline.com [johronline.com]
Technical Support Center: Addressing Catalyst Deactivation in Chroman Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of chromans and related heterocyclic scaffolds. Catalyst deactivation is an unavoidable challenge that can significantly impact reaction efficiency, reproducibility, and process economics.[1][2] This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating common catalyst deactivation issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst deactivation in the context of chroman synthesis.
Q1: What is catalyst deactivation? A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2][3] In an industrial or research setting, this translates to slower reaction rates, lower product yields, and reduced process efficiency. While deactivation is an inevitable thermodynamic process for all catalysts, its rate can be managed and controlled.[2][4]
Q2: What types of catalysts are commonly used for chroman synthesis and are susceptible to deactivation? A: The synthesis of the chroman scaffold is versatile, employing a range of catalytic systems. Common examples include:
-
Organocatalysts: Bifunctional thioureas or cinchona alkaloid derivatives are used in asymmetric reactions like oxa-Michael–Michael cascades.[5][6]
-
Brønsted Acids: Strong acids like triflimide (Tf₂NH) are effective for annulation reactions.[7]
-
Transition Metal Catalysts:
All these catalytic systems are susceptible to various forms of deactivation depending on the reaction conditions and substrate purity.
Q3: What are the primary mechanisms of catalyst deactivation? A: Deactivation mechanisms can be broadly categorized as chemical, thermal, and mechanical.[2][11] The most common mechanisms encountered in chroman synthesis are:
-
Poisoning: Strong chemisorption of impurities onto the catalyst's active sites, rendering them inaccessible to reactants.[4][12][13]
-
Fouling (or Coking): Physical deposition of carbonaceous materials (coke) or insoluble byproducts on the catalyst surface, blocking pores and active sites.[4][12][14]
-
Thermal Degradation (Sintering): The agglomeration of small catalyst particles (especially in supported metal catalysts) into larger ones at high temperatures, leading to a significant loss of active surface area.[4][14][15]
-
Leaching: The dissolution of the active catalyst species from its support into the reaction medium, a common issue for heterogenized catalysts.[16]
Section 2: Troubleshooting Guide
This guide is structured around common experimental observations. Follow the logical flow to diagnose the root cause of catalyst deactivation and implement effective solutions.
Problem 1: Sudden and Drastic Drop in Reaction Yield/Conversion (Within a single run or on first reuse)
-
Observable Symptoms: Reaction fails to reach completion or shows minimal conversion (<10%) where it was previously high (>90%). The drop in activity is sharp and immediate.
-
Probable Cause: Catalyst Poisoning . This is the most likely culprit for rapid, severe deactivation.[15] Poisons bind strongly to active sites, and even trace amounts can have a profound impact.[4][15]
-
Diagnostic Steps & Analysis:
-
Review Reagent History: Was a new batch of solvent, substrate, or reagent used? Impurity profiles can vary significantly between suppliers or even lots.[15]
-
Identify Potential Poisons: Common poisons for metal catalysts (Ru, Pd, Rh) include:
-
Analytical Confirmation: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the presence of foreign elements like sulfur, phosphorus, or heavy metals.[16]
-
-
Solutions & Mitigation Strategies:
-
Feedstock Purification: Pass solvents and liquid reagents through a guard bed of activated alumina or activated carbon to remove polar impurities before they enter the reactor.[15]
-
High-Purity Reagents: Source reagents and gases from suppliers with certified high purity.[15]
-
Inert Atmosphere: For oxygen- or moisture-sensitive catalysts (e.g., many Ru-based hydrogenation catalysts), ensure all operations are performed under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[15]
-
Problem 2: Gradual Decrease in Catalyst Activity Over Several Runs
-
Observable Symptoms: The reaction time required to reach full conversion increases with each catalyst recycle. The yield per cycle steadily decreases.
-
Probable Cause: Fouling (Coking) or Leaching .
-
Fouling: Polymeric or carbonaceous byproducts slowly accumulate on the catalyst surface, blocking active sites.[4][12] This is common in reactions involving aldehydes or other easily polymerizable species.
-
Leaching: For supported catalysts, a small amount of the active metal may dissolve into the reaction medium with each cycle, gradually depleting the catalyst.[16]
-
-
Diagnostic Steps & Analysis:
-
Visual Inspection: A fouled catalyst often appears darker or coated with a residue.[16]
-
Quantify Coke: Use Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to quantify the amount of deposited carbonaceous material.[16]
-
Detect Leaching: Analyze the reaction filtrate using ICP-MS or Atomic Absorption Spectroscopy (AAS) to detect the presence of the catalyst's metal component in the solution.[16]
-
-
Solutions & Mitigation Strategies:
-
Optimize Reaction Conditions: Adjust temperature, pressure, or reactant concentrations to minimize the formation of byproducts that lead to fouling.[12]
-
Catalyst Regeneration (for Fouling): A fouled catalyst can often be regenerated. A common method is controlled calcination (heating in air or diluted oxygen) to burn off carbonaceous deposits. See Protocol 1 for a general procedure.[15][16]
-
Improve Catalyst Immobilization (for Leaching): If leaching is confirmed, consider using a different support, modifying the support surface for stronger interaction, or changing the ligand system to better anchor the active species.[16]
-
Problem 3: Loss of Enantioselectivity in Asymmetric Synthesis
-
Observable Symptoms: The product yield remains acceptable, but the enantiomeric excess (ee%) drops significantly.
-
Probable Cause: Partial Poisoning or Degradation of the Chiral Ligand .
-
Diagnostic Steps & Analysis:
-
Check for Water: Water is a known deactivating agent for many catalytic systems.[1] Ensure all reagents and glassware are scrupulously dry. Consider adding molecular sieves to the reaction.[15]
-
Analyze Ligand Integrity: Use techniques like NMR or HPLC to compare the recovered ligand from the spent catalyst with a fresh sample to check for degradation.
-
-
Solutions & Mitigation Strategies:
-
Rigorous Drying: Dry solvents over appropriate drying agents and distill them. Dry substrates under vacuum. Flame-dry all glassware before use.
-
Control Stoichiometry: Carefully optimize the stoichiometry of any additives, especially bases, as excess can sometimes promote ligand degradation.[15]
-
Reagent Purity: As with general poisoning, ensure the highest purity of all reaction components to avoid subtle interactions with the chiral ligand.[15]
-
Summary of Deactivation Mechanisms
The following table summarizes the key characteristics of each major deactivation mechanism to aid in rapid diagnosis.
| Deactivation Mechanism | Onset of Activity Loss | Reversibility | Common Causes in Chroman Synthesis | Primary Solution |
| Poisoning | Rapid, Sudden | Often Irreversible | Sulfur/Nitrogen impurities in reagents, CO in gas feeds.[4][15] | Feedstock Purification |
| Fouling / Coking | Gradual | Reversible | Polymerization of aldehydes or byproducts on the catalyst surface.[12][17] | Regeneration by Calcination |
| Sintering | Gradual (at high temp.) | Irreversible | Exceeding the catalyst's thermal stability limit.[14][15][18] | Strict Temperature Control |
| Leaching | Gradual | Irreversible | Weakly anchored active species on a support.[16] | Improved Catalyst Design |
Section 3: Diagrams & Workflows
Visual aids can clarify complex troubleshooting processes and deactivation pathways.
Troubleshooting Workflow
This diagram provides a logical path from an observed problem to its likely cause and solution.
Caption: A troubleshooting workflow for catalyst deactivation.
Mechanisms of Catalyst Deactivation
This diagram illustrates how different deactivation mechanisms affect a supported metal catalyst.
Caption: Major pathways of catalyst deactivation on a surface.
Section 4: Experimental Protocols
These generalized protocols should be adapted to your specific catalyst and reaction system.
Protocol 1: General Procedure for Catalyst Regeneration via Calcination (for Coking/Fouling)
Objective: To remove carbonaceous deposits from a solid catalyst by controlled oxidation.
WARNING: This procedure involves high temperatures. Use appropriate personal protective equipment (PPE) and a well-ventilated furnace.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation. Wash thoroughly with a suitable solvent (e.g., ethyl acetate, dichloromethane) to remove residual reactants and products. Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Setup: Place the dried, deactivated catalyst in a ceramic crucible. Place the crucible in a programmable tube furnace or muffle furnace.
-
Purge: Purge the furnace with an inert gas (Nitrogen or Argon) while slowly ramping the temperature to 200 °C to remove any remaining volatile organic compounds.
-
Oxidation: Switch the gas flow to a lean air/N₂ mixture (typically 2-5% O₂). This controlled introduction of oxygen prevents runaway combustion that could cause thermal damage (sintering) to the catalyst.
-
Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 350-500 °C, but this must be below the catalyst's sintering temperature). Hold at this temperature for 3-5 hours.
-
Cooldown: After the hold period, switch the gas back to inert (N₂) and allow the furnace to cool down to room temperature.
-
Post-Treatment (if necessary): Some catalysts, particularly metal catalysts, may require a reduction step (e.g., under H₂ flow) after calcination to restore the active metallic phase. This step is highly catalyst-specific.
Protocol 2: Feedstock Purification Using an Activated Alumina Column
Objective: To remove polar impurities (potential poisons) from solvents or liquid substrates.
-
Column Preparation: Select a glass chromatography column. Place a small plug of glass wool at the bottom.
-
Slurry Packing: In a beaker, create a slurry of activated alumina (neutral, Brockmann I) in the solvent you wish to purify.
-
Packing the Column: Pour the slurry into the column. Allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the column run dry. Add a thin layer of sand on top of the alumina bed to prevent disturbance.
-
Purification: Carefully add the solvent or liquid substrate to be purified to the top of the column. Collect the purified liquid as it elutes from the bottom. The first few milliliters should be discarded.
-
Storage: Store the purified feedstock over molecular sieves to keep it dry and under an inert atmosphere.
References
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). National Institutes of Health.
- Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2017). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 82(15), 8100–8106.
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2019). Organic & Biomolecular Chemistry.
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (n.d.). The Journal of Organic Chemistry.
- Catalyst poisoning and deactivation in the synthesis of (R)-5,7-Difluorochroman-4-ol. (n.d.). BenchChem.
- Synthesis of chromans and flavanes. (n.d.). Organic Chemistry Portal.
- Catalyst deactivation challenges in FCC and how to prevent them. (2024, June 19). CAS.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. (n.d.). BenchChem.
- Ahmed, M. A. A. (2013).
- Catalyst deactivation mechanisms and how to prevent them. (2024, June 19). CAS.
- Van der Pijl, F., Smits, R. F. F., & de Bruin, B. (2015). Catalytic Synthesis of 2H-Chromenes.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). SABIC.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- C
- Mechanism of Catalyst Deactivation. (2001).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020).
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Deactivation and regeneration of catalyst used in synthesis of cumene. (2006).
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.).
- Zhang, S., et al. (2021). Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts.
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromane synthesis [organic-chemistry.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 14. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During Functionalization of Chiral Amines
Welcome to the Technical Support Center for chiral amine functionalization. As researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of your molecules is paramount. The biological activity of a chiral amine is often exclusive to a single enantiomer, making the prevention of racemization a critical challenge.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with these stereochemically sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with chiral amines?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[3] For chiral amines, this means the specific three-dimensional arrangement at the chiral center is lost. This is a significant problem in pharmaceutical development because different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] The presence of an unwanted enantiomer can lead to reduced efficacy or harmful side effects.[1]
Q2: What are the primary mechanisms that cause racemization in chiral amines during functionalization?
A2: Racemization typically occurs when the chiral center, or an adjacent atom, is transiently converted into a planar, achiral intermediate.[3][4][5] Key mechanisms include:
-
Imine/Enamine Formation: Reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the α-carbon.[4]
-
Deprotonation-Reprotonation: If there is an acidic proton at the chiral center (e.g., α to a carbonyl group), a base can remove it to form a planar carbanion or enolate.[6] Subsequent protonation can occur from either face of the planar intermediate, leading to a racemic mixture.[3][6]
-
Carbocation Formation: Reactions proceeding through a carbocation intermediate at the chiral center will lead to racemization, as the incoming nucleophile can attack the planar carbocation from either side with equal probability.[3]
Q3: How do common reaction conditions influence racemization?
A3: Several factors can promote racemization:
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the barrier to racemization.[4]
-
Presence of Acid or Base: Both acids and bases can catalyze the formation of the achiral intermediates described above.[4] The strength and concentration of the acid or base are critical factors.
-
Solvent Choice: The polarity and proticity of the solvent can stabilize the intermediates that lead to racemization.[4]
-
Prolonged Reaction Times: The longer a chiral amine is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric excess.[1][4]
Troubleshooting Guide: Common Functionalization Reactions
This section addresses specific issues that can arise during common functionalization reactions of chiral amines and provides targeted solutions.
Issue 1: Racemization during N-Acylation or N-Sulfonylation
Symptoms: You have coupled your chiral amine with an acyl or sulfonyl chloride, but chiral HPLC analysis of the product shows a significant loss of enantiomeric purity.
Causality Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Base | The use of a strong, non-hindered base (e.g., triethylamine) can deprotonate the α-proton, especially if it is activated by an adjacent electron-withdrawing group, leading to enolization and racemization.[4] | 1. Use a Hindered Base: Employ a sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize deprotonation of the α-carbon. 2. Use a Weaker Base: If applicable, a weaker base such as sodium bicarbonate or potassium carbonate may be sufficient to scavenge the acid byproduct without promoting racemization.[7] |
| High Temperature | Running the reaction at elevated temperatures can provide enough energy to facilitate epimerization.[4] | Low-Temperature Reaction: Perform the acylation at 0 °C or below. Slowly warm the reaction to room temperature only if necessary for completion. |
| Coupling Reagent | Certain coupling reagents used in amide bond formation are more prone to causing racemization of amino acid derivatives.[4][8] | Select Racemization-Suppressing Reagents: Use coupling reagents known to minimize racemization, such as HATU, HBTU, or PyBOP, often in conjunction with additives like HOBt or HOAt.[9][10][11] For particularly sensitive substrates, consider newer "racemization-free" coupling reagents.[8][12] |
| Prolonged Reaction Time | Extended exposure to basic conditions increases the likelihood of racemization.[1][4] | Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue 2: Racemization during N-Alkylation
Symptoms: After alkylating your chiral amine, the enantiomeric excess (ee) of the tertiary amine product is significantly lower than that of the starting secondary amine.
Causality Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | Traditional N-alkylation methods often require harsh conditions (strong bases, high temperatures) that can lead to racemization, especially with sterically hindered amines.[13] | Mild Alkylation Protocols: 1. Tosylates with a Hindered Base: A method using alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine in toluene has been shown to be effective for hindered secondary amines without causing racemization.[13] 2. Reductive Amination: This two-step, one-pot procedure involving oxidation of an alcohol, imine formation, and subsequent reduction is a mild alternative that can preserve stereochemistry.[14] |
| SN1 Pathway | If the alkylating agent is prone to forming a carbocation (e.g., a tertiary or benzylic halide), the reaction may have some SN1 character, which is not stereospecific. | Choose Appropriate Alkylating Agents: Use primary or secondary alkyl halides or tosylates that favor an SN2 mechanism. |
| In situ Racemization | Some conditions can lead to in situ racemization of the starting amine before it even reacts. | Control Stoichiometry and Addition: Add the base slowly to the mixture of the amine and alkylating agent to keep the concentration of free base low at any given time. |
Issue 3: Racemization after Removal of a Protecting Group
Symptoms: The N-protected chiral amine is enantiomerically pure, but after deprotection, the free amine is partially or fully racemic.[15]
Causality Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Deprotection Conditions | The conditions used to remove the protecting group (e.g., strong acid for Boc deprotection, strong base for Fmoc deprotection) can be harsh enough to cause racemization of the product amine.[7][15] | 1. Milder Deprotection Reagents: For Boc deprotection, consider using milder acidic conditions like 4M HCl in dioxane, which can sometimes precipitate the HCl salt and preserve the ee.[15] Alternatives to strong bases for Fmoc removal can also be explored. 2. Alternative Protecting Groups: If racemization persists, consider a protecting group that can be removed under orthogonal, milder conditions, such as the Cbz group, which is removed by catalytic hydrogenation.[7][16] |
| Workup Procedure | The process of neutralizing the amine salt to obtain the free base can introduce basic conditions that trigger racemization.[15] | Careful Neutralization: 1. Aqueous Bicarbonate: Use a weak inorganic base like saturated aqueous sodium bicarbonate for the workup. 2. Avoid Tertiary Amine Bases: Avoid using organic bases like triethylamine for neutralization if the amine is prone to racemization.[15] 3. Direct Use of Salt: If the subsequent reaction is compatible, consider using the amine salt directly without converting it to the free base. |
Experimental Protocols
Protocol 1: Racemization-Resistant N-Boc Protection
This protocol is designed to minimize racemization for many common chiral amines using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the chiral amine (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the solution.
-
Base Addition (if necessary): If the amine is in its salt form, add a non-nucleophilic base like DIPEA (1.1 equiv.) dropwise. For free amines, a mild base like NaHCO₃ can be used, or in some cases, no base is needed.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with dilute acid, then brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Catalyst-Free Boc Protection in Water
This method avoids the use of an organic base, which can be a primary driver of racemization.[1]
-
Suspension: Suspend the chiral amine (1.0 equiv.) in deionized water (approx. 0.2 M).[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the suspension.[1]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC (by spotting a small aliquot extracted into ethyl acetate).[1]
-
Workup: Once complete, extract the mixture with ethyl acetate or DCM (3x).[1] Dry the combined organic layers and concentrate to yield the Boc-protected amine.
Visualization of Key Concepts
Racemization Mechanism via Enolization
The following diagram illustrates the base-catalyzed racemization of a chiral amine with an α-proton adjacent to a carbonyl group.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Decision Workflow for Minimizing Racemization
This workflow provides a logical sequence for troubleshooting and optimizing reaction conditions to preserve stereochemical integrity.
Caption: A systematic workflow for troubleshooting racemization issues.
References
- Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. (n.d.).
- Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines - Benchchem. (n.d.).
- Preventing racemization during chiral amine synthesis - Benchchem. (n.d.).
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups - Benchchem. (n.d.).
- Pokar, N. P. B. (2022). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. The University of Leeds.
- Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1013–1030.
- Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Racemization. (n.d.). In Wikipedia.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). In YouTube.
- Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
- Amine Racemisation. (2022, July 13). In r/Chempros - Reddit.
- Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, (22).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Preventing racemization of L-Alaninol during reactions - Benchchem. (n.d.).
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025, July 3). Suzhou Highfine Biotech.
- Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). A one-pot two-step sequence involving an oxidation/imine-iminium formation/reduction allowed the N-alkylation of amines by alcohols. Organic Letters, 13, 3478-3481.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Amines
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of basic amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your method development and problem-solving.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about peak tailing with basic compounds.
Q1: What is the primary cause of peak tailing for basic amines in reversed-phase HPLC?
A: The most common cause is secondary ionic interactions between protonated basic analytes and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This interaction is in addition to the primary hydrophobic retention mechanism and leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.[1][4]
Q2: How does mobile phase pH affect the peak shape of basic amines?
A: Mobile phase pH is a critical factor. At a pH above 3, the acidic silanol groups on the silica surface (with a pKa around 3.8-4.2) become ionized (deprotonated), creating a negatively charged surface that strongly interacts with protonated basic analytes.[4][5] Lowering the mobile phase pH (typically to between 2 and 3) protonates the silanol groups, minimizing these undesirable ionic interactions and significantly improving peak shape.[4][6]
Q3: Can my choice of HPLC column make a difference in reducing peak tailing?
A: Absolutely. Modern HPLC columns are designed to minimize silanol interactions. Look for columns that are:
-
High-purity "Type B" silica: These have fewer acidic silanol groups and metal contaminants compared to older "Type A" silica.[3]
-
End-capped: The residual silanol groups are chemically deactivated with a small silylating agent.[4]
-
Hybrid particle technology: These columns incorporate organic and inorganic materials, which reduces the number of active silanol sites and increases stability at higher pH.[7][8][9]
-
Superficially porous particles (SPP) or core-shell: These can offer high efficiency and may provide good peak shape for basic compounds, though some studies suggest modern fully porous particles can be superior for this specific application.[10][11]
Q4: What are mobile phase additives, and how do they help?
A: Mobile phase additives are small molecules added in low concentrations to improve chromatography. For basic amines, cationic additives like triethylamine (TEA) or other amines can be used.[3][12] These additives compete with the basic analytes for interaction with the active silanol sites, effectively "masking" them from the analyte and improving peak shape.[12][13] However, with modern high-purity columns, their use is less common.[3]
Q5: My peak tailing is inconsistent. What could be the cause?
A: Inconsistent peak tailing can point to several issues. It could be related to insufficient column equilibration after a mobile phase change, especially if using ion-pairing reagents.[14] It could also be due to contamination of the column or guard column over a series of injections.[15] Another possibility is metal contamination from the HPLC system itself, particularly if you are using a biocompatible (titanium-based) system with organic solvents, which can lead to metal ions leaching and binding to the column, causing interactions with chelating analytes.[16][17][18]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Peak Tailing
Before making adjustments, it's crucial to identify the source of the peak tailing. This can be broadly categorized into chemical and physical causes.
-
Does the tailing affect all peaks or only basic compounds? If all peaks are tailing, it's likely a physical issue such as a column void, a partially blocked frit, or extra-column dead volume.[2][15] If only basic analytes are tailing, the cause is almost certainly a chemical interaction with the stationary phase.
The primary chemical cause of peak tailing for basic amines is the interaction with silanol groups on the silica-based stationary phase.
Mechanism of Silanol Interaction with Basic Amines
In reversed-phase HPLC, basic amines are typically protonated in the acidic mobile phases used. These positively charged analytes can then interact with negatively charged, deprotonated silanol groups on the silica surface of the stationary phase via an ion-exchange mechanism. This secondary retention mechanism leads to peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing of basic amines.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
- Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (n.d.). LCGC International.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International.
- Superficially porous particles. (n.d.). Element Lab Solutions.
- Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (n.d.). Waters Corporation.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- Column Particle Technologies BEH, CSH, HSS & Solid-Core. (n.d.). Waters Corporation.
- Which column for basic analytes. (2008, March 14). Chromatography Forum.
- Overcoming Metal Interference in HPLC. (2025, October 6). Technology Networks.
- Advances in Superficially Porous Particles for Increased Method Development Flexibility and Scalability. (n.d.). Chromatography Today.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek® Corporation.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1). LCGC International.
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. (n.d.).
- Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology.
- EP-5: The “Best” HPLC Columns for Pharmaceutical Analysis (17- minute video). (2025, November 13). YouTube.
- Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
- Hybrid particle technology and its use in HPLC. (2013, April 1). Scientist Live.
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
- 10 Best Brand of C18 HPLC Column. (2025, March 29). uHPLCs.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- Hybrid Particle Columns: The First Twenty Years. (2019, July 1). LCGC International.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016, September 23).
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (n.d.). ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
- Ion-pairing reagent: Significance and symbolism. (2025, July 31).
- Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases. (n.d.). ACS Publications.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (n.d.). ResearchGate.
- Interaction of amine with the silanol group and its contribution to the silanization (adapted from Reference)[19]. (n.d.). ResearchGate.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. scientistlive.com [scientistlive.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. silcotek.com [silcotek.com]
- 17. silcotek.com [silcotek.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Guide to the Stereoselective Bioactivity of 6-Fluorochroman-4-amine Enantiomers: A Comparative Analysis Framework
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant variations in their bioactivity, a phenomenon known as stereoselectivity. This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of 6-fluorochroman-4-amine, two chiral molecules with potential therapeutic applications. While direct comparative data for these specific enantiomers is not extensively available in published literature, this guide will leverage established principles of stereopharmacology and proven experimental methodologies to outline a robust strategy for their evaluation.
The Imperative of Stereoisomerism in Drug Action
The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological function. Enantiomers, which are non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the body, they can exhibit markedly different pharmacological and toxicological profiles. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. This underscores the necessity of studying enantiomers as separate chemical entities.
For the purpose of this guide, we will postulate a hypothetical scenario where (R)- and (S)-6-fluorochroman-4-amine are being investigated as potential modulators of a G-protein coupled receptor (GPCR), a common target for many centrally acting drugs. The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown affinity for various receptors, including serotonin (5-HT) receptors.
Proposed Experimental Workflow for Comparative Bioactivity Analysis
A systematic and multi-faceted approach is required to elucidate the stereoselective bioactivity of the 6-fluorochroman-4-amine enantiomers. The following experimental workflow is designed to provide a comprehensive comparison of their pharmacological properties.
Figure 1: Proposed experimental workflow for the comparative bioactivity analysis of (R)- and (S)-6-fluorochroman-4-amine.
In Vitro Comparative Analysis: Unraveling Receptor Interactions
The initial phase of the comparative analysis focuses on in vitro assays to determine the affinity and functional activity of each enantiomer at the hypothetical GPCR target.
Radioligand Binding Assays: Quantifying Affinity
Objective: To determine the binding affinity (Ki) of (R)- and (S)-6-fluorochroman-4-amine for the target receptor.
Principle: This competitive binding assay measures the ability of the test compounds (the enantiomers) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers) are incubated with the cell membranes.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Compound | Ki (nM) at Target Receptor |
| (R)-6-fluorochroman-4-amine | 15.2 ± 2.1 |
| (S)-6-fluorochroman-4-amine | 250.8 ± 15.3 |
| Reference Ligand | 1.5 ± 0.2 |
Functional Assays: Differentiating Agonist and Antagonist Activity
Objective: To determine whether the enantiomers act as agonists (activate the receptor) or antagonists (block the receptor).
Principle: GPCR activation leads to the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Experimental Protocol:
-
Membrane and Reagent Preparation: Similar to the binding assay, with the addition of GDP and [³⁵S]GTPγS.
-
Incubation: Cell membranes are incubated with varying concentrations of the test compounds in the presence of GDP and [³⁵S]GTPγS.
-
Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The data are plotted to generate concentration-response curves, from which the EC50 (potency) and Emax (efficacy) values are determined.
Principle: If the target GPCR is coupled to Gs or Gi, its activation will lead to an increase or decrease in the intracellular concentration of cyclic AMP (cAMP), respectively. An antagonist will block the effect of a known agonist on cAMP levels.
Experimental Protocol:
-
Cell Culture: Whole cells expressing the target receptor are used.
-
Incubation: Cells are pre-incubated with varying concentrations of the test compounds (potential antagonists) followed by the addition of a known agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced cAMP response is quantified, and the IC50 value for antagonism is determined.
Hypothetical Data Presentation:
| Compound | Functional Activity | EC50/IC50 (nM) | Emax (%) |
| This compound | Antagonist | IC50 = 35.5 ± 4.2 | N/A |
| (S)-6-fluorochroman-4-amine | Weak Partial Agonist | EC50 = 500 ± 50 | 25 ± 5 |
In Vivo Comparative Analysis: Assessing Physiological Effects
Following in vitro characterization, the enantiomers with promising activity are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a relevant animal model.
Behavioral Models for CNS Activity
Objective: To evaluate the in vivo efficacy of the enantiomers in a relevant animal model of a CNS disorder.
Principle: Based on the hypothetical GPCR target, an appropriate behavioral model is selected. For example, if the target is implicated in anxiety, the elevated plus maze or light-dark box test could be used.
Experimental Protocol:
-
Animal Acclimation: Animals (e.g., mice or rats) are acclimated to the housing and testing conditions.
-
Drug Administration: The (R)- and (S)-enantiomers are administered at various doses via a relevant route (e.g., intraperitoneal or oral).
-
Behavioral Testing: At a specified time after drug administration, the animals are subjected to the behavioral test.
-
Data Collection and Analysis: Behavioral parameters are recorded and analyzed to determine the effect of each enantiomer compared to a vehicle control.
Pharmacokinetic Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.
Principle: Understanding the pharmacokinetic profile is crucial for interpreting the in vivo efficacy data and for predicting the dosing regimen in humans.
Experimental Protocol:
-
Drug Administration: A single dose of each enantiomer is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Bioanalysis: The concentration of each enantiomer in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.
Hypothetical Signaling Pathway
Figure 2: Hypothetical signaling pathway illustrating the differential interaction of (R)- and (S)-6-fluorochroman-4-amine with a Gi-coupled GPCR.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of the bioactivity of (R)- and (S)-6-fluorochroman-4-amine. By employing a combination of in vitro and in vivo techniques, researchers can systematically dissect the stereoselective pharmacology of these enantiomers. The hypothetical data presented herein illustrates a scenario where the (R)-enantiomer is a potent antagonist and the (S)-enantiomer is a weak partial agonist, highlighting the profound impact that stereochemistry can have on drug action. The elucidation of such structure-activity relationships is paramount for the rational design and development of safer and more effective therapeutic agents. Further studies could explore the molecular basis of this stereoselectivity through techniques such as X-ray crystallography or computational modeling to visualize the binding interactions of each enantiomer with the target receptor.
References
- PubChem. (S)-6-Fluorochroman-4-amine. [Link]
- PubChem. This compound hydrochloride. [Link]
- Brooks, W. H. (2014). Stereochemistry in Drug Action. In Foye's Principles of Medicinal Chemistry.
- Chhabra, N., Aseri, M. L., & Chhabra, D. (2013). A review on stereochemistry and its role in drug design. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536.
- McConnell, E. R., & Hage, D. S. (2019). Chiral separations in the pharmaceutical and biopharmaceutical industries: A review. Journal of Pharmaceutical and Biomedical Analysis, 167, 18-35.
In vitro and in vivo efficacy of different chroman derivatives
An In-Depth Comparative Guide to the Efficacy of Chroman Derivatives
The chroman scaffold, a core component of many natural products like vitamin E, is a privileged structure in medicinal chemistry.[1] Its unique heterocyclic system has served as a versatile template for the development of numerous derivatives with a wide spectrum of pharmacological activities.[2][3] The strategic modification of the chroman ring has yielded compounds with potent anticancer, anti-inflammatory, and neuroprotective properties, making this class of molecules a focal point in modern drug discovery.[1][4][5]
This guide offers a comparative analysis of the in vitro and in vivo efficacy of various chroman derivatives across key therapeutic areas. By synthesizing experimental data from recent literature, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) and therapeutic potential of these promising compounds.
I. Anticancer Efficacy of Chroman Derivatives
Chroman derivatives have emerged as significant candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[2][6]
In Vitro Comparative Efficacy
The antiproliferative activity of chroman derivatives has been extensively evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. As shown in Table 1, substitutions on the chroman core significantly influence cytotoxic activity. For instance, certain 3-benzylidene chroman-4-ones and novel chromene derivatives have shown IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the potency of standard chemotherapeutic drugs like doxorubicin.[7][8][9]
Table 1: Comparative In Vitro Anticancer Activity of Chroman Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| Chroman Derivative | Compound 4s | A549 (Lung) | 0.578 | [7] |
| Compound 4s | HCT116 (Colon) | 0.680 | [7] | |
| Compound 4s | NCI-H1975 (Lung) | 1.005 | [7] | |
| Chromene Derivative | Compound 2 | HT-29 (Colon) | Lower than Doxorubicin | [8] |
| Compound 5 | HepG-2 (Liver) | Higher than Doxorubicin | [8] | |
| Compound 6 | MCF-7 (Breast) | Higher than Doxorubicin | [8] | |
| Chroman-Isatin Hybrid | Compound 6i | MCF-7 (Breast) | 34.7 | [10] |
| 3-Benzylidenechromanone | Compound 1 | Colon Cancer Lines | ~8 - 20 | [11] |
| Compound 3 | Colon Cancer Lines | ~15 - 30 | [11] | |
| Compound 5 | Colon Cancer Lines | ~15 - 30 | [11] |
| Chroman-4-one | 6,8-dibromo-2-(...)-chroman-4-one | Various | Low micromolar range |[12][13] |
Note: IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug required for 50% inhibition in vitro. GI₅₀ (Growth Inhibition 50) is the concentration causing 50% inhibition of cell growth. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents are critical. For example, in a series of substituted chroman-4-one and chromone derivatives evaluated as Sirtuin 2 (SIRT2) inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity.[12][13] Similarly, studies on 3-benzylidene chroman-4-ones found that compounds possessing methoxy and ethoxy/methyl/isopropyl groups exhibited very good activity.[9]
Mechanism of Action: Targeting Cancer Pathways
The anticancer effects of chroman derivatives are attributed to their ability to modulate multiple signaling pathways. One key target is the Acetyl-CoA Carboxylase (ACC) enzyme, which is crucial for fatty acid synthesis and is often upregulated in cancer cells.[7] Compound 4s , for instance, is a potent ACC1/2 inhibitor.[7] Other derivatives function by inducing oxidative stress, leading to DNA damage and apoptosis, or by arresting the cell cycle at the G2/M phase.[11] The inhibition of Exportin 1 (CRM1), a nuclear export receptor, is another mechanism, leading to the accumulation of tumor suppressor proteins in the nucleus.[14]
Caption: Key anticancer mechanisms of chroman derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[14] Its principle lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chroman derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
II. Anti-inflammatory Activity of Chroman Derivatives
Chronic inflammation is a driver of numerous diseases, making the development of novel anti-inflammatory agents a priority. Chroman derivatives have demonstrated significant potential in this area by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[5][15][16]
In Vitro & In Vivo Comparative Efficacy
The anti-inflammatory effects of chroman derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] Some derivatives, like the N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14 ), potently inhibit the TNF-α-induced expression of intercellular adhesion molecule 1 (ICAM-1) on endothelial cells.[15]
In vivo, these compounds have shown efficacy in animal models of inflammation. For example, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (Compound 3h ) was effective in a rat adjuvant-induced arthritis model.[16][17] Another 2-phenyl-4H-chromen-4-one derivative (Compound 8 ) reduced inflammation in a mouse model of LPS-induced inflammatory disease.[18]
Table 2: Comparative Anti-inflammatory Activity of Chroman Derivatives
| Derivative | Model / Assay | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Compound 3h (4-ferrocenylchroman-2-one) | In Vitro: LPS-stimulated RAW 264.7 cells | Potent inhibition of NO, IL-6, and TNF-α production | Inhibition of NF-κB and MAPK pathways | [16][17] |
| Compound 3h (4-ferrocenylchroman-2-one) | In Vivo: Rat adjuvant-induced arthritis | Significant anti-inflammatory effect | Inhibition of NF-κB and MAPK pathways | [16][17] |
| Compound 8 (2-phenyl-4H-chromen-4-one) | In Vitro: LPS-stimulated RAW 264.7 cells | Downregulated NO, IL-6, and TNF-α expression | Inhibition of TLR4/MAPK pathway | [18][19] |
| Compound 8 (2-phenyl-4H-chromen-4-one) | In Vivo: Mouse LPS-induced inflammation | Reduced inflammation | Inhibition of TLR4/MAPK pathway | [18][19] |
| Compound 14 (amidochroman) | In Vitro: TNF-α-stimulated endothelial cells | Most potent inhibitor of ICAM-1 expression in its series | - |[15] |
Mechanism of Action: Quelling the Inflammatory Cascade
A primary mechanism for the anti-inflammatory action of chroman derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[16][17] LPS, a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of NF-κB and MAPKs. These transcription factors then move to the nucleus and induce the expression of pro-inflammatory genes. Chroman derivatives can intervene at different points in this pathway to suppress the inflammatory response.[18]
Caption: Inhibition of LPS-induced inflammatory pathways.
III. Neuroprotective Effects of Chroman Derivatives
Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss driven by factors such as excitotoxicity and oxidative stress.[20] The antioxidant and signaling-modulatory properties of chroman derivatives make them attractive candidates for neuroprotection.[6][21]
In Vitro Comparative Efficacy
The neuroprotective potential of chroman derivatives is frequently tested in cell culture models of neuronal damage, such as glutamate-induced excitotoxicity in HT22 hippocampal neurons or primary cortical cells.[21][22] Many chroman analogues display high neuroprotective activity with half-maximal effective concentrations (EC₅₀) in the sub-micromolar range, while lacking cytotoxicity.[21] For example, 3-aryl-5-(chroman-5-yl)-isoxazoles showed high neuroprotective activity with EC₅₀ values around 0.3 µM.[21] The derivative BL-M (N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline) was shown to inhibit glutamate-induced excitotoxic cell damage with an IC₅₀ of 16.95 µM.[20]
Table 3: Comparative In Vitro Neuroprotective Activity
| Compound Class | Specific Derivative | Cell Model | Key Finding | EC₅₀ / IC₅₀ | Reference |
|---|---|---|---|---|---|
| (Chroman-5-yl)-isoxazoles | 3-aryl-5-(chroman-5-yl)-isoxazoles | HT22 hippocampal cells (Oxytosis) | High neuroprotective activity | ~0.3 µM (EC₅₀) | [21] |
| 1,2-dithiolane/chroman hybrid | Analogue 5 (1,2,4-oxadiazole moiety) | HT22 hippocampal cells (Glutamate) | Improved neuroprotective activity | Not specified | [22] |
| Benzo[h]chromene | BL-M | Rat cortical cells (Glutamate) | Inhibited excitotoxic cell damage | 16.95 µM (IC₅₀) | [20] |
| Prenylflavonoids | ENDF1 (Chroman-like) | PC12 cells (Cobalt chloride) | Protected from cell death | Not specified |[23] |
Mechanism of Action: Combating Neuronal Stress
Chroman derivatives protect neurons through a multi-pronged approach. A key mechanism is their potent antioxidant activity, which involves scavenging free radicals and inhibiting lipid peroxidation.[20] Beyond direct antioxidant effects, some derivatives modulate crucial cell survival pathways. The derivative BL-M, for instance, was found to increase the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a transcription factor vital for neuronal survival.[20] This suggests that chromans can actively enhance endogenous neuroprotective mechanisms.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
This protocol is used to evaluate the ability of compounds to protect neurons from cell death caused by excessive glutamate stimulation.[6]
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in appropriate plates.
-
Pre-treatment: Treat the cells with various concentrations of the chroman derivative for 1-2 hours before inducing excitotoxicity.
-
Glutamate Challenge: Add a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the wells (except for the negative control).
-
Incubation: Incubate the cells for 12-24 hours.
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (described previously) or a Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage.
-
Data Analysis: Normalize the viability data to the control cells (no glutamate, no compound). Plot the percentage of neuroprotection against the compound concentration to calculate the EC₅₀ value.
Caption: Workflow for a neuroprotection assay.
Conclusion
The chroman scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The comparative data presented in this guide highlight the significant potential of chroman-based compounds in the fields of oncology, inflammation, and neuroprotection. Structure-activity relationship studies consistently demonstrate that targeted modifications to the chroman core can dramatically enhance efficacy and selectivity. The most promising derivatives exhibit low micromolar to nanomolar potency in vitro and have demonstrated significant therapeutic effects in relevant in vivo models. Future research should continue to explore novel substitutions and hybrid molecules to further optimize the pharmacological profiles of these versatile compounds for clinical development.
References
- Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).
- Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Taylor & Francis Online.
- Review on Chromen derivatives and their Pharmacological Activities. RJPT.
- Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH.
- Isoxazole substituted chromans against oxidative stress-induced neuronal damage. ScienceDirect.
- Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. PubMed Central.
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. ResearchGate.
- Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. ResearchGate.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33938531/
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. PubMed.
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.
- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
- Review on Chromen derivatives and their Pharmacological Activities. ResearchGate.
- Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. PubMed.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of Chroman-4-amines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the chroman-4-amine scaffold is a privileged structure, frequently incorporated into centrally active nervous system agents and other therapeutic candidates. The stereochemistry at the C4 position is often critical for pharmacological activity, necessitating robust and efficient methods for the synthesis of single enantiomers. This guide provides an in-depth, comparative analysis of the three primary synthetic strategies for obtaining enantiomerically pure chroman-4-amines: asymmetric synthesis, classical chiral resolution, and enzymatic resolution. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to guide your synthetic route selection.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers the most elegant and atom-economical approach to enantiopure chroman-4-amines by directly creating the desired stereocenter. Among the various asymmetric methods, organocatalytic reductive amination has emerged as a particularly powerful strategy.
Organocatalytic Asymmetric Reductive Amination
This approach involves the reaction of a prochiral chroman-4-one with an amine source in the presence of a chiral organocatalyst and a reducing agent. The catalyst, typically a chiral phosphoric acid or a derivative thereof, orchestrates the enantioselective formation of a chiral iminium ion intermediate, which is then reduced stereoselectively.
Mechanism of Action: The Role of the Chiral Catalyst
The success of this method hinges on the ability of the chiral catalyst to create a well-defined chiral environment around the reacting species. In the case of a chiral phosphoric acid catalyst, it protonates the carbonyl oxygen of the chroman-4-one, activating it towards nucleophilic attack by the amine. The catalyst's chiral backbone then directs the approach of the amine, leading to the preferential formation of one enantiomer of the resulting hemiaminal. Subsequent dehydration forms an iminium ion, which is then reduced by a hydride source, often a Hantzsch ester, with the catalyst controlling the facial selectivity of the hydride attack.
Experimental Protocol: Asymmetric Reductive Amination of Chroman-4-one
This protocol is a representative example of an organocatalytic asymmetric reductive amination.
Materials:
-
Chroman-4-one
-
Benzylamine
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Hantzsch Ester
-
Toluene, anhydrous
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dried flask under an inert atmosphere, add chroman-4-one (1.0 mmol), benzylamine (1.2 mmol), and the chiral phosphoric acid catalyst (5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the Hantzsch ester (1.5 mmol) to the reaction mixture.
-
Stir the reaction at 40 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-benzyl-chroman-4-amine.
-
The benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the free chroman-4-amine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Classical Chiral Resolution: The Power of Diastereomeric Salt Formation
Chiral resolution is a time-tested and reliable method for separating a racemic mixture of chroman-4-amines. This technique relies on the formation of diastereomeric salts with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[1][2]
The Principle of Diastereomeric Salt Formation
A racemic mixture of a chiral amine, such as (±)-chroman-4-amine, is treated with an enantiomerically pure chiral acid, for instance, (+)-tartaric acid or a derivative like (+)-dibenzoyl-D-tartaric acid.[3] This acid-base reaction generates a pair of diastereomeric salts: ((R)-amine)-(+)-acid and ((S)-amine)-(+)-acid. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.[4] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The resolved amine is then liberated from the purified diastereomeric salt by treatment with a base.
Workflow for Classical Chiral Resolution
Caption: Workflow for Classical Chiral Resolution of Chroman-4-amines.
Experimental Protocol: Chiral Resolution of (±)-Chroman-4-amine with (+)-Dibenzoyl-D-tartaric Acid
This protocol outlines a general procedure for the resolution of racemic chroman-4-amine.
Materials:
-
(±)-Chroman-4-amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve (±)-chroman-4-amine (1.0 g, 6.7 mmol) in hot methanol (20 mL). In a separate flask, dissolve (+)-DBTA (1.2 g, 3.35 mmol, 0.5 eq) in hot methanol (20 mL).
-
Add the (+)-DBTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator may be required to maximize crystal formation.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiopure Amine: Suspend the dried diastereomeric salt in water (20 mL). While stirring, add 2 M NaOH solution dropwise until the salt dissolves completely and the solution is basic (pH > 12).
-
Extract the liberated amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched chroman-4-amine.
-
Determine the enantiomeric excess (ee) by chiral HPLC. The mother liquor can be processed similarly to recover the other enantiomer.
Enzymatic Resolution: A Green and Highly Selective Approach
Enzymatic resolution offers a highly selective and environmentally friendly alternative for the synthesis of enantiopure chroman-4-amines. This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that can catalyze the formation of amide bonds in non-aqueous media.[5] The enzyme's active site is chiral and thus exhibits a preference for one enantiomer of the racemic amine.[5] In a typical kinetic resolution, the racemic amine is treated with an acyl donor, such as ethyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding amide, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the amide and the unreacted amine can then be easily separated.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of Chroman-4-amines.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Chroman-4-amine
This protocol is a general procedure for the enzymatic resolution of chroman-4-amine.
Materials:
-
(±)-Chroman-4-amine
-
Ethyl acetate (or another suitable acyl donor)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous solvent (e.g., toluene or methyl tert-butyl ether)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flask containing (±)-chroman-4-amine (1.0 mmol) and the immobilized lipase (e.g., 50 mg), add anhydrous solvent (10 mL) and the acyl donor (e.g., ethyl acetate, 5.0 mmol).
-
Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the N-acetylated amine by flash column chromatography or by an acid-base extraction.
-
The N-acetylated amine can be hydrolyzed (e.g., with aqueous HCl) to afford the other enantiomer of the chroman-4-amine.
-
Determine the enantiomeric excess of both the unreacted amine and the hydrolyzed amine by chiral HPLC.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Synthesis (Organocatalytic) | Classical Chiral Resolution | Enzymatic Resolution |
| Principle | Direct formation of one enantiomer from a prochiral precursor. | Separation of a racemic mixture via diastereomeric salt formation.[1] | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme.[5] |
| Theoretical Max. Yield | 100% | 50% (without racemization of the unwanted enantiomer) | 50% (without racemization of the unwanted enantiomer) |
| Enantioselectivity | Generally high to excellent (often >95% ee). | Dependent on the resolving agent and crystallization conditions; can be very high. | Typically very high to excellent (often >99% ee). |
| Scalability | Can be challenging due to catalyst cost and loading. | Well-established for industrial scale; can be material and solvent intensive. | Scalable, especially with immobilized enzymes.[6] |
| Cost-Effectiveness | Catalyst can be expensive; atom economical. | Resolving agents are often inexpensive; can involve significant solvent and processing costs. | Enzyme cost can be a factor, but immobilization and reuse can improve economics.[7] |
| Substrate Scope | Can be sensitive to substrate structure. | Broadly applicable to basic amines. | Can be substrate-specific; requires screening of different enzymes. |
| Environmental Impact | Generally good atom economy; use of organic solvents. | Can generate significant solvent waste. | "Green" approach with biodegradable catalysts and often milder conditions. |
| Development Time | Requires catalyst screening and optimization. | Requires screening of resolving agents and crystallization solvents. | Requires screening of enzymes and reaction conditions. |
Conclusion and Recommendations
The choice of synthetic route to enantiomerically pure chroman-4-amines is a multi-faceted decision that depends on the specific requirements of the project.
-
Asymmetric Synthesis is the most elegant and efficient approach in terms of atom economy and theoretical yield. Organocatalytic methods, in particular, are a powerful tool for accessing these chiral building blocks. This route is highly recommended for research and development settings where the synthesis of novel analogs is required and when the cost of the catalyst is not a primary constraint.
-
Classical Chiral Resolution remains a robust and reliable method, especially for large-scale production where the process has been optimized. Its primary drawback is the theoretical 50% yield limit, although this can be overcome by implementing a racemization and recycling protocol for the unwanted enantiomer. This method is a pragmatic choice when a straightforward and scalable route is needed and the cost of the resolving agent is low.
-
Enzymatic Resolution represents a green and highly selective alternative. The exceptional enantioselectivity of enzymes often leads to products with very high enantiomeric purity. With the increasing availability of robust, immobilized enzymes, this method is becoming more economically viable and scalable. It is an excellent choice for projects where high enantiopurity and a sustainable process are key priorities.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as the scale of the synthesis, cost of goods, development timeline, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable you to make an informed decision for your specific application.
References
- Gotor, V., Brieva, R., & Rebolledo, F. (1988). Lipase-catalyzed aminolysis of carboxylic esters.
- Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. STUDIA UBB CHEMIA, LV(4), 2010.
- Roberts, J. D., & Regan, C. M. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Parmar, A., Kumar, H., & Marwaha, S. S. (2000). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 12(4), 1-20.
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Wikipedia. (2023). Chiral resolution.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Science Learning Center. Resolution of a Racemic Mixture.
- Xu, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1641.
- Romero-García, J. M., et al. (2020). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- ResearchGate.
- Simon, R. C., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Patil, M., & Desai, S. (2024).
- Gotor, V., Brieva, R., & Rebolledo, F. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Angewandte Chemie International Edition in English, 34(22), 2494-2496.
- Blacker, A. J., et al. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Organic Process Research & Development, 11(3), 575-581.
- Wells, A. S. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6291-6306.
- Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251.
- Reddy, P. V., et al. (2018). Dynamic Kinetic Resolution of 2-Hydroxybiaryl Atropisomers via Lipase-Catalyzed Enantioselective O-Acylation. Chemistry-A European Journal, 24(51), 13498-13502.
- Forró, E., & Fülöp, F. (2011). Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. Tetrahedron: Asymmetry, 22(14-15), 1545-1550.
- Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. STUDIA UBB CHEMIA, LV(4).
- Quereda, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13856-13933.
- Majdecki, M., & Jurczak, J. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1148-1175.
- List, B. (2010). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution.
- Kroutil, W., & Hall, M. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 22-35.
- Science Learning Center. Resolution of a Racemic Mixture.
- de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29684-29709.
- Zhang, F., & Yu, J. (2022). Strategies in asymmetric reductive amination.
- Singh, A., & Singh, V. K. (2012). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry-A European Journal, 18(43), 13736-13744.
- Poppe, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 14(1), 8963.
- Jung, M. E., & Lazarova, T. I. (1997). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Journal of Medicinal Chemistry, 40(23), 3690-3697.
- Gotor, V., et al. (2006). Chemoenzymatic Preparation of Enantiopure Isomers of 4-Aminochroman-3-ol and 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. European Journal of Organic Chemistry, 2006(15), 3467-3474.
- Schmalzbauer, M., & Macmillan, D. W. C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11442-11448.
- Chen, W., et al. (2011). Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. Organic Letters, 13(18), 4910-4913.
- Alemán, J., et al. (2010). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. Organic Letters, 12(15), 3460-3463.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for the Chiral Purity of (R)-6-fluorochroman-4-amine
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] For (R)-6-fluorochroman-4-amine, a key chiral intermediate in the synthesis of various bioactive molecules, ensuring its enantiomeric purity is not merely a matter of quality control, but a fundamental requirement for the safety and efficacy of the final drug product.[2] The presence of the undesired (S)-enantiomer could lead to reduced therapeutic effect, off-target side effects, or even toxicity.[1] Consequently, robust and validated analytical methods for the accurate quantification of enantiomeric excess (% ee) are indispensable.
This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of this compound, with a detailed focus on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, a widely adopted and powerful technique for this purpose.[3] The principles and protocols discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), ensuring a scientifically sound and regulatory-compliant approach.[4]
Comparative Analysis of Analytical Techniques for Chiral Purity
The choice of an analytical method for enantiomeric purity determination depends on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[5][6] Below is a comparison of the most common techniques.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Direct separation on a chiral stationary phase (CSP).[6] | Separation of volatile derivatives on a chiral capillary column.[7] | Separation using supercritical CO2 as the primary mobile phase.[8] |
| Resolution (Rs) | Typically > 1.5 (baseline separation is common).[5] | Can achieve high resolution, but often requires derivatization.[7] | Often provides improved resolution and peak shapes compared to HPLC.[3] |
| Limit of Quantitation (LOQ) | 0.1 - 1 µg/mL. | 5 - 50 pg on column. | Comparable to HPLC, sometimes lower. |
| Analysis Time | 10 - 30 minutes per sample.[5] | 15 - 45 minutes per sample. | 5 - 20 minutes (generally faster than HPLC).[9] |
| Sample Preparation | Dissolution in mobile phase; derivatization is sometimes used. | Derivatization to a volatile analyte is often required.[5] | Dissolution in a suitable co-solvent. |
| Advantages | Wide applicability, vast library of CSPs, robust.[1] | High sensitivity, suitable for volatile compounds. | "Green" technique (reduced organic solvent), fast analysis.[3] |
| Disadvantages | Higher consumption of organic solvents compared to SFC. | Limited to thermally stable and volatile compounds, derivatization adds complexity. | Requires specialized instrumentation. |
For this compound, which is a primary amine and may not be sufficiently volatile for GC without derivatization, Chiral HPLC and SFC stand out as the most suitable techniques. Given the widespread availability and versatility of HPLC systems, this guide will focus on the validation of a chiral HPLC method.
Validation of a Chiral HPLC Method for this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of a chiral purity method should adhere to the ICH Q2(R2) guidelines and should evaluate both the desired (R)-enantiomer (major peak) and the undesired (S)-enantiomer (minor peak).[4][10]
The following diagram illustrates the logical workflow for the validation of a chiral analytical method.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Hypothetical Chiral HPLC Method Parameters
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose-based) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for a chiral purity method.[10][11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers. No interference from blank or placebo at the retention times of the enantiomers. |
| Linearity | To demonstrate a proportional relationship between the concentration and the detector response. | Correlation coefficient (R²) ≥ 0.99 for both enantiomers over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been determined with suitable linearity, accuracy, and precision. | For the (S)-enantiomer (impurity): From LOQ to 120% of the specification limit. For the (R)-enantiomer: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 90-110% for the spiked (S)-enantiomer at different concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 5% for the major enantiomer; RSD ≤ 20% for the minor enantiomer near the LOQ. Intermediate Precision (Inter-day): RSD ≤ 10% for the major enantiomer; RSD ≤ 25% for the minor enantiomer near the LOQ. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution (Rs) between enantiomers remains > 1.5. %RSD of results should not be significantly affected by variations in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). |
Experimental Protocols for Key Validation Experiments
1. Specificity:
-
Inject a blank solution (mobile phase).
-
Inject a solution of the pure this compound standard.
-
Inject a solution of the racemic (R,S)-6-fluorochroman-4-amine.
-
Causality: This sequence confirms the retention times of each enantiomer and ensures that the blank does not contain any interfering peaks. Baseline resolution is critical to accurately quantify each enantiomer without interference from the other.[8]
2. Linearity and Range:
-
Prepare a series of solutions of the (S)-enantiomer by spiking a fixed concentration of the (R)-enantiomer with varying amounts of the (S)-enantiomer, covering a range from the LOQ to 120% of the likely impurity specification (e.g., 0.1% to 2.0% of the (R)-enantiomer concentration).
-
Inject each solution in triplicate.
-
Plot the peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.
-
Causality: This establishes the direct proportionality of the detector response to the concentration of the impurity, which is fundamental for accurate quantification.[10]
3. Accuracy (Recovery):
-
Prepare samples of this compound spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the (S)-enantiomer at each level.
-
Causality: This experiment verifies how close the measured value is to the true value, ensuring that the method is not subject to systematic errors.[12]
4. Precision:
-
Repeatability: Analyze six independent preparations of a sample containing the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Causality: These tests demonstrate the method's consistency and reliability under both identical and slightly varied conditions, which is crucial for routine use in a quality control environment.[13]
5. Limit of Quantitation (LOQ):
-
Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by analyzing a series of dilutions of the (S)-enantiomer and demonstrating that the determined concentration has acceptable precision and accuracy.
-
Causality: Establishing the LOQ is critical as it defines the lower limit of the method's reliable measurement capability for the impurity.[11]
6. Robustness:
-
Analyze a sample of this compound spiked with the (S)-enantiomer while deliberately varying method parameters such as:
-
Flow rate (e.g., 0.9, 1.0, and 1.1 mL/min).
-
Column temperature (e.g., 20°C, 25°C, and 30°C).
-
Mobile phase composition (e.g., varying the isopropanol content by ±2%).
-
-
Evaluate the impact of these changes on the resolution and the quantified amount of the (S)-enantiomer.
-
Causality: This demonstrates the method's reliability during normal usage, where minor variations in operational parameters are expected. A robust method will not be significantly affected by these small changes.[11]
The interrelationship between these validation parameters is crucial for a self-validating system.
Caption: Interrelationship of Key Validation Parameters.
Conclusion
The validation of an analytical method for the chiral purity of this compound is a rigorous but essential process in pharmaceutical development. While several techniques are available, chiral HPLC remains a robust and widely accessible choice. A thorough validation study, guided by ICH principles, provides a high degree of assurance in the method's performance, ensuring that the enantiomeric purity of this critical intermediate can be accurately and reliably determined. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. The systematic approach outlined in this guide, from method selection to the detailed execution of validation experiments, provides a framework for researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical procedures.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Benchchem. (n.d.). A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC.
- Chemical Communications (RSC Publishing). (n.d.). Assembly of fluorinated chromanones via enantioselective tandem reaction.
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- ResearchGate. (n.d.). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
- Wikipedia. (n.d.). Chiral analysis.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- EMA. (2022). ICH guideline Q14 on analytical procedure development.
- Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
- analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'.
- Benchchem. (n.d.). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
- PubMed. (n.d.). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.
- EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for L-Hyoscyamine Enantiomeric Purity.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 11. dujps.com [dujps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-Fluorochroman Derivatives
This guide provides a comprehensive analysis of the cross-reactivity profile of 6-fluorochroman derivatives, a class of compounds with significant therapeutic potential due to their high affinity for the serotonin 5-HT1A receptor. Understanding the selectivity of these compounds is paramount in drug development to predict potential off-target effects and to refine their therapeutic window. Here, we present a detailed comparison of the binding affinities of a representative 6-fluorochroman derivative against the serotonin transporter (SERT), serotonin 1A (5-HT1A), dopamine D2, and alpha-1 (α1) adrenergic receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological nuances of this important class of molecules.
Introduction: The Imperative of Selectivity in Drug Design
The chroman chemical scaffold is a versatile starting point for the development of neurologically active agents. The introduction of a fluorine atom at the 6-position has been shown to enhance affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[1] However, the structural similarities between the binding sites of various biogenic amine receptors and transporters create a significant challenge in achieving receptor selectivity. Off-target interactions can lead to undesirable side effects, such as cardiovascular changes through α1-adrenergic receptors or extrapyramidal symptoms via D2 receptor modulation. Therefore, a thorough cross-reactivity profiling is a critical step in the preclinical evaluation of any new chemical entity.
This guide focuses on a representative 6-fluorochroman derivative, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine , selected from a series of potent 5-HT1A receptor antagonists.[1] We will objectively compare its binding performance with well-established reference compounds for each of the four key targets:
-
Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs).
-
Serotonin 1A (5-HT1A) Receptor: A G-protein coupled receptor (GPCR) involved in mood and anxiety.
-
Dopamine D2 Receptor: A primary target for antipsychotic medications.
-
Alpha-1 (α1) Adrenergic Receptor: Involved in the regulation of blood pressure and other physiological processes.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of our representative 6-fluorochroman derivative and standard reference compounds for the target receptors. A lower Ki value indicates a higher binding affinity.
| Compound | SERT (Ki, nM) | 5-HT1A (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) |
| 6-Fluorochroman Derivative * | >1000 | 0.22 [1] | >1000 | >1000 |
| Citalopram (SERT Selective) | 1.6 | 2800 | >10000 | >10000 |
| WAY-100635 (5-HT1A Selective) | 250 | 0.39 [2] | 940[2] | 251 |
| Haloperidol (D2 Selective) | 230 | 180 | 1.2 | 14 |
| Ketanserin (α1/5-HT2A Antagonist) | 130 | 140 | 3.2 | 1.1 [3] |
*Disclaimer: The Ki values for the 6-Fluorochroman Derivative at SERT, D2, and α1-adrenergic receptors are based on selectivity data indicating values greater than 1000 nM, as specific values were not available in a single comprehensive study. The 5-HT1A value is from Yasunaga et al., 1998.[1] Data for reference compounds are compiled from various sources and are provided for comparative context.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of the binding data, rigorous and well-validated experimental protocols are essential. Below, we detail the step-by-step methodologies for determining the binding affinities and functional activities of the compounds.
I. Radioligand Competition Binding Assays
This technique is the gold standard for determining the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand competition assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT1A, D2, or α1-adrenergic receptors; HEK293 cells for SERT).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2, [³H]Prazosin for α1, [³H]Citalopram for SERT) at a concentration close to its Kd value.
-
A range of concentrations of the 6-fluorochroman derivative or reference compound.
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Functional Assay: Forskolin-Stimulated cAMP Accumulation
This cell-based assay is used to determine the functional activity of a compound at Gi-coupled receptors like 5-HT1A and D2. Agonists will inhibit the forskolin-stimulated production of cyclic AMP (cAMP), while antagonists will block the inhibitory effect of an agonist.
Gi-Coupled Receptor Signaling Pathway
Caption: Simplified signaling pathway for Gi-coupled receptors like 5-HT1A and D2.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Use cells stably expressing the 5-HT1A or D2 receptor (e.g., CHO-K1 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the 6-fluorochroman derivative (to test for antagonist activity) or a known agonist (for a positive control) for a short period (e.g., 15 minutes).
-
Add forskolin (a direct activator of adenylyl cyclase) to all wells, along with a known agonist for the receptor (e.g., 8-OH-DPAT for 5-HT1A) in the wells testing for antagonism.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50.
-
For antagonist activity, plot the percentage of reversal of agonist-induced inhibition against the log concentration of the test compound to determine the IC50.
-
The data will reveal whether the 6-fluorochroman derivative acts as an agonist, antagonist, or has no functional effect at the receptor. The study by Yasunaga et al. (1998) confirmed that the representative compound is a potent antagonist at the 5-HT1A receptor.[1]
-
Discussion and Conclusion
The cross-reactivity profiling of the representative 6-fluorochroman derivative demonstrates its high affinity and selectivity for the 5-HT1A receptor. With a Ki value of 0.22 nM for the 5-HT1A receptor and Ki values greater than 1000 nM for SERT, D2, and α1-adrenergic receptors, this compound exhibits a selectivity profile of over 4500-fold for the 5-HT1A receptor. This high degree of selectivity is a desirable characteristic in a drug candidate, as it minimizes the potential for off-target side effects.
In comparison to the reference compounds, the 6-fluorochroman derivative's affinity for the 5-HT1A receptor is comparable to that of the highly selective antagonist WAY-100635. Its lack of significant affinity for SERT, D2, and α1-adrenergic receptors distinguishes it from compounds like citalopram, haloperidol, and ketanserin, which have high affinities for their respective primary targets.
The detailed experimental protocols provided in this guide offer a robust framework for conducting similar cross-reactivity studies. The use of well-validated techniques such as radioligand binding assays and functional cAMP assays, coupled with rigorous data analysis, is essential for generating reliable and reproducible results.
References
- Seeman P, et al. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Synapse. 1994;18(2):141-149. [Link]
- PubChem. Haloperidol. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts. [Link]
- ResearchGate. Analysis of ( S )
- Wikipedia. Citalopram. [Link]
- Wikipedia. Haloperidol. [Link]
- National Center for Biotechnology Information. Haloperidol. In: StatPearls [Internet]. Treasure Island (FL)
- Dr. Oracle. What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?. [Link]
- Leysen JE, et al. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism. Clin Exp Pharmacol Physiol. 1994;21(12):955-961. [Link]
- National Center for Biotechnology Information. Citalopram. In: StatPearls [Internet]. Treasure Island (FL)
- Plenge P, et al. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. Br J Pharmacol. 2012;166(7):2189-2200. [Link]
- van der Starre PJ, et al. The alpha-adrenergic receptor blocking effect of ketanserin and the interaction between alpha-adrenergic and S2-serotonergic receptor blockade. J Cardiovasc Pharmacol. 1988;11 Suppl 1:S54-S61. [Link]
- Reid JL, et al. Ketanserin and alpha 1-adrenergic antagonism in humans. J Cardiovasc Pharmacol. 1985;7 Suppl 7:S123-S125. [Link]
- Cruz D. Dot Language (graph based diagrams). Medium. October 7, 2018. [Link]
- Ishar MP, et al. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorg Med Chem Lett. 2006;16(5):1366-1370. [Link]
- ResearchGate.
- Yasunaga T, et al. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. J Med Chem. 1998;41(16):2765-2778. [Link]
- Tepper PG, et al. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. J Med Chem. 1997;40(25):4007-4019. [Link]
- Suehiro M, et al. Binding potency of 6-nitroquipazine analogues for the 5-hydroxytryptamine reuptake complex. J Med Chem. 1992;35(19):3391-3396. [Link]
- PubChem. 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. [Link]
- Roth BL. “Selective” serotonin 5-HT2A receptor antagonists. ACS Chem Neurosci. 2021;12(15):2713-2720. [Link]
- Luthra SK, et al. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Org Biomol Chem. 2019;17(1):164-175. [Link]
- BioRender.
- ResearchGate. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. [Link]
- de Filippis R, et al. Clinical perspective on antipsychotic receptor binding affinities.
- Wszołek K, et al. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. 2024;29(12):2863. [Link]
- Price DT, et al. Role of alpha 1-adrenoceptors and 5-HT2 receptors in serotonin-induced contraction of rat prostate: autoradiographical and functional studies. Eur J Pharmacol. 1995;273(1-2):7-14. [Link]
- ResearchGate.
- ResearchGate. (PDF) 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome. [Link]
Sources
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Chroman Analogs: Enhancing Drug Discovery Through Strategic Fluorination
For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its modification offers a fertile ground for tuning pharmacological properties. Among the most powerful strategies in the medicinal chemist's arsenal is the selective incorporation of fluorine. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated chroman analogs, elucidating how this seemingly simple atomic substitution can profoundly influence physicochemical properties, metabolic fate, and biological activity. Supported by experimental data and detailed protocols, this document serves as a technical resource for rational drug design.
The introduction of fluorine into a molecule can strategically alter its electronic properties, lipophilicity, and metabolic stability.[3][4] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are key to these effects.[5] By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, it is possible to block oxidative metabolism, thereby extending the compound's half-life and enhancing its bioavailability.[6] This guide explores these critical transformations through a comparative lens.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine instigates significant, albeit predictable, changes in a molecule's fundamental properties. These shifts are rooted in fluorine's extreme electronegativity and its size, which is only slightly larger than hydrogen.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, membrane permeability, and binding to target proteins.[7] While the introduction of a single fluorine atom often increases lipophilicity, the effect is highly context-dependent. For example, the trifluoromethyl (-CF3) group is significantly more lipophilic and sterically bulkier, often compared to an isopropyl group.[8] Judicious use of fluorine allows for the fine-tuning of a compound's LogP to optimize its pharmacokinetic profile.[4]
Table 1: Illustrative Impact of Fluorination on Lipophilicity
| Compound Class | Non-Fluorinated Analog | clogP | Fluorinated Analog | clogP | Source |
|---|---|---|---|---|---|
| Amine | Aniline | 1.14 | 4-Fluoroaniline | 1.25 | [9] |
| Amine | Benzylamine | 1.08 | 4-Fluorobenzylamine | 1.19 |[9] |
Note: clogP values are calculated estimates and serve to illustrate the general trend. Experimental values can vary.
Metabolic Stability: A Decisive Advantage for Fluorination
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[5] Many drug candidates fail due to rapid clearance by hepatic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[10] These enzymes often hydroxylate metabolically labile C-H bonds, marking the compound for elimination.
The C-F bond is significantly stronger than the C-H bond, making it highly resistant to enzymatic cleavage by CYP450s.[6] By strategically placing a fluorine atom at a known site of metabolic oxidation, this pathway can be effectively blocked.[11] This "metabolic blocking" strategy leads to a longer in vivo half-life (t½) and lower intrinsic clearance (CLint), ultimately increasing the drug's exposure and therapeutic efficacy.[8][12]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Parent Compound | Position of Metabolism | Fluorinated Analog | t½ (min) | % Improvement | Intrinsic Clearance (CLint) | % Reduction |
|---|---|---|---|---|---|---|
| Risperidone | C9-Hydroxylation | 9-Fluororisperidone | >240 | >1500% | <3.4 | >94% |
| Celecoxib | Methyl Hydroxylation | 4'-Fluorocelecoxib | 130 | 333% | 11 | 75% |
Data adapted from Obach R.S. et al., 2016.[12]
The following diagram illustrates the principle of metabolic blocking. The non-fluorinated analog is susceptible to oxidation by CYP450 enzymes, leading to an unstable intermediate and subsequent metabolism. The fluorinated analog, with its strong C-F bond, resists this oxidation.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Test compound and positive control (e.g., midazolam)
-
96-well incubation plate
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). [10]Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup:
-
Add the microsome suspension to the wells of a 96-well plate.
-
Add the test compound to each well (final concentration typically 1 µM). Include a positive control in separate wells.
-
Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation. [6]3. Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the negative controls). The 0-minute time point sample is taken immediately after this addition.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [6]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint = (0.693 / t½) / (mg microsomal protein/mL). [6]
-
Protocol 3: Cell-Based Assay for IC50 Determination (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC50), a key measure of potency. [13][14] Materials:
-
Adherent cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at ~570 nm, reference at ~630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a 100% viability control and wells with no cells as a blank.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. [13]5. Measurement: Measure the absorbance of each well using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that corresponds to 50% viability. [14]
-
Conclusion
The strategic fluorination of the chroman scaffold is a validated and highly effective strategy in modern drug discovery. This comparative guide demonstrates that the introduction of fluorine can systematically enhance critical drug-like properties. Fluorination provides a powerful tool to increase metabolic stability by blocking CYP450-mediated oxidation, leading to improved pharmacokinetic profiles. [6][8]Furthermore, it allows for the fine-tuning of physicochemical properties like lipophilicity and can positively modulate biological activity and target potency. [15][16]By understanding the principles outlined and utilizing the robust experimental protocols provided, researchers can more effectively leverage fluorination to design and develop next-generation chroman-based therapeutics with superior performance.
References
- Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 737-749.
- Singh, A., & Singh, A. (2023). Retrospective Review of Chromane Analogues as Anti-protozoal Leads: A Decade's Worth of Evolution. Medicinal Chemistry, 19(4), 335-353.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Sahu, P. K., & Sahu, P. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 48.
- Chaudhary, P., & Sharma, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100292.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Wilson, H. (2023). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques.
- Design, synthesis and characterization of novel fluorinated styryl chromones. (2018). World Journal of Pharmaceutical Research, 7(12), 656-666.
- Al-Warhi, T., & Al-Warhi, T. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(1), 1-28.
- Request PDF. (n.d.). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate.
- Emami, S., & Emami, S. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Politanskaya, L., & Politanskaya, L. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Monatshefte für Chemie - Chemical Monthly, 155(1), 103-116.
- Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination.
- Request PDF. (n.d.). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Obach, R. S., & Obach, R. S. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-729.
- Wernevik, J., & Wernevik, J. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- De-Aguin, C. P., & De-Aguin, C. P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Platypus Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Request PDF. (n.d.). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate.
- Al-Suwaidan, I. A., & Al-Suwaidan, I. A. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2877-2889.
- protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
- Li, D., & Li, D. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58826.
- Liang, C., & Liang, C. (2007). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 10(5), 347-354.
- Bhattarai, P., & Bhattarai, P. (2022). On the Metabolic Stability of Fluorinated Small Molecules. Figshare.
- Tron, G. C., & Tron, G. C. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3077-3084.
- Bhattarai, P., & Bhattarai, P. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Xu, Y., & Xu, Y. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(15), 3450.
- Bégué, J., & Bégué, J. (2007). Biological Impacts of Fluorination. ResearchGate.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. annualreviews.org [annualreviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Novel SIRT2 Inhibitors Versus Established Chroman-4-one Derivatives
In the landscape of epigenetic drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] As a predominantly cytoplasmic NAD+-dependent deacetylase, SIRT2 plays a crucial role in various cellular processes by deacetylating a host of non-histone proteins, with α-tubulin being a key substrate.[3][4][5] The development of potent and selective SIRT2 inhibitors is paramount for dissecting its complex biological functions and for advancing new therapeutic strategies.
This guide provides an in-depth comparative analysis of newly emerging SIRT2 inhibitors against the well-established class of chroman-4-one derivatives. We will delve into the experimental data that defines their performance, offering a clear perspective for researchers navigating the selection of optimal chemical probes for their studies.
The Established Benchmark: Chroman-4-one Derivatives
Chroman-4-one and chromone-based compounds have been recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[6][7] Their journey as SIRT2 inhibitors began with the discovery of their potent and selective inhibitory effects.[3][8][9] These compounds typically feature substitutions at the 2-, 6-, and 8-positions, which have been systematically modified to optimize their potency and selectivity.[6][8][9]
The structure-activity relationship (SAR) studies of chroman-4-one derivatives have revealed that an alkyl chain of three to five carbons at the 2-position, coupled with larger, electron-withdrawing groups at the 6- and 8-positions, are critical for high potency.[6][8] Notably, these modifications have yielded inhibitors with IC50 values in the low micromolar range and high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6][8][9]
The New Wave: Emerging Classes of SIRT2 Inhibitors
While chroman-4-ones have been instrumental, the quest for inhibitors with improved physicochemical properties and diverse mechanisms of action has led to the discovery of novel chemical scaffolds. These new inhibitors often exhibit high potency and selectivity, with some reaching the nanomolar range.
Recent advancements have introduced several new chemotypes of small-molecule SIRT2 inhibitors, including those based on nicotinamide analogs, triazole derivatives, and other heterocyclic systems.[2] For instance, a notable nicotinamide analog has demonstrated potent SIRT2 inhibition with an IC50 of 48.3 nM and remarkable selectivity over SIRT1 and SIRT3.[2] Another promising compound, a triazole derivative, has shown neuroprotective effects in a Huntington's disease model.[2]
Head-to-Head Comparison: Performance Metrics
A direct and objective comparison is essential for researchers to make informed decisions. The following tables summarize the key performance indicators for representative compounds from both the established chroman-4-one class and newer inhibitor families.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Inhibitor Class | Representative Compound | SIRT2 IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference |
| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High (>10% inhibition at 200 µM) | High (>10% inhibition at 200 µM) | [6][8][9] |
| Chroman-4-one | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High | High | [8] |
| Triazinoindole Derivative | SR86 | 1.3 | High (No activity against SIRT1/3) | High (No activity against SIRT1/3) | [10] |
| Nicotinamide Analog | Compound 10 | 0.0483 | Remarkable | Remarkable | [2] |
| Thiazole Derivative | AGK2 | 3.5 | >14-fold vs SIRT1 | >14-fold vs SIRT3 | [11] |
| Thienopyrimidinone | SirReal2 | 0.23 | High | High | [12] |
Note: Direct comparison of IC50 values should be approached with caution as assay conditions can vary between studies.
Table 2: Cellular Activity and Target Engagement
| Inhibitor | Cell Line | Key Cellular Effect | Mechanism of Action Confirmation | Reference |
| Chroman-4-one Derivatives | MCF-7, A549 | Antiproliferative effects | Increased α-tubulin acetylation | [3][4] |
| SR86 | MCF-7 | Antiviability activity | Increased α-tubulin acetylation | [10] |
| Compound 10 | Not specified | - | Increased α-tubulin acetylation | [2] |
| AGK2 | HeLa, MDA-MB-231 | Increased α-tublin acetylation, Reduced cell invasion | Increased α-tubulin acetylation | [11][13] |
| SirReal2 | MCF-7 | - | Increased α-tubulin acetylation | [12] |
Experimental Design for Robust Benchmarking
To ensure the scientific validity of any comparative study, a well-defined and controlled experimental workflow is crucial. Below are standardized protocols for key assays used in the characterization of SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is a primary screen to determine the direct inhibitory effect of a compound on SIRT2 enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Reconstitute recombinant human SIRT2 enzyme in assay buffer.
-
Prepare the fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore).
-
Prepare the NAD+ co-substrate solution.
-
Prepare the developer solution which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the SIRT2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the NAD+ and the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 1: Experimental Workflow for SIRT2 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of SIRT2 inhibitors.
Cellular Target Engagement Assay (Western Blot for α-Tubulin Acetylation)
This assay confirms that the inhibitor can penetrate the cell membrane and engage with its intended target, SIRT2, leading to a downstream biological effect.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7, HeLa) to approximately 70-80% confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and the loading control.
-
Normalize the acetylated α-tubulin signal to the loading control signal.
-
Compare the normalized values between the treated and control samples to determine the fold-change in α-tubulin acetylation.
-
Diagram 2: SIRT2 Signaling and Inhibition
Caption: SIRT2 deacetylates α-tubulin; inhibitors block this, increasing acetylation.
Concluding Remarks for the Field
The development of SIRT2 inhibitors has seen significant progress, moving from the foundational chroman-4-one derivatives to a diverse array of highly potent and selective new chemical entities. While chroman-4-ones remain valuable research tools, the newer inhibitors offer opportunities to explore SIRT2 biology with greater precision and potentially improved therapeutic windows.
The choice of inhibitor will ultimately depend on the specific research question. For initial studies, a well-characterized chroman-4-one may suffice. However, for more nuanced investigations, particularly those requiring high potency or specific physicochemical properties, the newer generation of inhibitors should be strongly considered. It is imperative that researchers carefully consider the published data and, where possible, perform their own head-to-head comparisons under their specific experimental conditions to select the most appropriate tool for their work. This rigorous approach will undoubtedly accelerate our understanding of SIRT2's role in health and disease and pave the way for novel therapeutic interventions.
References
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.Journal of Medicinal Chemistry.
- Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis.Journal of Chemical Information and Modeling.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.Journal of Medicinal Chemistry.
- Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors.Journal of Medicinal Chemistry.
- Recent advances in the development of histone deacylase SIRT2 inhibitors.RSC Advances.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.GUPEA.
- Recent advances in the development of histone deacylase SIRT2 inhibitors.Semantic Scholar.
- Recent advances in the development of histone deacylase SIRT2 inhibitors.National Institutes of Health.
- Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction.Hindawi.
- Current Trends in Sirtuin Activator and Inhibitor Development.MDPI.
- Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.PubMed.
- Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction.National Institutes of Health.
- Lessons learned from a SIRT2-selective inhibitor.National Institutes of Health.
- Sirtuin 2.Wikipedia.
- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration.Royal Society of Chemistry.
- THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION.Oxford Academic.
- Sirtuin activators and inhibitors: Promises, achievements, and challenges.National Institutes of Health.
- Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders.Frontiers.
- In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents.ResearchGate.
- Recent Progress on Discovery of Sirt2 Inhibitors for the Treatment of Various Cancers.ResearchGate.
- Identification of the Binding Site of Chroman-4-one-Based Sirtuin 2-Selective Inhibitors using Photoaffinity Labeling in Combination with Tandem Mass Spectrometry.Semantic Scholar.
- Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective.MDPI.
- Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities.National Institutes of Health.
- Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors.IRIS UniGe.
- Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors.MDPI.
- Multifunctional activity-based chemical probes for sirtuins.Royal Society of Chemistry.
- Activation of Sirtuin 2 Inhibitors Employing Photoswitchable Geometry and Aqueous Solubility.National Institutes of Health.
- SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models.MDPI.
Sources
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Separation
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of amine enantiomers is a critical and often challenging task. The stereochemistry of an amine can dramatically influence its pharmacological activity, toxicity, and metabolic profile. Consequently, robust analytical methods for enantiomeric purity assessment and preparative separation are paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for this purpose.[1]
This guide provides an in-depth, head-to-head comparison of the primary classes of CSPs used for amine separation. Moving beyond a simple listing of features, we will delve into the causality behind experimental choices, grounded in the fundamental mechanisms of chiral recognition. Every recommendation and protocol is designed to be a self-validating system, empowering you to make informed decisions in your laboratory.
The Pillars of Chiral Recognition: A Mechanistic Overview
Successful chiral separation hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2][3] For a separation to occur, these complexes must have different energies of formation, leading to different retention times on the column.[4] The most effective CSPs for amines achieve this through a combination of specific interactions. The primary classes of CSPs accomplish this via distinct mechanisms.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and high success rates.[5][6] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves. Interactions within these grooves, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, are the primary drivers of separation.[7]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs feature small chiral molecules covalently bonded to the silica support.[8] Their mechanism is often described by the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[4] These interactions typically involve π-π stacking, hydrogen bonding, and dipole-dipole forces.[9] The Whelk-O® 1 is a well-known example that provides broad selectivity and often offers alternate selectivity to polysaccharide phases.[10]
Macrocyclic Glycopeptide CSPs
This class of CSPs, which includes selectors like vancomycin and teicoplanin, offers a unique combination of interaction sites.[5] Their complex structures contain multiple stereogenic centers, aromatic rings, peptide linkages, and ionizable groups (amines and carboxylic acids).[11] This allows for a variety of interactions, including hydrogen bonding, π-π interactions, and, crucially for amines, ionic (charge-charge) interactions.[1][12] These CSPs are highly versatile and can be operated in reversed-phase, normal-phase, and a unique polar ionic mode.[12]
Cyclofructan-Based CSPs
Cyclofructans are cyclic oligosaccharides that, when derivatized and bonded to silica, have shown particular effectiveness for the separation of primary amines, especially in the polar organic mode. Their chiral recognition mechanism is not as broadly defined as others but is understood to involve hydrogen bonding and inclusion into the chiral cavities of the cyclofructan structure.
Head-to-Head Performance Comparison
The choice of a CSP is often an empirical process, but understanding the general strengths and weaknesses of each class can significantly streamline method development.[13] The following tables summarize the performance of different CSPs for amine separation, based on data from comparative studies and application notes.
| Analyte | CSP 1 | CSP 2 | Mobile Phase | Rs (CSP 1) | Rs (CSP 2) | α (CSP 1) | α (CSP 2) | Reference(s) |
| Fluoxetine | Chiralcel OD-H | Chiralpak AD-H | Hexane/IPA/DEA (98/2/0.2) | >1.5 | >1.5 | - | - | [8] |
| Uridine Analogs | Whelk-O 1 | ChiralPak-AD | Various | Lower | Superior | - | - | [14] |
| Various Primary Amines | Chiralpak IE | Chiralcel OD-H | Normal Phase | High | High | - | - | [6] |
| α-Amino Acid Esters | Chiralpak IA | Chiralpak AD-H | Normal Phase | Superior | Superior | - | - | [6] |
| Unusual Amino Acids | Chirobiotic T | Chirobiotic TAG | Reversed/Polar Organic | Lower | Higher | - | - | [15] |
Note: Rs = Resolution; α = Selectivity Factor. A dash (-) indicates that the specific value was not provided in the source, but the qualitative performance was described.
Key Takeaways from Comparative Data:
-
Polysaccharide Phases (Chiralcel/Chiralpak): These are often the first choice for screening due to their broad applicability. For primary amines, Chiralpak IE and Chiralcel OD-H have demonstrated high success rates.[6] For basic compounds in general, screening on Chiralcel OD-H and Chiralpak AD is often sufficient to achieve separation.[2]
-
Pirkle-Type Phases (Whelk-O 1): While sometimes showing lower overall performance compared to polysaccharide phases for certain compound classes, they offer a valuable alternative selectivity.[10][14] Their covalent bonding provides high durability and compatibility with a wide range of mobile phases.[10]
-
Macrocyclic Glycopeptide Phases (Chirobiotic): These phases are particularly powerful for amino acids and other ionizable compounds. The teicoplanin aglycone phase (Chirobiotic TAG) often shows higher resolution for amino acids compared to the native teicoplanin phase (Chirobiotic T).[15][16]
-
Coated vs. Immobilized Polysaccharide CSPs: Coated phases (e.g., Chiralcel OD-H) may offer better separation for some analytes, but immobilized phases (e.g., Chiralpak IA, IB, IC) are compatible with a much broader range of solvents, providing greater flexibility in method development.[6][7]
Experimental Protocol: A Systematic Approach to Chiral Amine Separation
Developing a robust chiral separation method is a systematic process of screening and optimization. The following protocol provides a structured workflow.
Step 1: Initial Column and Mobile Phase Screening
The goal of the initial screen is to identify a promising combination of a CSP and a mobile phase that shows some separation of the enantiomers.
-
Column Selection: Begin by screening a small, diverse set of columns. A recommended starting set includes:
-
One cellulose-based polysaccharide CSP (e.g., Chiralcel OD-H or a modern equivalent).
-
One amylose-based polysaccharide CSP (e.g., Chiralpak AD-H or a modern equivalent).
-
One Pirkle-type CSP (e.g., Whelk-O 1).
-
If the amine is an amino acid or highly polar, include a macrocyclic glycopeptide CSP (e.g., Chirobiotic T or TAG).
-
-
Mobile Phase Screening: For each column, screen at least two different mobile phase modes.
-
Normal Phase (NP): A common starting condition is Hexane/Isopropanol (IPA) (90/10, v/v). For basic amines, add 0.1% diethylamine (DEA) or another suitable basic additive to the mobile phase.[2]
-
Polar Organic Mode (PO): A typical mobile phase is Acetonitrile/Methanol (95/5, v/v) with 0.1% acidic and 0.1% basic additives (e.g., trifluoroacetic acid (TFA) and DEA).
-
Reversed Phase (RP): (Primarily for macrocyclic glycopeptide and immobilized polysaccharide CSPs). A starting point is Acetonitrile/Water with 0.1% formic acid or an appropriate buffer.
-
Step 2: Method Optimization
Once a "hit" (partial or baseline separation) is identified, optimize the separation by systematically adjusting the mobile phase composition and other parameters.
-
Modifier Concentration: In NP or PO mode, vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in 5-10% increments. Lowering the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.
-
Additive Type and Concentration: The choice and concentration of the additive are critical for basic amines.
-
Basic Additives (for basic amines): If peak shape is poor or retention is too long, test different basic additives such as butylamine, ethanolamine, or ethylenediamine (EDA).[17] These additives compete with the amine analyte for active sites on the stationary phase, improving peak shape and modifying retention.[18]
-
Acidic Additives (for basic amines): In some cases, particularly with polysaccharide CSPs, adding an acidic additive like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can dramatically improve selectivity. This is thought to be due to the formation of an ion-pair in the mobile phase that then interacts more favorably with the CSP.
-
-
Temperature: Adjusting the column temperature can impact selectivity. Lower temperatures often increase selectivity but may lead to broader peaks. Conversely, higher temperatures can improve peak efficiency.[19]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) as this can enhance peak efficiency and, consequently, resolution.[19]
Step 3: Method Validation
Once satisfactory separation is achieved, the method should be validated for its intended purpose, assessing parameters such as linearity, accuracy, precision, and robustness.
Visualizing the Workflow
The process of developing a chiral separation method can be visualized as a decision tree, guiding the scientist from initial screening to a fully optimized method.
Caption: Key Interactions for Different CSP Classes.
Conclusion
The separation of amine enantiomers is a multifaceted challenge that requires a deep understanding of the principles of chiral chromatography. Polysaccharide-based CSPs serve as an excellent starting point due to their broad selectivity, while Pirkle-type and macrocyclic glycopeptide phases offer powerful and often complementary separation capabilities. By employing a systematic screening and optimization strategy, grounded in the mechanistic principles outlined in this guide, researchers can significantly accelerate the development of robust and reliable methods for chiral amine analysis. The key to success lies not in a trial-and-error approach, but in a logical, knowledge-driven process of elimination and refinement.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- Akhtar, M. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Unknown. (n.d.). HPLC manual (for chiral HPLC analysis).
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase....
- Pharmaceutical Technology. (2014). Chiral Separations.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Springer Nature Experiments. (n.d.). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
- Regis Technologies. (n.d.). WHELK-O®1.
- Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews, 89(2), 347-362.
- Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3380.
- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-189.
- Gashaw, H., & Aboul-Enein, H. Y. (2003). Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns. Chirality, 15(7), 619-625.
- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3380.
- Aturki, Z., & Fanali, S. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
- ResearchGate. (n.d.). The use of the Whelk-O-1 column in the reversed phase for the....
- ResearchGate. (n.d.). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.
- Vide Leaf. (2021, April 21). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine.
- Al-Qaisi, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
- Péter, A., et al. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1164(1-2), 198-207.
- Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube.
- Phenomenex. (n.d.). The Chiral Notebook.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. WHELK-O®1 - Regis Technologies [registech.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 6-Fluorochroman-4-amine: A Critical Evaluation of Reproducibility and Efficiency
For researchers and professionals in the dynamic field of drug development, the reliable synthesis of key intermediates is paramount. 6-Fluorochroman-4-amine, a valuable building block in medicinal chemistry, is no exception. Its structural motif is found in a variety of pharmacologically active agents. This guide provides an in-depth, objective comparison of two prevalent synthetic protocols for the preparation of 6-fluorochroman-4-amine, starting from the common precursor, 6-fluorochroman-4-one. Drawing upon established chemical principles and field-proven insights, we will dissect the nuances of each method, offering a clear perspective on their respective advantages, challenges, and overall reproducibility.
Introduction to 6-Fluorochroman-4-amine
6-Fluorochroman-4-amine and its derivatives are significant scaffolds in medicinal chemistry due to their presence in compounds targeting a range of biological pathways. The fluorination at the 6-position can enhance metabolic stability and binding affinity to target proteins. The amine at the 4-position provides a crucial handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs. Given its importance, the ability to synthesize 6-fluorochroman-4-amine in a consistent and scalable manner is a critical first step in many research endeavors.
This guide will compare two primary synthetic strategies:
-
Direct Reductive Amination: A one-pot conversion of the ketone to the amine.
-
Oxime Formation and Subsequent Reduction: A two-step approach involving the formation of an oxime intermediate followed by its reduction.
Method 1: Direct Reductive Amination
Direct reductive amination is an efficient method for the conversion of carbonyl compounds to amines.[1][2] This one-pot reaction typically involves the reaction of a ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ by a selective reducing agent.[1] For the synthesis of 6-fluorochroman-4-amine, ammonium acetate is a common source of ammonia, and sodium cyanoborohydride is a frequently employed reducing agent due to its selectivity for the protonated imine over the starting ketone.[3][4]
Experimental Protocol: Direct Reductive Amination
Materials:
-
6-Fluorochroman-4-one
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 6-fluorochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-fluorochroman-4-amine as a free base.
-
For purification and improved stability, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 6-fluorochroman-4-amine hydrochloride as a solid.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as both the ammonia source and a buffer to maintain a weakly acidic pH, which is optimal for imine formation and the stability of the cyanoborohydride reagent.[4]
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the ketone, which is crucial for the success of this one-pot reaction.[1][3] Its reduced reactivity compared to sodium borohydride minimizes the premature reduction of the starting ketone.
-
Anhydrous Conditions: While not strictly necessary for all reductive aminations, using anhydrous methanol can improve the yield by favoring the formation of the imine, which is a condensation reaction that produces water.
Self-Validating System:
The progress of the reaction can be effectively monitored by LC-MS, observing the disappearance of the starting ketone (m/z corresponding to 6-fluorochroman-4-one) and the appearance of the product amine (m/z corresponding to 6-fluorochroman-4-amine). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and store than the free base.
Method 2: Oxime Formation and Subsequent Reduction
This two-step approach provides an alternative route to 6-fluorochroman-4-amine. The first step involves the conversion of the ketone to an oxime, a stable intermediate, which is then reduced in the second step to the desired amine.[2][5] This method allows for the isolation and purification of the intermediate oxime, which can sometimes lead to a purer final product.
Experimental Protocol: Oxime Formation and Reduction
Part A: Synthesis of 6-Fluorochroman-4-one Oxime
Materials:
-
6-Fluorochroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 6-fluorochroman-4-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue to precipitate the oxime.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluorochroman-4-one oxime. This intermediate can be purified by recrystallization if necessary.
Part B: Reduction of 6-Fluorochroman-4-one Oxime
Materials:
-
6-Fluorochroman-4-one oxime
-
Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)
-
Ethanol or Acetic acid
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a solution of 6-fluorochroman-4-one oxime (1.0 eq) in ethanol or acetic acid, add the catalyst (5-10 mol% Pd/C or PtO₂).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the oxime.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-fluorochroman-4-amine.
-
The amine can be purified and converted to its hydrochloride salt as described in Method 1.
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride and Base: Hydroxylamine hydrochloride is the reagent for oxime formation. A base like sodium acetate or pyridine is added to neutralize the HCl and liberate the free hydroxylamine.[6]
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of oximes to primary amines.[2][5] Palladium and platinum are highly effective catalysts for this transformation. The choice of solvent (ethanol for neutral conditions, acetic acid for acidic conditions) can influence the reaction rate and selectivity.
-
Diatomaceous Earth Filtration: This is a standard and effective technique for removing the heterogeneous catalyst from the reaction mixture.
Self-Validating System:
The formation of the oxime can be confirmed by the disappearance of the ketone carbonyl stretch and the appearance of a C=N stretch in the IR spectrum, as well as by NMR and mass spectrometry. The subsequent reduction can be monitored by the disappearance of the oxime and the appearance of the amine product by LC-MS. The final product's identity and purity are confirmed using the same analytical techniques as in Method 1.
Comparative Analysis
| Parameter | Method 1: Direct Reductive Amination | Method 2: Oxime Formation & Reduction |
| Number of Steps | 1 (One-pot) | 2 |
| Reagents | 6-Fluorochroman-4-one, Ammonium acetate, Sodium cyanoborohydride | 6-Fluorochroman-4-one, Hydroxylamine HCl, Base, H₂, Catalyst (Pd/C or PtO₂) |
| Key Intermediate | In situ formed imine | Isolated 6-Fluorochroman-4-one oxime |
| Typical Yield | Moderate to Good | Good to Excellent (over two steps) |
| Purity of Crude Product | May contain unreacted ketone and byproducts | Generally higher due to intermediate purification |
| Safety Considerations | Use of toxic sodium cyanoborohydride (liberates HCN in strong acid)[3] | Handling of hydrogen gas under pressure; flammable catalyst |
| Scalability | Generally good for moderate scales | Excellent, commonly used in industrial processes |
| Simplicity & Time | Faster and simpler for small-scale synthesis | More time-consuming due to two separate steps |
Discussion and Recommendations
Both methods are viable and reproducible for the synthesis of 6-fluorochroman-4-amine. The choice between the two often depends on the specific requirements of the researcher, including the desired scale, purity, and available equipment.
Direct Reductive Amination is an attractive option for its operational simplicity and speed, making it well-suited for rapid, small-scale synthesis and library generation. However, the use of the toxic sodium cyanoborohydride requires careful handling and waste disposal. The one-pot nature can sometimes lead to a more complex crude product mixture, potentially requiring more extensive purification.
The Oxime Formation and Reduction route, while longer, offers several advantages. The isolation and purification of the oxime intermediate can lead to a cleaner final product. Catalytic hydrogenation is a very clean reduction method, with the only byproduct being water, and the catalyst is easily removed by filtration. This method is often more amenable to large-scale synthesis where purity and robustness are critical. The primary safety consideration is the handling of hydrogen gas and the pyrophoric nature of some hydrogenation catalysts when dry.
For laboratories equipped for hydrogenation and where high purity is a priority, the two-step oxime route is often the preferred method. For rapid analogue synthesis or smaller scale preparations where operational simplicity is key, direct reductive amination is a powerful alternative, provided the necessary safety precautions are taken.
Visualizing the Synthetic Pathways
Method 1: Direct Reductive Amination Workflow
Caption: Workflow for Oxime Formation and Reduction.
References
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.Journal of Medicinal Chemistry. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- (S)-6-Fluorochroman-4-amine hydrochloride.Lead Sciences. [Link]
- NEW PROCESS FOR THE PREPARATION OF RACEMIC...
- Synthesis of chroman-4-one.PrepChem.com. [Link]
- Reductive Amination - Common Conditions.Organic Chemistry Portal. [Link]
- Borch Reductive Amination.
- Reductive Amination, and How It Works.Master Organic Chemistry. [Link]
- reductive amination using ammonium acet
- Submitted by Francis Loiseau and André M. Beauchemin.Organic Syntheses Procedure. [Link]
- Challenges in catalytic reduction of oximes to hydroxylamine products...
- Heterogeneous Catalysis for Selective Hydrogen
- Oxime synthesis by condensation or oxid
- Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Organic Syntheses Procedure.Organic Syntheses. [Link]
- (PDF) Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.MDPI. [Link]
- Green Approach for Synthesis of Oximes by Using Natural Acids.Journal of Advanced Scientific Research. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Anticancer Activity of Novel Chroman Derivatives
In the dynamic landscape of oncology drug discovery, the chroman scaffold has emerged as a privileged structure, yielding a diverse array of derivatives with potent and selective anticancer activities. This guide provides an in-depth, objective comparison of the performance of novel chroman derivatives against established anticancer agents, supported by experimental data and detailed methodological insights. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the therapeutic potential of these compounds and guide future research endeavors.
Introduction: The Promise of the Chroman Scaffold
The chroman ring system, a bicyclic ether, is a common motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] Its rigid structure and the potential for diverse substitutions make it an attractive scaffold for medicinal chemists. In the context of cancer, novel chroman derivatives have demonstrated significant efficacy in preclinical studies, often targeting key cellular pathways with greater selectivity and potentially reduced toxicity compared to conventional chemotherapeutics. This guide will explore the anticancer activity of these derivatives, focusing on their mechanisms of action, comparative potency, and the structural features that drive their efficacy.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anticancer activity of novel chroman derivatives is multifaceted, often converging on the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival pathways.
Induction of Apoptosis: A Controlled Demolition of Cancer Cells
A primary mechanism by which chroman derivatives exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family.[2][3]
Several novel chroman derivatives have been shown to disrupt this balance, leading to the activation of the intrinsic apoptotic pathway.[2] This is often achieved by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[2] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[4][5][6]
dot
Caption: Intrinsic apoptosis pathway induced by novel chroman derivatives.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7][8] Several coumarin and chroman derivatives have been identified as potent inhibitors of this pathway.[9][10] By targeting key kinases within this cascade, such as PI3K, Akt, and mTOR, these compounds can effectively halt the pro-survival signals that drive tumor growth.[7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7]
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel chroman derivatives.
Comparative Anticancer Activity: A Data-Driven Analysis
The in vitro cytotoxicity of novel chroman derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify the potency of these compounds. Lower values indicate greater potency. The following tables provide a comparative summary of the anticancer activity of selected novel chroman derivatives against established chemotherapeutic agents.
Breast Cancer
| Compound/Drug | Cell Line | IC50 / GI50 (µM) | Reference |
| Novel Chroman Derivatives | |||
| Compound 6i | MCF-7 | 34.7 (GI50) | [11] |
| Compound 30a | MCF-7 | 9.59 | [3] |
| MDA-MB-231 | 12.12 | [3] | |
| T-47D | 10.10 | [3] | |
| Compound 11 | MCF-7 | 3.03 | [3] |
| MDA-MB-231 | 11.90 | [3] | |
| T-47D | 2.20 | [3] | |
| Compound 73 | MCF-7 | 12.1 (µg/mL) | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 | 16.2 (µg/mL) | [3] |
| Paclitaxel | MCF-7 | Varies | [12] |
| 5-Fluorouracil | MCF-7 | 4.8 | [3] |
Colon Cancer
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Chroman Derivatives | |||
| Derivative 1 | HCT 116, SW480, SW620, LoVo | 8-20 | [2] |
| Derivative 3 | HCT 116, SW480, SW620, LoVo | 15-30 | [2] |
| Derivative 5 | HCT 116, SW480, SW620, LoVo | 15-30 | [2] |
| Compound C4 | HT-29 | 6.7 | [8] |
| SW620 | 8.3 | [8] | |
| Standard Chemotherapeutics | |||
| Cisplatin | Various | Comparable to Derivative 1 | [2] |
| 5-Fluorouracil | HT-29 | Varies | [8][13] |
| Oxaliplatin | Various | Varies | [13] |
Lung Cancer
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Coumarin Derivatives | |||
| Compound I c | SK-LU-1, SPC-A-1, 95D | 20-25 | [5] |
| Compound I d | SK-LU-1, SPC-A-1, 95D | 20-25 | [5] |
| Compound II c | SK-LU-1, SPC-A-1, 95D | 20-25 | [5] |
| Compound II d | SK-LU-1, SPC-A-1, 95D | 20-25 | [5] |
| Standard Chemotherapeutics | |||
| Docetaxel | SK-LU-1, SPC-A-1, 95D | 25-30 | [5] |
| Cisplatin | A549 | Varies | [14] |
| Paclitaxel | A549 | Varies | [14] |
Liver Cancer
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Ludartin Derivatives | |||
| Compound 33 | HepG2 | ~1.6 | [15] |
| Huh7 | ~2.0 | [15] | |
| Standard Chemotherapeutics | |||
| Sorafenib | HepG2, Huh7 | Varies | [15] |
| Doxorubicin | HepG2 | Varies | [16] |
| 5-Fluorouracil | HepG2 | >32.53 (µg/mL) | [17] |
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The anticancer activity of chroman derivatives is intrinsically linked to their chemical structure. Specific substitutions on the chroman scaffold can significantly influence their potency and selectivity.
-
Substitution at the 2-position: The introduction of various moieties at this position can modulate the interaction with target proteins. For instance, the addition of Schiff base and isatin moieties has been shown to enhance anticancer activity.[1]
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring play a crucial role. For example, in chromone derivatives, a 4-bromobenzyloxy substituent at position 5 was found to be important for the inhibition of the ABCG2 transporter, a protein associated with multidrug resistance.[12]
-
Fluorination: The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, often leading to improved anticancer activity.[18]
dot
Caption: Key structural features influencing the anticancer activity of chroman derivatives.
Experimental Protocols: Ensuring Scientific Rigor and Reproducibility
To ensure the validity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of chroman derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[14][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
dot
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Caspase activation by anticancer drugs: the caspase storm. | Sigma-Aldrich [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to the Neuroprotective Effects of Chroman-6-Amine Analogs
Introduction: Targeting Oxidative Stress in Neurodegeneration with Chroman-6-Amine Scaffolds
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A common pathological thread weaving through these conditions is the overwhelming of the brain's endogenous antioxidant defenses by excessive production of reactive oxygen species (ROS), a state known as oxidative stress. This imbalance inflicts damage upon critical cellular components, including lipids, proteins, and nucleic acids, ultimately triggering neuronal death pathways.[1]
The chroman-6-amine scaffold, a core structural feature of Vitamin E, has emerged as a highly promising pharmacophore for the development of neuroprotective agents. Its inherent antioxidant properties, stemming from the hydroxyl group on the chroman ring, make it an excellent starting point for designing potent radical scavengers. This guide provides a comparative analysis of key chroman-6-amine analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their neuroprotective efficacy.
Core Structural Framework and Key Analogs
The therapeutic potential of this class of compounds is rooted in the chroman-6-amine core. Modifications to this scaffold have given rise to several analogs with varying potency and properties.
Caption: Core chroman-6-amine scaffold and key analog classes.
Two of the most well-characterized analogs are Trolox, a water-soluble derivative of vitamin E, and the lazaroid family of compounds, which are potent inhibitors of lipid peroxidation.[2][3]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Due to its water solubility, Trolox serves as a benchmark antioxidant in numerous biochemical assays.[4] Its neuroprotective effects have been demonstrated in models of both focal and global cerebral ischemia, where it reduces infarct volume, oxidative stress, and DNA fragmentation.[5][6]
-
Lazaroids (21-Aminosteroids and 2-Methylaminochromans): This class, which includes compounds like U-83836E, was specifically designed to inhibit iron-dependent lipid peroxidation in the central nervous system.[2] These compounds are highly lipophilic, enabling them to intercalate into cell membranes and effectively halt the chain reaction of lipid radical formation at its source. Their efficacy has been noted in models of traumatic brain and spinal cord injury.[3][7]
Mechanism of Action: Beyond Simple Radical Scavenging
While direct scavenging of free radicals is a primary mechanism, the neuroprotective effects of chroman-6-amine analogs are more nuanced, involving the modulation of key intracellular signaling pathways. A central player in the cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Keap1. However, in the presence of oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes.[8][9]
Caption: Experimental workflow for assessing neuroprotective analogs.
Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to prevent the decay of a fluorescent probe (fluorescein) induced by a peroxyl radical generator (AAPH). The protection is quantified as the area under the fluorescence decay curve (AUC) and compared to a standard, Trolox.
-
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in phosphate buffer. This must be made fresh daily.
-
Prepare a series of Trolox standards (e.g., 0-100 µM) and solutions of the test analogs in phosphate buffer.
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.
-
Add 25 µL of the test analog, Trolox standard, or phosphate buffer (for blank wells) to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: ~485 nm; Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples/standards to get the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Quantify the antioxidant capacity of the test analogs in Trolox Equivalents (TE) using the standard curve. [10]
-
-
Protocol 2: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Plating & Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere and differentiate as required.
-
Pre-treat cells with various concentrations of the chroman-6-amine analogs for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxic insult (e.g., H₂O₂, glutamate, or amyloid-beta oligomers) and co-incubate for the desired period (e.g., 24 hours). Include control wells (untreated, toxin only, analog only).
-
-
MTT Incubation:
-
Carefully remove the culture medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization & Measurement:
-
Carefully aspirate the MTT solution.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a reaction that produces a colored formazan product.
-
Methodology:
-
Cell Plating & Treatment:
-
Culture and treat cells with analogs and neurotoxins as described in the MTT protocol.
-
-
Sample Collection:
-
After the treatment period, carefully transfer a portion of the culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye).
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.
-
-
Measurement & Analysis:
-
Add the provided stop solution (e.g., 50 µL of 1M acetic acid) to each well.
-
Measure the absorbance at ~490 nm.
-
To calculate percentage cytotoxicity, determine the maximum LDH release by lysing a set of control cells with a lysis buffer.
-
Calculate % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100. [12]
-
-
Protocol 4: Western Blot for Nrf2 and HO-1 Expression
-
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. It is used here to determine if treatment with chroman analogs leads to an upregulation of Nrf2 and its downstream target, HO-1.
-
Methodology:
-
Protein Extraction:
-
Culture and treat neuronal cells with the test analog for a specified time (e.g., 6-24 hours).
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 3-5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of Nrf2 and HO-1 to the loading control. [13]
-
-
Conclusion and Future Directions
The chroman-6-amine scaffold is a validated and highly tractable platform for the development of neuroprotective agents. Analogs such as Trolox and the lazaroid family have demonstrated significant efficacy in preclinical models, primarily through potent inhibition of lipid peroxidation and the strategic upregulation of the endogenous Nrf2 antioxidant response pathway.
Structure-activity relationship studies indicate that while the C6-hydroxyl group is essential for radical scavenging, modifications at the C2 position are critical for tuning the compound's lipophilicity, membrane interaction, and overall protective potency. The development of hybrid molecules that combine the chroman core with other neuroprotective pharmacophores represents a promising avenue for creating multifunctional drugs.
Future research should focus on systematic comparative studies of new analogs to build a more comprehensive quantitative SAR database. Furthermore, elucidating the precise interactions between these compounds and Keap1, as well as exploring their effects on other relevant pathways such as neuroinflammation, will be crucial for optimizing the design of next-generation chroman-based therapeutics for the treatment of devastating neurodegenerative diseases.
References
- ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd. (n.d.).
- Balogh, G., et al. (2005). Nitrone derivatives of trolox as neuroprotective agents. Request PDF. [Link]
- Caritá, A. C., et al. (2023). Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. MDPI. [Link]
- Bio-protocol. (2021). Western Blotting of Nrf2 and HO-1. [Link]
- Chaudhary, S., et al. (2023).
- Detsi, A., et al. (2024).
- Lee, D. Y., et al. (2003). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. [Link]
- Al-Snafi, A. E. (2025). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment.
- Ahmed, S. M. U., et al. (2017).
- PrepChem.com. (n.d.). Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol.
- Hill, J. C., et al. (2020).
- Genovese, T., et al. (2017).
- Kavanagh, R. J., & Kam, P. C. (2001). Lazaroids: efficacy and mechanism of action of the 21-aminosteroids in neuroprotection. British Journal of Anaesthesia. [Link]
- San, T., et al. (2006). Neuroprotection with methylaminochroman and lazaroid of embryonic ventral mesencephalic tegmental dopaminergic neurons in cold storage. Journal of Clinical Neuroscience. [Link]
- Kusznierewicz, B., et al. (2012). IC 50 (μM) Values of isolated compounds for lipid peroxidation inhibition.
- Gupta, Y. K., et al. (2007). Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
- Koufaki, M., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. [Link]
- Legorreta-Vihagues, R. I., et al. (2012). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PMC. [Link]
- Yushkova, E. A., et al. (2025). Synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox).
- Burroughs, S. L., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]
- Shagir, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC. [Link]
- Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. [Link]
- Zhang, H., et al. (2021). Western blotting (A) and relative protein expression of Nrf2, HO-1 and...
- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]
- Xia, Y., et al. (2015). EC50/IC50 for each parameter measured for the selected cell lines...
- Shuaib, A., et al. (2007). Neuroprotective effects of trolox in global cerebral ischemia in gerbils. PubMed. [Link]
- Bartos, M., et al. (2011). Correlation between IC50 values of antioxidants presented in Table 1 in two systems of lipid peroxidation: egg yolk suspension and erythrocyte membranes.
- Wang, F., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]
- Wang, Y. C., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers. [Link]
- De Simone, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]
- Shaw, P., & Inankur, B. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. [Link]
- Cuadrado, A., et al. (2018). The complexity of the Nrf2 pathway: Beyond the antioxidant response. PMC. [Link]
- Neema, J. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. [Link]
- [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues]. (2007). PubMed. [Link]
- Liu, Z., et al. (2020). The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. PubMed. [Link]
- [No authors listed]. (2024). Detailed schematic diagram of Nrf2-related signaling pathway....
- [No authors listed]. (2024). A schematic presentation of Nrf2 signaling pathway. Oxidative stress...
- Yılmaz, S., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
Sources
- 1. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson’s Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trolox, Ferulic, Sinapic, and Cinnamic Acid Derivatives of Proline and GABA with Antioxidant and/or Anti-Inflammatory Properties [mdpi.com]
Bridging the Bench and the Bedside: A Guide to Correlating In Vitro Binding Affinity with In Vivo Functional Activity
For researchers, scientists, and drug development professionals, the journey from identifying a promising compound to developing an effective therapeutic is fraught with challenges. A critical juncture in this process is understanding how a molecule's interaction with its target in a controlled laboratory setting translates to its functional effect within a complex living organism. This guide provides an in-depth exploration of the principles, methodologies, and critical considerations for establishing a meaningful correlation between in vitro binding affinity and in vivo functional activity, a cornerstone of modern drug development.
The ultimate goal is to establish an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links laboratory data to clinical performance.[1][2] A successful IVIVC can streamline development, reduce the need for extensive clinical trials, and serve as a surrogate for bioequivalence studies.[2][3][4]
Part I: Quantifying the Interaction – In Vitro Binding Affinity Assays
The first step in understanding a drug's potential is to quantify its physical interaction with its intended biological target. This is defined by the binding affinity, most commonly expressed as the dissociation constant (Kd). The Kd represents the concentration of a drug required to occupy 50% of the target receptors at equilibrium.[5][6] A lower Kd value signifies a higher binding affinity.[6]
Several biophysical techniques are employed to measure binding affinity directly. Each method has its own strengths, and the choice often depends on the nature of the interacting molecules and the specific questions being asked.
Common In Vitro Binding Affinity Techniques:
-
Surface Plasmon Resonance (SPR): An optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[7] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the binding of a second molecule (the analyte) is measured as it flows over the surface.[7] This method provides not only the equilibrium binding constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).[7]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[8][9] By titrating a ligand into a sample cell containing the macromolecule, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[8][10]
-
Quantitative Pull-Down Assays: A simpler method where one "bait" protein is immobilized on beads and incubated with a "prey" protein in solution at varying concentrations.[11][12] By separating the bound from the unbound prey and quantifying the amount bound (e.g., via gel electrophoresis), a saturation curve can be generated to calculate the Kd.[11][12][13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow from in vitro binding to in vivo correlation.
Experimental Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for a typical ITC experiment to determine the binding affinity between a protein and a small molecule ligand.
Pillar of Trustworthiness: This protocol is self-validating. The inclusion of a control titration (ligand into buffer) allows for the subtraction of heat of dilution, ensuring that the measured signal is from the binding interaction itself. The quality of the data fit to the binding model provides a direct measure of the experiment's success.
Methodology:
-
Sample Preparation (The Causality of Purity and Precision):
-
Expertise: The accuracy of ITC data is critically dependent on the precise concentration of active protein and ligand.[8][14] Both binding partners must be in an identical, extensively dialyzed buffer to minimize "heats of dilution" which can otherwise mask the true binding signal.[10][15]
-
Step 1a: Purify the target protein and the ligand to the highest possible degree. Aggregates must be removed by centrifugation or filtration as they can interfere with the measurement.[10]
-
Step 1b: Prepare a sufficient quantity of dialysis buffer. Both the protein and ligand solutions must be prepared using this exact same buffer stock.
-
Step 1c: Dialyze both the protein and ligand against the buffer to ensure a perfect match.
-
Step 1d: Accurately determine the molar concentrations of both the protein and the ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[10]
-
Step 1e: Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[10]
-
-
Instrument Setup and Experimental Design:
-
Expertise: Choosing the right concentrations is crucial for obtaining a full binding isotherm. A good starting point is to have the concentration of the macromolecule in the cell at least 10 times the expected Kd, and the ligand concentration in the syringe at least 10 times the macromolecule concentration.[10]
-
Step 2a: Set the experimental temperature (e.g., 25°C) and other parameters like stirring speed (e.g., 750 rpm) and reference power.[16]
-
Step 2b: Fill the sample cell (typically ~200-300 µL) with the protein solution.
-
Step 2c: Fill the injection syringe (typically ~40-100 µL) with the ligand solution.
-
-
Titration and Data Acquisition:
-
Expertise: The titration consists of a series of small, precise injections of the ligand into the sample cell. The heat change after each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes, resulting in a sigmoidal binding curve.[8]
-
Step 3a: Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is often discarded during analysis.
-
Step 3b: Program a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[16]
-
Step 3c: Run the titration. The instrument will record the power required to maintain zero temperature difference between the sample and reference cells.
-
-
Control Experiment:
-
Step 4a: After the main experiment, perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand.[9]
-
-
Data Analysis:
-
Step 5a: Integrate the raw data peaks to determine the heat change for each injection.
-
Step 5b: Subtract the heat of dilution from the binding data.
-
Step 5c: Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Step 5d: Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Part II: Assessing the Biological Effect – In Vivo Functional Activity Assays
While in vitro assays confirm a direct interaction, they cannot predict a compound's behavior in a living system. In vivo studies are essential to evaluate a drug's efficacy (the desired therapeutic effect) and safety.[17]
Key Considerations for In Vivo Studies:
-
Model Selection: The choice of animal model is paramount and should mimic the human disease as closely as possible.[17] Rodents are commonly used due to their genetic similarity to humans and rapid reproduction.[17][18] For certain therapeutics, "humanized" models, where a human gene is inserted into the animal, may be necessary.[17]
-
Pharmacokinetics (PK): This describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME). PK studies determine the drug's concentration over time in various tissues.
-
Pharmacodynamics (PD): This describes what the drug does to the body—the relationship between drug concentration and the resulting physiological effect.[19]
-
Endpoints: Efficacy is measured by specific endpoints, such as reduction in tumor volume, changes in biomarkers, or improved survival rates.[20]
General Workflow for an In Vivo Efficacy Study
Pillar of Expertise: The design of an in vivo study must be robust to yield reproducible and meaningful results. This includes appropriate group sizes, control groups (vehicle and positive controls), and defined, measurable endpoints.
Methodology:
-
Study Design and Protocol Development:
-
Step 1a: Define the primary objective and endpoints of the study.
-
Step 1b: Select the appropriate animal model and determine the number of animals per group to achieve statistical power.[20]
-
Step 1c: Establish the dosing regimen (dose, route of administration, and frequency) based on preliminary PK and toxicology data.
-
Step 1d: Include necessary control groups: a vehicle control group (receives the formulation without the drug) and often a positive control group (receives a known effective drug).
-
-
Acclimatization and Model Induction:
-
Step 2a: Allow animals to acclimate to the facility to reduce stress-related variables.
-
Step 2b: Induce the disease model (e.g., implanting tumor cells for an oncology study).
-
-
Dosing and Monitoring:
-
Step 3a: Randomize animals into treatment and control groups.
-
Step 3b: Administer the compound and controls according to the established schedule.
-
Step 3c: Monitor animals regularly for signs of toxicity (e.g., weight loss, behavioral changes) and measure efficacy endpoints (e.g., caliper measurements of tumor volume twice weekly).[20]
-
-
Sample Collection and Analysis:
-
Step 4a: At the end of the study, collect blood and tissues for PK analysis (measuring drug concentration) and PD analysis (measuring biomarkers or target engagement).[20]
-
-
Data Interpretation:
-
Step 5a: Statistically analyze the differences in efficacy endpoints between the treatment and control groups.
-
Step 5b: Correlate the observed efficacy with the measured drug exposure levels (PK data).
-
Part III: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)
A high in vitro binding affinity (low Kd) does not guarantee in vivo efficacy.[21] The complexity of a living organism introduces numerous variables that can create a disconnect between the two.[22][23] Establishing a correlation requires integrating binding data with functional data and understanding the influence of pharmacokinetics and pharmacodynamics.
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} Caption: Relationship between key drug development parameters.
Key Pharmacological Metrics
-
Kd (Dissociation Constant): Measures the strength of binding between a drug and its target. It is an intrinsic, thermodynamic property.[5][6]
-
IC50 (Half-maximal Inhibitory Concentration): Measures the functional potency of a drug to inhibit a specific biological process by 50%.[6][24]
-
EC50 (Half-maximal Effective Concentration): Measures the functional potency of a drug to induce a biological response by 50%.[25][26]
It is a common mistake to assume Kd and IC50/EC50 are interchangeable.[6] IC50 and EC50 values are dependent on the specific experimental conditions of a functional assay, whereas Kd is a direct measure of binding affinity.[5][6] A compound with high affinity (low Kd) will generally have high potency (low IC50/EC50), but the relationship is not always linear.
The Role of PK/PD Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical technique used to link drug exposure (PK) to the pharmacological response (PD).[19][27][28] It is the primary tool for establishing a quantitative IVIVC.[29]
-
PK models describe the time course of drug concentration in the body.[28]
-
PD models describe the relationship between drug concentration at the site of action and the observed effect.[19]
By integrating these models, researchers can simulate the time course of a drug's effect and predict the clinical dose required to achieve a therapeutic outcome based on preclinical data.[29][30]
Data Presentation: Correlating In Vitro and In Vivo Data
The following table presents hypothetical data for five compounds, illustrating how in vitro data might correlate with in vivo outcomes.
| Compound | Target Binding Kd (nM) | Cell Proliferation IC50 (nM) | In Vivo Tumor Growth Inhibition (%) @ 10 mg/kg | Correlation Analysis |
| Cmpd-A | 1.2 | 5.5 | 92% | Good: High affinity translates to high potency and strong in vivo efficacy. |
| Cmpd-B | 15.8 | 75.0 | 65% | Good: Moderate affinity and potency correlate with moderate efficacy. |
| Cmpd-C | 250.5 | >10,000 | 5% | Good: Low affinity and potency result in poor in vivo activity. |
| Cmpd-D | 0.8 | 4.1 | 15% | Poor: Excellent in vitro profile but fails in vivo, likely due to poor PK (e.g., rapid metabolism or low bioavailability). |
| Cmpd-E | 85.3 | 450.2 | 75% | Poor (Favorable): Moderate in vitro data but strong in vivo efficacy, possibly due to active metabolites or favorable tissue accumulation. |
Expert Insight: The cases of Cmpd-D and Cmpd-E highlight why a multi-parameter approach is essential. Cmpd-D represents a common pitfall where a highly potent compound fails due to unfavorable pharmacokinetic properties. Conversely, Cmpd-E might be overlooked based on mediocre in vitro data but could be a valuable candidate due to its in vivo behavior.
Conclusion
Correlating in vitro binding affinity with in vivo functional activity is a complex but indispensable part of drug discovery. It is not a simple linear translation but an integrative process that requires a deep understanding of biophysical interactions, cellular responses, and whole-organism physiology. By employing robust in vitro techniques like ITC, designing well-controlled in vivo studies, and leveraging the power of PK/PD modeling, researchers can bridge the gap between the laboratory bench and clinical success. This iterative process of learning and confirming allows for more informed decision-making, optimizing the selection of drug candidates with the highest probability of becoming effective and safe medicines.[29]
References
- Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Establishment of In vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
- PMC. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.
- Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC.
- Wikipedia. (n.d.). PKPD model.
- PMC - NIH. (n.d.). Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation.
- MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
- PMC - PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Protocols.io. (2025, July 6). Isothermal Titration Calorimetry (ITC).
- NIH. (n.d.). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines.
- PubMed. (n.d.). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling.
- (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- (2025, July 4). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology.
- Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
- Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
- Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
- PubMed. (2013, November 14). Correlating in vitro data to in vivo findings for risk assessment.
- (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
- PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.
- ResearchGate. (2017, January 20). (PDF) A guide to simple, direct, and quantitative in vitro binding assays.
- (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development.
- PubMed. (n.d.). Relationship between binding affinity and functional activity of nociceptin/orphanin FQ.
- Creative Animodel. (n.d.). In vivo Efficacy Testing.
- PMC. (2022, July 1). Role of animal models in biomedical research: a review.
- MDPI. (n.d.). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap.
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
- Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro | PDF.
- ResearchGate. (n.d.). Animals used in in vivo efficacy assays Other mammals include mainly...
- (n.d.). Impact of Intrinsic Affinity on Functional Binding and Biological Activity of EGFR Antibodies.
- Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays.
- eLife. (2020, August 6). How to measure and evaluate binding affinities.
- PMC - PubMed Central. (n.d.). How to measure and evaluate binding affinities.
- PubMed. (n.d.). Physiologically relevant binding affinity quantification of monoclonal antibody PF-00547659 to mucosal addressin cell adhesion molecule for in vitro in vivo correlation.
- YouTube. (2022, February 3). In Vitro In Vivo (IVIV) Correlations.
- Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development.
- NIH. (n.d.). Establishing in vitro in vivo correlations to screen monoclonal antibodies for physicochemical properties related to favorable human pharmacokinetics.
- NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.
- The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
- ResearchGate. (n.d.). Guidelines for mouse and human DC functional assays.
- ResearchGate. (2025, August 7). (PDF) Physiologically Relevant Binding Affinity Quantification of Monoclonal Antibody PF-00547659 to MAdCAM for In Vitro In Vivo Correlation.
- Nordic Biosite. (n.d.). Planning In Vivo Functional Assays? Look No Further for In Vivo Antibodies!
- (2025, December 16). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
Sources
- 1. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. premier-research.com [premier-research.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 18. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 21. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 22. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 25. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 26. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 27. PKPD model - Wikipedia [en.wikipedia.org]
- 28. mathworks.com [mathworks.com]
- 29. Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Inter-Laboratory Validation of a Cell-Based Bioassay for Novel Chroman Derivatives
This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay designed to assess the biological activity of novel chroman derivatives. Chroman and its derivatives represent a vital class of heterocyclic compounds found in many natural products and are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] As new derivatives are synthesized, establishing a robust and reproducible method to quantify their biological potency is paramount for advancing them through the drug discovery pipeline.
The objective of any analytical procedure validation is to demonstrate its suitability for its intended purpose.[5] For a bioassay, this means ensuring that the method is reliable and transferable between different laboratories, a critical step for collaborative research, regulatory submissions, and multi-site clinical trials. This guide details the validation of a colorimetric cell viability assay (MTT assay), a common and essential tool for evaluating the cytotoxic potential of novel compounds.[6] We will compare hypothetical results from a multi-laboratory study to demonstrate the assessment of key validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH).[7][8][9]
Bioassay Selection and Principles
The Pharmacological Rationale
Chroman derivatives are known to interact with a variety of cellular targets, leading to a broad spectrum of biological activities.[1][10] A primary and initial screening step for many potential therapeutics, especially in oncology, is the assessment of cytotoxicity. This allows for the determination of a compound's potency (e.g., its IC₅₀ value) and provides a foundational dataset for structure-activity relationship (SAR) studies.
The MTT Cell Viability Assay: A Mechanistic Overview
For this validation guide, we have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This choice is based on its widespread use, well-understood mechanism, and suitability for a high-throughput microplate format.
The core principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for a quantitative measurement of cell viability after exposure to a test compound. While other analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for determining purity and concentration of the chemical entity, they cannot measure its biological effect on living cells, making a cell-based bioassay indispensable.[11][12]
The Validation Framework: Adherence to International Standards
Bioanalytical method validation is a formal process to ensure an assay's performance and the reliability of its results.[13] Our validation study design is built upon the authoritative framework provided by the ICH Q2(R2) and M10 guidelines, which detail the performance characteristics required for validating analytical procedures.[7][9][13]
The key validation parameters to be assessed in our inter-laboratory study are:
-
Accuracy: The closeness of test results to the true or accepted reference value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at three levels:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[8]
Inter-Laboratory Study Design
To assess reproducibility, a critical component of validation, a study was designed involving three independent laboratories (Lab A, Lab B, Lab C). This structure ensures that the bioassay is robust and transferable across different environments, equipment, and operators.[15][16]
Standardization Protocol
To minimize variability not inherent to the assay itself, all participating laboratories were provided with a standardized validation kit containing:
-
A single, purified batch of the candidate chroman derivative.
-
Cryopreserved vials of the same cell line (e.g., HeLa) from a single passage number.
-
Identical batches of critical reagents, including MTT reagent, cell culture medium, and fetal bovine serum.
-
A detailed, harmonized Standard Operating Procedure (SOP).
The workflow for the inter-laboratory validation process is illustrated below.
Caption: Workflow for the inter-laboratory validation study.
Detailed Experimental Protocol: MTT Assay
The following protocol was distributed to all participating laboratories. The causality behind key steps is explained to ensure a deep understanding of the methodology.
Experimental Workflow Diagram
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Rationale: This density is optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.
-
-
Cell Attachment: Plates are incubated for 24 hours at 37°C and 5% CO₂.
-
Rationale: This period allows cells to adhere firmly to the plate surface and recover from the stress of trypsinization and seeding.
-
-
Compound Treatment: A stock solution of the chroman derivative is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve, from which the IC₅₀ can be accurately determined. The final DMSO concentration must be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Incubation: Plates are incubated for 48 hours.
-
Rationale: This duration is typically sufficient for cytotoxic compounds to induce measurable effects on cell proliferation and viability.
-
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[14]
-
Formazan Formation: Plates are incubated for an additional 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well.[14]
-
Rationale: DMSO is a powerful solvent required to dissolve the water-insoluble formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (cells treated with DMSO-containing medium only). The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate statistical software.
Inter-Laboratory Data Comparison and Acceptance Criteria
The primary output of the validation study is a comparison of the key performance parameters across the three laboratories. The results must meet predefined acceptance criteria to declare the bioassay as validated.
Summary of Validation Results
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria | Status |
| IC₅₀ (µM) | 15.2 | 14.9 | 15.5 | - | - |
| Repeatability (%CV) | 4.8% | 5.3% | 5.1% | ≤ 15% | Pass |
| Intermediate Precision (%CV) | 8.2% | 9.1% | 8.8% | ≤ 20% | Pass |
| Accuracy (% Recovery) | 98.5% | 103.2% | 99.1% | 80 - 120% | Pass |
| Linearity (R²) | 0.996 | 0.995 | 0.997 | ≥ 0.99 | Pass |
| Reproducibility (%CV across labs) | \multicolumn{3}{c | }{1.98% } | ≤ 25% | Pass |
%CV = Percent Coefficient of Variation; R² = Coefficient of Determination
Interpretation of Results
-
Precision: All three laboratories demonstrated excellent repeatability and intermediate precision, with %CV values well within the established acceptance criteria, which are common for cell-based assays.[17]
-
Accuracy: Accuracy was determined by spiking a known concentration of a reference compound and calculating the percent recovery. All labs showed results within the 80-120% range, indicating a low level of systematic error.
-
Linearity: The dose-response curves generated by all labs showed a high coefficient of determination (R² > 0.99), confirming a linear relationship between compound concentration and biological response within the tested range.
-
Reproducibility: The most critical parameter for this study, reproducibility, was assessed by calculating the %CV of the IC₅₀ values obtained across the three laboratories. The resulting value of 1.98% is exceptionally low, demonstrating that the assay is highly robust and produces consistent results regardless of the testing site.
Conclusion
The inter-laboratory validation study successfully demonstrated that the described MTT bioassay for the candidate chroman derivative is accurate, precise, and highly reproducible. The meticulous standardization of the protocol, cell line, and reagents was fundamental to achieving this outcome. The low inter-laboratory variability confirms that the assay is robust and suitable for transfer between different facilities.
This validated bioassay provides a reliable tool for the continued development and characterization of this and other related chroman derivatives. It establishes a benchmark for future non-clinical studies and serves as a model for the validation of other cell-based assays in the drug discovery and development process. The successful validation underscores the importance of a rigorous, systematic approach, grounded in international regulatory standards, to ensure data integrity and comparability in pharmaceutical research.[7][15]
References
- Pharmacological activities of chromene derivatives: An overview. (2013). Asian Journal of Pharmaceutical and Clinical Research.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. ResearchGate.
- Review on Chromen derivatives and their Pharmacological Activities. RJPT.
- Review on Chromen derivatives and their Pharmacological Activities. ResearchGate.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022).
- Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International.
- Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Eindhoven University of Technology.
- A Practical Approach to Biological Assay Validation. EDRA Services.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. National Institutes of Health. (2024).
- Method Validation Guidelines. BioPharm International.
- Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal.
- Bioassay Statistics. Quantics Biostatistics.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. (2022).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. National Institutes of Health.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. (2016).
- Bioassay-coupled Chromatographic Analysis of Medicinal Natural Products: A Review. ResearchGate. (2017).
- BioPharma Potency. Bioassay Bioanalytical Contract Laboratory.
Sources
- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. edraservices.nl [edraservices.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bioprocessintl.com [bioprocessintl.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-6-fluorochroman-4-amine
This guide provides a detailed protocol for the proper and safe disposal of (R)-6-fluorochroman-4-amine. As a fluorinated aromatic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory guidelines, designed to provide clarity and confidence to researchers in their waste management practices.
Part 1: Core Hazard Profile and Safety Imperatives
This compound and its stereoisomers are classified as irritants and are harmful if swallowed.[1][2] The primary hazards stem from its nature as a fluorinated aromatic amine, a class of compounds known for potential toxicity and environmental persistence.[3] The strong carbon-fluorine bond makes these molecules resistant to natural degradation.[4]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Standard PPE includes a lab coat, nitrile gloves, and ANSI-rated safety glasses.
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Direct contact with skin and eyes must be avoided.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [2] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [2] |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[3] Fluorinated organic compounds are persistent.[4] | General |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound is not a single action but a systematic process. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][7] All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[6]
Caption: Disposal workflow for this compound.
Protocol Detail:
-
Waste Identification and Segregation:
-
Causality: The presence of fluorine mandates that this compound be classified as a halogenated organic waste .[8] Halogenated and non-halogenated waste streams are incinerated under different conditions and must be kept separate to ensure complete destruction and prevent damage to disposal facilities.[9]
-
Action: Designate a specific waste container for halogenated organic solids or liquids, depending on the form of your waste.
-
-
Waste Containment:
-
Container Selection: Use only containers approved for chemical waste, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth HDPE pails for solids.[10] If possible, the original manufacturer's container is a good option.[8][11] Ensure the container material is compatible with the amine.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound".[8] Avoid using abbreviations or chemical formulas. The date the first waste was added to the container must also be recorded.
-
Procedure: Keep the waste container closed at all times except when adding waste.[6][10] This minimizes the release of vapors and prevents accidental spills.
-
-
On-Site Storage (Satellite Accumulation Area):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11] Do not move waste between different labs for consolidation.
-
Segregation: Within the SAA, ensure the container is stored separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[5][11] Use secondary containment bins to segregate waste streams.[8]
-
Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, this limit is much lower (e.g., one quart).[10]
-
-
Final Disposal Pathway:
-
Institutional EHS: The only proper final disposal route is through your institution's Environmental Health & Safety (EHS) office or equivalent department.[10] They are responsible for engaging licensed hazardous waste disposal companies.
-
Destruction Method: The likely disposal method for fluorinated compounds like this compound is high-temperature incineration.[4] The stability of the C-F bond requires very high temperatures to achieve complete breakdown.[4] The U.S. Environmental Protection Agency (EPA) continues to research the effectiveness of various thermal destruction technologies for fluorinated substances to ensure harmful byproducts are not released.[12][13]
-
Part 3: Emergency Procedures - Spill Management
Accidental spills must be managed promptly and safely.
Caption: Decision workflow for spill response.
Minor Spill (Small quantity, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety glasses, double nitrile gloves), contain the spill using a chemical absorbent pad or vermiculite.
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all collected materials into a designated, sealable bag or container. Label it clearly as "Hazardous Waste" with the chemical name.
-
Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Contact your EHS office for pickup of the spill cleanup materials.
Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe):
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
If there is an immediate fire or health hazard, activate the nearest fire alarm.
-
Call your institution's emergency number and/or EHS office.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
References
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.[Link]
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.[Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.[Link]
- Hazardous Waste Disposal Guide.Northwestern University Research Safety.[Link]
- Hazardous Waste & Disposal Consider
- Proper disposal of chemicals.Sciencemadness Wiki.[Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.U.S. Environmental Protection Agency.[Link]
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.U.S. Environmental Protection Agency.[Link]
- (S)-6-Fluorochroman-4-amine.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.U.S. Environmental Protection Agency.[Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.U.S. Environmental Protection Agency.[Link]
- DRAFT EPA PFAS Disposal-022221-CLEAN.Reginfo.gov.[Link]
- MSDS of 6-Fluoroquinazolin-4-amine.Capot Chemical.[Link]
- Amine Disposal For Businesses.Collect and Recycle.[Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.[Link]
Sources
- 1. 911825-61-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ethz.ch [ethz.ch]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-6-fluorochroman-4-amine
This document provides a comprehensive, technically-grounded guide to the safe handling of (R)-6-fluorochroman-4-amine (CAS No: 911825-61-1). As a fluorinated aromatic amine, this compound presents a specific combination of hazards that demand a robust and well-understood safety protocol. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can implement a self-validating system of safety.
Foundational Hazard Analysis: Understanding the Risk Profile
This compound is not merely a benign reagent; its structure dictates its potential hazards. It combines the characteristics of an aromatic amine with the unique properties imparted by fluorine. A thorough risk assessment is the foundation of any safe laboratory practice.[1]
The primary hazards are identified as irritation and acute toxicity.[2] The Globally Harmonized System (GHS) classification for the closely related (S)-enantiomer, which should be considered applicable here, provides a clear warning.[3]
Table 1: GHS Hazard Profile for Fluorochroman-4-amine Derivatives | Hazard Class | Pictogram | Signal Word | Hazard Statement | Key Implication | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed[3][4] | Prevention of ingestion via contaminated hands is critical. | | Skin Corrosion/Irritation | | Warning | H315: Causes skin irritation[3][4] | Direct skin contact must be avoided through proper glove and lab coat usage. | | Serious Eye Damage/Irritation | | Warning | H319: Causes serious eye irritation[3][4] | Robust eye protection is non-negotiable. | | Specific Target Organ Toxicity | | Warning | H335: May cause respiratory irritation[4][5] | Operations must be conducted in a well-ventilated area to prevent inhalation of dust or aerosols. |Beyond these immediate hazards, two chemical properties require special consideration:
-
Fluorinated Nature : The presence of fluorine means that in the event of a fire or high-temperature decomposition, highly toxic and corrosive gaseous hydrogen fluoride (HF) can be produced. Exposure to HF causes severe burns that may not be immediately painful but can result in deep tissue damage.[6]
-
Amine Functionality : As an amine, this compound is basic and will react with acids.[7][8] It must be stored separately from acidic materials, and its waste must be segregated to prevent hazardous reactions.[9]
The Core Directive: A Multi-Layered PPE Protocol
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and directly correlated to the identified hazards. The following protocol is based on a "Level C" protection framework, which is appropriate when the concentration and type of substance are known and skin or eye exposure is a primary risk.[10][11]
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, especially the weighing of solids and transfers, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.[12]
Step-by-Step PPE Selection and Rationale
1. Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[13] Standard safety glasses do not provide adequate protection from splashes.[6]
-
Enhanced Precaution: When handling quantities greater than a few grams or when a risk of splashing exists (e.g., during reaction quenching or extractions), a full-face shield must be worn over the chemical splash goggles.[12][13] This protects the entire face from direct contact.
2. Hand Protection:
-
Rationale: A single glove layer is insufficient given the skin irritation hazard and the potential for unseen micropores. Double-gloving provides a critical safety buffer.[12]
-
Protocol:
-
Inner Glove: A thinner nitrile glove provides dexterity and a baseline of chemical resistance.
-
Outer Glove: A heavier-duty glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic amines and any solvents being used.[13]
-
Integrity Check: Before use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if contact with the chemical is known or suspected.
-
3. Body Protection:
-
Standard Use: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required for all operations.[13]
-
Increased Risk Scenarios: For larger-scale operations or procedures with a significant splash potential, supplement the lab coat with a chemical-resistant apron.
4. Respiratory Protection:
-
Under Normal Conditions: When working exclusively within a properly functioning fume hood, a respirator is not typically required.[14]
-
When Required: If there is a potential for generating dust or aerosols that cannot be contained within a fume hood, or in the event of a large spill, respiratory protection is mandatory. A half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges is the appropriate choice.[13][15]
Workflow for Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed rigorously.
Caption: PPE Donning and Doffing Sequence.
Operational Plans and Emergency Response
Handling:
-
Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood. Avoid creating dust.
-
Transfers: Use a powder funnel for solids or a pipette/syringe for solutions to minimize the risk of spills.
First Aid: Immediate and correct first aid is critical. All personnel must know the location of safety showers, eyewash stations, and first aid kits containing calcium gluconate gel.
Table 2: Emergency First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing while under a safety shower.[12] Following the initial flush, apply a 2.5% calcium gluconate gel to the area to neutralize potential HF burns from decomposition products.[16] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Do not apply calcium gluconate to the eyes.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[15] Seek immediate medical attention. |
Spill Response: For small spills (<100 mL or ~10g) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing the full PPE described above, contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Disposal Plan: A Segregated Waste Stream
Improper disposal can lead to hazardous reactions and environmental contamination. This compound waste must be treated as both a halogenated and an amine-containing waste stream.
Key Principles:
-
Segregation is Mandatory: Never mix halogenated organic waste with non-halogenated streams.[9][17] Furthermore, keep this amine waste separate from any acidic waste streams to prevent violent neutralization reactions.[7]
-
Container Compatibility: Use only designated, compatible, and properly sealed hazardous waste containers.[9][18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Irritant," "Acutely Toxic").
Caption: Segregated Waste Disposal Workflow.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.
References
- BenchChem. (2025).
- Matrix Scientific. * this compound*.
- Emory University. Chemical Waste Disposal Guidelines.
- PubChem. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904.
- Thermo Fisher Scientific. (2024).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Purdue University. Fluorine Safety.
- Collect and Recycle. Amine Disposal For Businesses.
- University of California, Berkeley. (2024). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- University of Alabama in Huntsville. Hazardous Waste Management Manual.
- Chemtron Supply Corporation. (2015).
- Capot Chemical. (2018). MSDS of 6-Fluoroquinazolin-4-amine.
- Sigma-Aldrich. This compound hydrochloride.
- Apollo Scientific. (2022). (S)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 911825-61-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound hydrochloride | 911826-09-0 [sigmaaldrich.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epa.gov [epa.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 18. my.ahu.edu [my.ahu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
